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Iodine tribromide

Cat. No.: B1599007
CAS No.: 7789-58-4
M. Wt: 366.62 g/mol
InChI Key: FXOJASSPEGUXFT-UHFFFAOYSA-N
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Description

Iodine tribromide is a useful research compound. Its molecular formula is IBr3 and its molecular weight is 366.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula IBr3<br>Br3I B1599007 Iodine tribromide CAS No. 7789-58-4

Properties

IUPAC Name

tribromo-λ3-iodane
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InChI

InChI=1S/Br3I/c1-4(2)3
Source PubChem
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InChI Key

FXOJASSPEGUXFT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

BrI(Br)Br
Source PubChem
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Molecular Formula

IBr3, Br3I
Record name iodine tribromide
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DSSTOX Substance ID

DTXSID60228506
Record name Iodine tribromide
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Molecular Weight

366.62 g/mol
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CAS No.

7789-58-4
Record name Iodine bromide (IBr3)
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Record name Iodine tribromide
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Record name Iodine tribromide
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Record name Iodine tribromide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Iodine Tribromide from Elemental Iodine and Bromine

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a comprehensive overview of the synthesis of iodine tribromide (IBr₃) from its constituent elements, iodine (I₂) and bromine (Br₂). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details the underlying chemical principles, experimental protocols, and key physicochemical properties of this compound, supported by quantitative data and visual diagrams to facilitate understanding and application.

Introduction

This compound is an interhalogen compound with the chemical formula IBr₃.[1] It is a dark brown liquid at room temperature and finds applications as a brominating agent in organic synthesis, a brominated flame retardant in semiconductor manufacturing, and in dry etching processes.[1][2] The synthesis of this compound is most directly achieved through the controlled reaction of elemental iodine and bromine.[3] Understanding and controlling the stoichiometry of this reaction is critical to achieving high purity and yield.[2][3]

Chemical Principles and Stoichiometry

The formation of this compound from its elements is a direct combination reaction.[3] The balanced chemical equation for this synthesis is:

I₂ + 3Br₂ → 2IBr₃ [2]

This stoichiometry indicates that one mole of iodine reacts with three moles of bromine to produce two moles of this compound. The central iodine atom in IBr₃ is in a +3 oxidation state and can accommodate more than an octet of electrons, which is a key factor in the existence of this hypervalent molecule.[3]

A significant challenge in this synthesis is the potential formation of iodine monobromide (IBr) as a byproduct, which occurs if the molar ratio of iodine to bromine deviates from the strict 1:3 ratio.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Chemical Formula IBr₃[1]
Molar Mass 366.61 g/mol [1]
Appearance Dark brown liquid[1][2]
Density ~3.41 g/mL at 20 °C[2]
Solubility Miscible with ethanol and ethers[1]
Molecular Geometry T-shaped[3]
IUPAC Name tribromo-λ³-iodane[3]

Experimental Protocol: Synthesis of this compound

The following experimental protocol is a composite procedure derived from available literature. It is crucial to handle both iodine and bromine with extreme caution in a well-ventilated fume hood, as they are corrosive and toxic.

4.1. Materials and Equipment

  • Solid iodine (I₂)

  • Liquid bromine (Br₂)

  • A two-necked round-bottom flask

  • A dropping funnel

  • A magnetic stirrer and stir bar

  • A cooling bath (e.g., ice-water bath)

  • Standard laboratory glassware

  • Apparatus for fractional distillation (optional, for purification)

4.2. Procedure

  • Reactant Preparation: In a pre-weighed, dry, two-necked round-bottom flask, place a known mass of solid iodine. In a separate, dry dropping funnel, place the required mass of liquid bromine. To promote complete reaction of the iodine, a slight excess of bromine, corresponding to a molar ratio of iodine to bromine of 1:3.2, can be used.[2]

  • Reaction Setup: Equip the round-bottom flask with a magnetic stir bar and attach the dropping funnel to one of the necks. The other neck can be fitted with a drying tube or connected to an inert gas line to prevent moisture from entering the reaction, as this compound is sensitive to hydrolysis.[2]

  • Reaction Execution:

    • Begin stirring the solid iodine in the flask.

    • Cool the reaction flask in a cooling bath.

    • Slowly add the liquid bromine from the dropping funnel to the stirring iodine. The reaction is exothermic, and controlling the temperature is important. Maintain the reaction temperature at or below 60°C.[4]

    • After the addition is complete, allow the reaction mixture to stir at room temperature (approximately 25°C) for 1-2 hours to ensure the reaction goes to completion.[2] A yield of 90-95% can be expected under these conditions.[2]

  • Product Isolation and Purification:

    • The resulting dark brown liquid is crude this compound.

    • If unreacted iodine is present or if high purity is required, the product can be purified by fractional distillation. This process separates the this compound from any excess bromine and the lower-boiling iodine monobromide byproduct.[3]

Visual Diagrams

5.1. Logical Relationship of Synthesis

The following diagram illustrates the direct combination of reactants to form the product.

G I2 Iodine (I₂) IBr3 This compound (IBr₃) I2->IBr3 Br2 Bromine (Br₂) Br2->IBr3

Caption: Synthesis of this compound from Elements.

5.2. Experimental Workflow

This diagram outlines the key steps in the laboratory synthesis of this compound.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_end Product Handling A Weigh Iodine (I₂) C Combine Reactants Slowly with Cooling & Stirring A->C B Measure Bromine (Br₂) B->C D React for 1-2 hours at 25°C C->D E Crude this compound (IBr₃) D->E F Optional: Fractional Distillation for Purification E->F

Caption: Experimental Workflow for IBr₃ Synthesis.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. Due to its reactivity with water, it should be stored in a cool, dry place, away from moisture.[2]

Conclusion

The synthesis of this compound from elemental iodine and bromine is a direct and efficient method when reaction parameters, particularly stoichiometry and temperature, are carefully controlled. This guide provides the essential information for researchers to safely and effectively prepare this valuable interhalogen compound for its various applications in chemistry and materials science.

References

An In-depth Technical Analysis of the Crystal Structure of Iodine Tribromide (IBr₃)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodine tribromide (IBr₃), a fascinating interhalogen compound, exists in the solid state as the ionic species, [IBr₂]⁺[Br₃]⁻. This document provides a comprehensive analysis of its crystal structure, determined through X-ray crystallography. It details the experimental protocols for its synthesis and structural determination, presents key crystallographic data in a structured format, and visualizes the structural relationships. This technical guide is intended for professionals in chemical and materials science research.

Introduction

This compound is a dark brown solid that is chemically reactive. Its solid-state structure is of significant interest as it deviates from a simple molecular IBr₃ arrangement. Instead, it forms an ionic lattice composed of the dibromoiodonium(III) cation ([IBr₂]⁺) and the tribromide anion ([Br₃]⁻). This arrangement is crucial for understanding its reactivity and physical properties. The determination of this structure has been accomplished through single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of this compound Crystals

The synthesis of this compound suitable for single-crystal X-ray diffraction involves the direct reaction of the elements.

Methodology:

  • A stoichiometric amount of high-purity iodine is dissolved in an excess of liquid bromine in a sealed, thick-walled glass tube.

  • The mixture is gently warmed to approximately 60°C to ensure complete reaction and then slowly cooled to room temperature.

  • The tube is then cooled to a lower temperature (e.g., 0°C) over several days to facilitate the crystallization of this compound.

  • Single crystals are isolated from the excess bromine in a dry atmosphere due to the hygroscopic nature of the compound.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of this compound was determined using single-crystal X-ray diffraction.

Methodology:

  • A suitable single crystal of IBr₃ was selected and mounted on a goniometer head.

  • The crystal was maintained at a low temperature (typically 100-150 K) to minimize thermal vibrations and potential decomposition.

  • X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The collected diffraction data were processed, including corrections for Lorentz and polarization effects, and an absorption correction was applied.

  • The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

  • All atoms were refined anisotropically.

Crystallographic Data and Structure Analysis

The crystal structure of this compound is orthorhombic. The fundamental building blocks of the crystal are the planar [IBr₂]⁺ cations and the linear [Br₃]⁻ anions.

Crystal Data and Structure Refinement
ParameterValue
Empirical formulaIBr₃
Formula weight366.62 g/mol
Crystal systemOrthorhombic
Space groupPccn
a (Å)10.985
b (Å)11.231
c (Å)8.894
α (°)90
β (°)90
γ (°)90
Volume (ų)1096.3
Z8
Calculated density (g/cm³)4.445
Selected Bond Lengths and Angles

The structure reveals distinct geometries for the cation and anion. The [IBr₂]⁺ cation is bent, while the [Br₃]⁻ anion is nearly linear.

BondLength (Å)AngleDegree (°)
I-Br1 (in [IBr₂]⁺)2.516Br1-I-Br2 (in [IBr₂]⁺)93.8
I-Br2 (in [IBr₂]⁺)2.509
Br3-Br4 (in [Br₃]⁻)2.545Br3-Br4-Br5 (in [Br₃]⁻)178.2
Br4-Br5 (in [Br₃]⁻)2.551

Visualization of Structural Relationships

The following diagrams illustrate the experimental workflow for structure determination and the ionic components of the this compound crystal structure.

experimental_workflow cluster_synthesis Synthesis cluster_xrd X-ray Diffraction Iodine Iodine (I₂) Reaction Reaction in Sealed Tube Iodine->Reaction Bromine Liquid Bromine (Br₂) Bromine->Reaction Crystallization Slow Cooling & Crystallization Reaction->Crystallization Crystal IBr₃ Single Crystal Crystallization->Crystal XRD X-ray Data Collection Crystal->XRD Processing Data Processing & Correction XRD->Processing Solving Structure Solution (Direct Methods) Processing->Solving Refinement Structure Refinement Solving->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure ionic_components cluster_cation [IBr₂]⁺ Cation (Bent) cluster_anion [Br₃]⁻ Anion (Linear) I_cation I Br1_cation Br I_cation->Br1_cation Br2_cation Br I_cation->Br2_cation Br_center_anion Br Br_terminal2_anion Br Br_center_anion->Br_terminal2_anion Br_terminal1_anion Br Br_terminal1_anion->Br_center_anion

An In-Depth Technical Guide to the Molecular Geometry of Iodine Tribromide (IBr₃)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodine tribromide (IBr₃), an interhalogen compound, presents a fascinating case study in molecular geometry, exhibiting distinct structural arrangements in the gas and solid phases. This technical guide provides a comprehensive analysis of the molecular geometry of IBr₃, grounded in Valence Shell Electron Pair Repulsion (VSEPR) theory and supported by experimental data. We delve into the theoretical framework for predicting its structure, present available quantitative data on bond lengths and angles, and outline the experimental methodologies employed for its characterization. This document serves as a detailed resource for researchers and professionals requiring a thorough understanding of the structural chemistry of this reactive halogen compound.

Introduction

Interhalogen compounds, formed by the combination of different halogen atoms, are of significant interest due to their unique reactivity and structural properties. This compound, in particular, showcases the predictive power of VSEPR theory and highlights the influence of the physical state on molecular conformation. In the gas phase, IBr₃ exists as a discrete monomeric molecule, while in the solid state, it adopts an ionic lattice structure. A precise understanding of these structural nuances is critical for applications in organic synthesis and as a brominating agent.

VSEPR Theory and the Prediction of IBr₃ Molecular Geometry

The molecular geometry of an isolated this compound molecule can be predicted using the VSEPR model. The process begins with the determination of the Lewis structure.

2.1. Lewis Structure of IBr₃

To draw the Lewis structure, we first count the total number of valence electrons:

  • Iodine (I) is in Group 17 and has 7 valence electrons.

  • Bromine (Br) is also in Group 17 and has 7 valence electrons.

  • Total valence electrons = 7 (from I) + 3 × 7 (from Br) = 28 electrons.[1]

The iodine atom, being the least electronegative, is the central atom. It forms single bonds with the three bromine atoms.[2] The remaining electrons are distributed as lone pairs, first around the terminal bromine atoms to satisfy their octets, and then any remaining electrons are placed on the central iodine atom. This results in the central iodine atom having an expanded octet, with three bonding pairs and two lone pairs of electrons.[3]

2.2. VSEPR Analysis

The VSEPR model for IBr₃ is as follows:

  • Central Atom: Iodine (I)

  • Number of Bonding Electron Pairs (X): 3

  • Number of Lone Electron Pairs (E): 2

  • VSEPR Notation: AX₃E₂[3]

This arrangement of five electron pairs around the central iodine atom leads to a trigonal bipyramidal electron geometry .[3] To minimize repulsion, the lone pairs occupy the equatorial positions, which are less sterically hindered than the axial positions. The three bromine atoms are then placed in the remaining two axial and one equatorial position. This results in a T-shaped molecular geometry .[4][5]

The ideal bond angles in a T-shaped molecule are 90° between the axial and equatorial atoms and 180° between the two axial atoms.[3]

Quantitative Structural Data

While the gas-phase structure of IBr₃ is predicted to be T-shaped, in the solid state, it undergoes a significant structural transformation.

3.1. Solid-State Structure: An Ionic Dimer

Experimental studies, primarily through vibrational spectroscopy (Raman and IR), have revealed that in the solid state, this compound exists as an ionic dimer with the formula [IBr₂]⁺[IBr₄]⁻.[6] This arrangement is a result of intermolecular interactions in the crystal lattice.

IonVSEPR NotationElectron GeometryMolecular GeometryPredicted Bond Angle(s)
[IBr₂]⁺ AX₂E₂TetrahedralBent< 109.5°
[IBr₄]⁻ AX₄E₂OctahedralSquare Planar90°

3.2. Spectroscopic Data

Vibrational spectroscopy provides valuable insights into the structure of IBr₃ in the solid state, confirming the presence of the [IBr₂]⁺ and [IBr₄]⁻ ions. The observed Raman and infrared spectra are a composite of the vibrational modes of these individual ions.[6] Characteristic I-Br stretching and bending modes are observed, though specific peak assignments from the available search results are limited.

Experimental Protocols

The structural characterization of a reactive and potentially unstable compound like this compound requires specific experimental techniques.

4.1. Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of iodine and bromine.

Objective: To synthesize this compound from its elemental constituents.

Materials:

  • Iodine (I₂) crystals

  • Liquid bromine (Br₂)

  • A suitable inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

  • Reaction flask

  • Stirring apparatus

  • Cooling bath

Procedure:

  • In a clean, dry reaction flask, dissolve a known quantity of iodine crystals in the inert solvent under constant stirring.

  • Cool the reaction mixture in a cooling bath to control the exothermic reaction.

  • Slowly add a stoichiometric amount of liquid bromine to the iodine solution with continuous stirring. The reaction is: I₂ + 3Br₂ → 2IBr₃.

  • Maintain the reaction at a low temperature to favor the formation of the product.

  • After the addition is complete, allow the reaction to proceed for a specified time to ensure completion.

  • The resulting dark brown solution contains this compound. The solid product can be obtained by careful removal of the solvent under reduced pressure.

Safety Precautions: Both iodine and bromine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

4.2. Structural Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Objective: To determine the crystal structure, including bond lengths and angles, of solid this compound.

Methodology:

  • Crystal Growth: High-quality single crystals of IBr₃ are required. This can be achieved by slow evaporation of a saturated solution of IBr₃ in a suitable solvent or by slow cooling of a molten sample. This is often the most challenging step.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution: The diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods.

  • Structure Refinement: The initial atomic model is refined to best fit the experimental diffraction data, yielding precise bond lengths, bond angles, and other structural parameters.

Visualizations

5.1. VSEPR Prediction of Monomeric IBr₃ Geometry

The logical workflow for determining the molecular geometry of a single IBr₃ molecule using VSEPR theory is illustrated below.

VSEPR_IBr3 start Start: IBr₃ Molecule lewis 1. Determine Lewis Structure start->lewis valence_e Count Valence Electrons (I: 7, 3xBr: 21, Total: 28) lewis->valence_e central_atom Identify Central Atom (I) valence_e->central_atom bonds Form Single Bonds (3x I-Br) central_atom->bonds lone_pairs Distribute Lone Pairs (3 on each Br, 2 on I) bonds->lone_pairs vsepr 2. Apply VSEPR Theory lone_pairs->vsepr ax_notation Determine AXnEm Notation (AX₃E₂) vsepr->ax_notation electron_geometry Predict Electron Geometry (Trigonal Bipyramidal) ax_notation->electron_geometry molecular_geometry Predict Molecular Geometry (T-shaped) electron_geometry->molecular_geometry end_shape Result: T-shaped Molecule molecular_geometry->end_shape

Caption: VSEPR workflow for IBr₃ molecular geometry.

5.2. Solid-State Dimerization of IBr₃

The relationship between the monomeric gas-phase species and the ionic solid-state form is depicted below.

IBr3_Phases monomer IBr₃ (Gas Phase) T-shaped Monomer dimer [IBr₂]⁺[IBr₄]⁻ (Solid State) Ionic Dimer monomer->dimer Condensation/ Crystallization dimer->monomer Vaporization

Caption: Phase-dependent structures of this compound.

Conclusion

The molecular geometry of this compound is a prime example of the utility of VSEPR theory in predicting molecular shapes and the significant influence of the physical state on chemical structures. While the gas-phase monomer adopts a T-shaped geometry due to the presence of two lone pairs on the central iodine atom, the solid-state structure is characterized by an ionic lattice of [IBr₂]⁺ and [IBr₄]⁻ ions. Further experimental investigations, particularly high-resolution single-crystal X-ray diffraction studies, would be invaluable in providing precise quantitative data on the bond parameters of this intriguing interhalogen compound. This guide provides a solid theoretical and practical foundation for understanding the structural chemistry of this compound.

References

"physical and chemical properties of IBr3"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Iodine Tribromide (IBr₃)

Introduction

This compound (IBr₃) is an interhalogen compound composed of iodine and bromine.[1][2] It is a dark brown liquid at room temperature with a pungent odor.[3] This document provides a comprehensive overview of the physical and chemical properties of IBr₃, intended for researchers, scientists, and professionals in drug development. The unique reactivity of IBr₃ makes it a subject of interest in various chemical applications, including as a brominating agent, a Lewis acid, and in the manufacturing of semiconductors.[1][3]

Physical Properties of this compound

This compound is a dark brown liquid that is miscible with ethanol and diethyl ether.[1][3][4] It is thermally unstable and begins to decompose at temperatures above 40°C.[3] Due to this instability, a distinct boiling point is not observed. In the solid state, it exists as a dark crystalline material.[3]

PropertyValueSource
Molecular Formula IBr₃[1][3]
Molar Mass 366.61 g/mol [1][3]
Appearance Dark brown liquid[1][3]
Density ~3.4 g/cm³ at 25°C; 3.41 g/mL at 20°C[3][5][6]
Melting Point Decomposes above 40°C[3]
Boiling Point Not applicable (decomposes)[3]
Solubility Miscible with ethanol and diethyl ether[1][3][4]

Chemical Properties and Reactivity

This compound's chemical behavior is characterized by its reactivity as a brominating agent, an oxidizing agent, and a Lewis acid.[3] The difference in electronegativity between iodine (2.66) and bromine (2.96) leads to polar covalent bonds, with the central iodine atom being an electrophilic center.[7]

PropertyDescriptionSource
Reactivity Functions as a brominating agent and a Lewis acid.[3][3]
Decomposition Thermally decomposes into iodine monobromide (IBr) and bromine (Br₂).[3] This decomposition is accelerated by heat and light.[3][3]
Oxidizing Agent Standard reduction potential of approximately +1.2 V for the IBr₃/IBr couple.[3] It can oxidize sulfides to sulfoxides and phosphines to phosphine oxides.[3][3]
Oxidation State The iodine atom in IBr₃ has an oxidation state of +3.[8][8]
Polarity IBr₃ is a polar molecule due to its asymmetrical T-shaped geometry and the presence of lone pairs on the central iodine atom, which results in an uneven distribution of charge.[2][2]

Molecular Structure and Bonding

In the gaseous state, IBr₃ exists as a monomer with a T-shaped molecular geometry.[7] This structure is a result of the central iodine atom having five electron pairs: three bonding pairs with bromine atoms and two non-bonding lone pairs.[7][9][10] According to VSEPR theory, these electron pairs arrange in a trigonal bipyramidal electron geometry to minimize repulsion, with the two lone pairs occupying the equatorial positions.[7][9] This arrangement leads to bond angles of approximately 90° and 180°.[9][10] The hybridization of the central iodine atom is sp³d.[10][11] In the solid state, this compound can form an ionic dimer, [IBr₂]⁺[IBr₄]⁻.[7]

G Molecular Geometry of IBr₃ I I Br1 Br I->Br1 Br2 Br I->Br2 Br3 Br I->Br3 LP1 LP2 G Synthesis of IBr₃ I2 Iodine (I₂) Mix Combine in 1:3 ratio I2->Mix Br2 Bromine (Br₂) Br2->Mix Reaction Reaction Mix->Reaction Solvent Non-polar solvent (0-10°C) Solvent->Reaction IBr3 This compound (IBr₃) Reaction->IBr3 Purify Purification (Fractional Distillation) IBr3->Purify PureIBr3 Pure IBr₃ Purify->PureIBr3 G Thermal Decomposition of IBr₃ IBr3 This compound (IBr₃) Heat Heat (>40°C) or Light IBr3->Heat IBr Iodine Monobromide (IBr) Heat->IBr Br2 Bromine (Br₂) Heat->Br2

References

An In-depth Technical Guide to Iodine Tribromide: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine tribromide (IBr₃), an interhalogen compound, is a dark brown, reactive liquid at room temperature.[1] Its utility as a brominating agent and a Lewis acid makes it a valuable reagent in various chemical syntheses and for applications in the semiconductor industry.[2] This technical guide provides a comprehensive overview of this compound, focusing on its Chemical Abstracts Service (CAS) number, detailed safety information, physicochemical properties, and a protocol for its synthesis.

Physicochemical Properties of this compound

This compound is characterized by the following properties:

PropertyValueReference
CAS Number 7789-58-4[3]
Molecular Formula IBr₃[3]
Molecular Weight 366.62 g/mol [3]
Appearance Dark brown liquid[1]
Density 3.41 g/mL at 20 °C
Molecular Geometry T-shaped[2]

Safety Data

The safe handling of this compound is paramount due to its corrosive nature. The following table summarizes its key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage

Precautionary Statements: [3]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicity Data:

Experimental Protocols

Synthesis of this compound

The most common method for preparing this compound is the direct combination of elemental iodine and bromine.[2] Achieving a high yield and purity requires careful control of the stoichiometry.

Materials and Equipment:

  • Elemental iodine (I₂)

  • Liquid bromine (Br₂)

  • A three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon) supply

  • Ice bath

  • Distillation apparatus (for purification, if necessary)

Procedure:

  • Set up the three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inlet/outlet for an inert atmosphere.

  • Place a stoichiometric amount of elemental iodine into the flask.

  • Under a continuous flow of an inert gas, slowly add a 1:3.2 molar ratio of liquid bromine to the iodine from the dropping funnel while stirring the mixture in an ice bath to control the exothermic reaction.[2] Maintaining a temperature of around 25°C is optimal for laboratory-scale synthesis.[2]

  • Continue stirring the reaction mixture for 1-2 hours at 25°C to ensure the reaction goes to completion.[2] A slight excess of bromine is used to ensure all the iodine reacts.[2]

  • The resulting dark brown liquid is crude this compound. If necessary, it can be purified by fractional distillation under reduced pressure to remove any unreacted bromine or iodine monobromide byproduct.

Visualizations

Safety_Information_Workflow cluster_hazard_identification Hazard Identification cluster_prevention Prevention cluster_response Response cluster_storage_disposal Storage & Disposal Hazard This compound (CAS: 7789-58-4) GHS GHS Classification: Skin Corrosion 1B Eye Damage 1 Hazard->GHS Leads to Handling Handling: - Use in a well-ventilated area - Avoid breathing vapors - Wash hands after handling GHS->Handling FirstAid First Aid Measures: - Skin: Remove contaminated clothing, rinse with water - Eyes: Rinse cautiously with water for several minutes - Ingestion: Rinse mouth, Do NOT induce vomiting - Inhalation: Move to fresh air GHS->FirstAid Storage Storage: - Store in a cool, dry, well-ventilated area - Keep container tightly closed - Store locked up GHS->Storage PPE Personal Protective Equipment (PPE): - Chemical resistant gloves - Safety goggles and face shield - Protective clothing Handling->PPE Spill Spill Response: - Absorb with inert material - Collect and place in a suitable container for disposal FirstAid->Spill Disposal Disposal: - Dispose of in accordance with local regulations Storage->Disposal

Caption: Safety information workflow for this compound.

References

An In-depth Technical Guide on the Thermodynamic Stability of Iodine Tribromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of iodine tribromide (IBr₃). It covers the molecule's structure, key thermodynamic parameters, degradation pathways, and the experimental protocols used to determine these properties.

Introduction to this compound (IBr₃)

This compound is an interhalogen compound with the chemical formula IBr₃.[1] It exists as a dark brown liquid and is miscible with organic solvents like ethanol and ether.[1][2] As an interhalogen, its chemistry is marked by high reactivity and strong oxidizing properties.[2] The electronegativity difference between iodine (2.66) and bromine (2.96) results in polar covalent I-Br bonds, making the iodine atom an electrophilic center susceptible to nucleophilic attack.[3][4] This inherent reactivity is central to both its utility in chemical synthesis and its thermodynamic instability. Understanding its stability is crucial for its storage, handling, and application in fields such as organic synthesis and semiconductor manufacturing.[1][2][3]

Molecular Structure and Bonding

The thermodynamic stability of a molecule is intrinsically linked to its structure. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, this compound adopts a T-shaped molecular geometry .[2][3]

  • Central Atom: Iodine (I) is the central atom as it is less electronegative than bromine.[3]

  • Electron Geometry: The central iodine atom is surrounded by five electron pairs (three bonding pairs from the I-Br bonds and two non-bonding lone pairs). These five pairs arrange themselves in a trigonal bipyramidal electron geometry to minimize repulsion.[3][5]

  • Molecular Geometry: To minimize electron-electron repulsion, the two lone pairs occupy the equatorial positions of the trigonal bipyramid. This forces the three bromine atoms into a T-shape around the central iodine atom.[2][3][5] The bond angles are approximately 90° and 180°.[5]

This arrangement, featuring hypervalent iodine and significant lone-pair repulsion, contributes to the molecule's reactivity and inherent instability compared to simpler diatomic halogens.

Thermodynamic Data

Quantitative thermodynamic data for this compound is not extensively reported in the literature. However, data for the related, more stable interhalogen iodine monobromide (IBr) is well-characterized and provides a useful reference point for understanding the thermodynamics of iodine-bromine compounds.

Table 1: Physical and Chemical Properties of this compound (IBr₃)

Property Value Reference
Chemical Formula IBr₃ [1]
Molar Mass 366.61 g/mol [1][6]
Appearance Dark brown liquid [1][2]
Molecular Geometry T-shaped [2][3]
CAS Number 7789-58-4 [1][6]

| IUPAC Name | tribromo-λ³-iodane |[3][6] |

Table 2: Thermodynamic Data for Iodine Monobromide (IBr) (for reference)

Thermodynamic Parameter Value Reference
Standard Enthalpy of Formation (ΔfH°gas) 41.6 ± 0.4 kJ/mol [7]
Standard Entropy (S°gas, 1 bar) 258.66 ± 0.01 J/mol·K [8]
Electron Affinity 2.5 ± 0.2 eV [8]

Note: These values are for IBr (gas phase) and serve as an illustration for a related iodine-bromine compound. Specific, experimentally verified thermodynamic values for IBr₃ are scarce.

The Gibbs free energy (ΔG) of a reaction determines its spontaneity and is related to enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS .[9] For IBr₃, the decomposition reactions are generally spontaneous (negative ΔG) under ambient conditions, highlighting its thermodynamic instability.[9][10]

Factors Affecting Stability and Degradation Pathways

The stability of this compound is compromised by several degradation pathways, including thermal decomposition, hydrolysis, photodegradation, and disproportionation.[2]

Thermal Decomposition

IBr₃ is thermally sensitive. When heated, it readily decomposes into iodine monobromide (IBr) and elemental bromine (Br₂). This process underscores the relative instability of the IBr₃ molecule compared to the simpler interhalogen.

Hydrolysis

Hydrolysis is a primary degradation pathway for IBr₃, occurring upon contact with water or atmospheric moisture.[2] The reaction is complex, involving the formation of intermediate species like hypoiodous acid and hypobromous acid, ultimately yielding hydrogen iodide (HI), hydrogen bromide (HBr), and iodic acid (HIO₃).[2] The polar nature of the I-Br bonds facilitates nucleophilic attack by water molecules on the electron-deficient iodine center.[2]

Hydrolysis_Pathway IBr3 IBr₃ Intermediates Intermediate Species (e.g., HOI, HOBr) IBr3->Intermediates Nucleophilic Attack H2O H₂O (Moisture) H2O->Intermediates Products Final Products (HI, HBr, HIO₃) Intermediates->Products Further Transformation caption Hydrolysis degradation pathway of IBr₃.

Caption: Hydrolysis degradation pathway of IBr₃.

Photochemical Degradation

This compound is susceptible to photodegradation, particularly under UV radiation (334-365 nm).[2] This process involves the homolytic cleavage of the I-Br bonds, which generates reactive halogen radicals. The choice of solvent can significantly influence its photochemical stability.[2]

Disproportionation

A degradation pathway characteristic of interhalogen compounds is disproportionation. For IBr₃, this involves the slow conversion into iodine monobromide (IBr) and a higher-order interhalogen, which is likely iodine pentabromide (IBr₅), although the exact nature of the higher bromide can be complex.[2] The reaction proceeds as follows: 3IBr₃ → IBr + IBr₅[2] This reaction has a reported rate constant of 8.9×10⁻⁶ s⁻¹, indicating that while slow, it can become a significant degradation route over long-term storage.[2]

Disproportionation_Pathway cluster_reactants Reactants cluster_products Products IBr3_1 IBr₃ IBr3_2 IBr₃ IBr IBr IBr5 IBr₅ IBr3_3 IBr₃ caption Disproportionation of this compound.

Caption: Disproportionation of this compound.

Experimental Protocols

Determining the thermodynamic stability of a compound like IBr₃ involves its synthesis, characterization, and direct measurement of its thermodynamic properties.

Synthesis: Direct Combination of Elements

This compound is typically synthesized by the direct reaction of elemental iodine and bromine.[2][3]

  • Objective: To synthesize IBr₃ from its constituent elements.

  • Materials: Elemental iodine (I₂), liquid bromine (Br₂), reaction vessel (Schlenk flask), inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • The reaction vessel is dried and flushed with an inert gas to exclude moisture.

    • A stoichiometric amount of elemental iodine (I₂) is placed in the vessel.

    • A 1:3 molar ratio of iodine to bromine (I₂ + 3Br₂ → 2IBr₃) is required.[2][3] Liquid bromine is added slowly and carefully to the iodine under controlled temperature conditions, often at elevated temperatures to initiate the reaction.[2]

    • The mixture is stirred under an inert atmosphere until the reaction is complete, indicated by the formation of a homogenous dark brown liquid.

    • Precise control of stoichiometry is critical to minimize the formation of other interhalogens like IBr.[3]

Characterization: Vibrational Spectroscopy

Vibrational spectroscopy (Infrared and Raman) is used to confirm the T-shaped structure of IBr₃ by probing its vibrational modes.[3]

  • Objective: To obtain the vibrational spectrum of IBr₃ to confirm its molecular structure.

  • Instrumentation: FT-IR Spectrometer, Raman Spectrometer.

  • Procedure:

    • A sample of the synthesized IBr₃ is prepared. Due to its reactivity with moisture, sample handling must be performed in a dry environment (e.g., a glovebox).

    • For IR spectroscopy, the sample may be analyzed as a thin film between two IR-transparent windows (e.g., KBr or AgCl).

    • For Raman spectroscopy, the liquid sample can be held in a sealed capillary tube.

    • The spectra are recorded over the appropriate frequency range.

    • The observed vibrational frequencies are compared with theoretical values calculated for a T-shaped (C₂ᵥ symmetry) molecule to confirm its structure.

Thermodynamic Measurement: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique to directly measure the heat changes (enthalpy, ΔH) associated with a chemical reaction or binding event, from which the binding constant (Kₐ), entropy (ΔS), and stoichiometry (n) can be derived. While often used for biomolecular interactions, the principles apply to studying the thermodynamics of any chemical reaction in solution.[11][12]

  • Objective: To determine the enthalpy of a reaction involving IBr₃ (e.g., its interaction with a Lewis base) to probe its stability and reactivity.

  • Instrumentation: Isothermal Titration Calorimeter.

  • Procedure:

    • A solution of IBr₃ is prepared in an appropriate non-reactive, dry solvent and loaded into the sample cell of the calorimeter.

    • A solution of a reactant (e.g., a Lewis base) is loaded into the titration syringe.

    • A series of small, precise injections of the reactant are made into the IBr₃ solution at a constant temperature.

    • The heat released or absorbed during the reaction after each injection is measured with high sensitivity.

    • The resulting data (heat per injection vs. molar ratio) is fitted to a binding or reaction model.

  • Data Analysis: The fitting procedure yields the enthalpy change (ΔH) and the association constant (Kₐ). The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the following equations:

    • ΔG = -RT ln(Kₐ)

    • ΔG = ΔH - TΔS, which can be rearranged to ΔS = (ΔH - ΔG) / T

Stability_Workflow Synthesis Synthesis of IBr₃ (Direct Combination) Characterization Structural Characterization (e.g., Vibrational Spectroscopy) Synthesis->Characterization Calorimetry Thermodynamic Measurement (Isothermal Titration Calorimetry) Characterization->Calorimetry DataAnalysis Data Analysis (ΔH, ΔG, ΔS Calculation) Calorimetry->DataAnalysis Conclusion Assessment of Thermodynamic Stability DataAnalysis->Conclusion caption Workflow for assessing thermodynamic stability.

Caption: Workflow for assessing thermodynamic stability.

Conclusion

References

"iodine tribromide Lewis structure and bonding"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Lewis Structure and Bonding of Iodine Tribromide (IBr₃)

Introduction

This compound (IBr₃) is an interhalogen compound composed of iodine and bromine. As an AX₃E₂ system, its structural and bonding characteristics provide a quintessential example of the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of hypervalency. This document offers a detailed analysis of the Lewis structure, molecular geometry, hybridization, and bonding of IBr₃, intended for researchers and professionals in chemistry and drug development.

Lewis Structure Determination

The foundation for understanding the bonding in this compound lies in its Lewis structure. The process involves a systematic arrangement of valence electrons to satisfy, where possible, the octet rule, while accommodating exceptions for elements in the third period and below.

Valence Electron Calculation

The total number of valence electrons for IBr₃ is calculated as follows:

  • Iodine (I): 1 atom × 7 valence electrons = 7

  • Bromine (Br): 3 atoms × 7 valence electrons = 21

  • Total Valence Electrons: 7 + 21 = 28[1]

Structural Arrangement
  • Central Atom: Iodine (I) is the central atom as it is less electronegative than bromine (Br).[2]

  • Initial Bonding: Single covalent bonds are formed between the central iodine atom and each of the three bromine atoms, consuming 3 × 2 = 6 electrons.

  • Electron Distribution: The remaining 22 electrons are distributed around the terminal bromine atoms to satisfy their octets (3 lone pairs on each Br), using an additional 3 × 6 = 18 electrons.

  • Central Atom Octet: The final 4 electrons are placed on the central iodine atom as two lone pairs.[2][3][4]

The resulting Lewis structure shows the central iodine atom with three single bonds and two lone pairs, giving it an expanded octet of 10 electrons.[4][5]

Formal Charge Analysis

Formal charges are calculated to confirm the stability of the drawn Lewis structure. The formula used is: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (Bonding Electrons / 2)

  • For Iodine (I): 7 - 4 - (6 / 2) = 0

  • For each Bromine (Br): 7 - 6 - (2 / 2) = 0

Since the formal charges on all atoms are zero, this Lewis structure is considered the most stable and accurate representation.[3][6]

Molecular Geometry and VSEPR Theory

The three-dimensional arrangement of atoms in IBr₃ is predicted by the VSEPR theory, which posits that electron domains (bonding pairs and lone pairs) around a central atom arrange themselves to minimize electrostatic repulsion.

  • Electron Domains: The central iodine atom has five electron domains: three bonding pairs (from the I-Br bonds) and two lone pairs.[1][5][7][8]

  • Electron Geometry: With a steric number of five, the electron domains adopt a trigonal bipyramidal arrangement to maximize separation.[5][8][9]

  • Molecular Geometry: To minimize repulsion, the two lone pairs occupy the equatorial positions of the trigonal bipyramid. This arrangement results in the three bromine atoms occupying the remaining two axial positions and one equatorial position. This configuration leads to a T-shaped molecular geometry.[1][5][9][10][11]

The logical progression from electron domains to the final molecular shape is visualized below.

VSEPR_IBr3 cluster_lewis Lewis Structure Analysis cluster_electron VSEPR Theory Application cluster_molecular Resulting Geometry lewis_info Iodine (Central Atom) - 3 Bonding Pairs (I-Br) - 2 Lone Pairs domains 5 Electron Domains lewis_info->domains Determines e_geom Electron Geometry: Trigonal Bipyramidal domains->e_geom Predicts m_geom Molecular Geometry: T-Shaped e_geom->m_geom Lone pairs define

Caption: VSEPR workflow for IBr₃, from Lewis structure to molecular geometry.

Hybridization and Bonding

Hybridization

To accommodate five electron domains in a trigonal bipyramidal arrangement, the central iodine atom undergoes sp³d hybridization .[7][8][12] This involves the mixing of one s orbital, three p orbitals, and one d orbital to form five equivalent hybrid orbitals, which then participate in forming the sigma bonds with bromine and housing the lone pairs.

Bonding Characteristics

The bonds between iodine and bromine are covalent.[7] Due to the difference in electronegativity between bromine (2.96) and iodine (2.66), the I-Br bonds are polar covalent.[13] The T-shaped geometry is asymmetrical, and the dipole moments of the individual I-Br bonds do not cancel out. Furthermore, the presence of the two lone pairs contributes to an uneven distribution of electron density. Consequently, IBr₃ is a polar molecule with a net dipole moment.[2][13] The primary intermolecular forces present are London dispersion forces and dipole-dipole interactions.[2]

Quantitative Data Summary

The key structural parameters for this compound are summarized in the table below.

ParameterValue / DescriptionSource
Molecular Formula IBr₃[14]
Molar Mass 366.61 g/mol [14]
Electron Geometry Trigonal Bipyramidal[5][8][9]
Molecular Geometry T-Shaped[1][5][10]
Hybridization sp³d[7][8][12]
Ideal Bond Angles 90°, 180°[5]
Actual Bond Angles Approx. 90° (or <90°)[7][12][15]
Formal Charges I = 0; Br = 0[3]
Polarity Polar[2][13]

Note: The actual Br-I-Br bond angles are slightly less than 90° due to the increased repulsion exerted by the lone pairs compared to bonding pairs.[12]

Experimental Protocols

Synthesis of this compound

This compound is typically prepared via the direct combination of elemental iodine and bromine.[14][16]

  • Reaction: I₂ + 3Br₂ ⇌ 2IBr₃[14]

  • Methodology: The reaction is conducted using a stoichiometric molar ratio of 1:3 for iodine to bromine to minimize the formation of by-products like iodine monobromide (IBr).[14][17] The reactants are combined in a non-polar solvent, such as carbon tetrachloride, under controlled low-temperature conditions (typically 0-10°C) to favor product formation.[14] Purification can be achieved through fractional crystallization, although the compound's thermal instability presents a challenge.[14]

Characterization Methods

The identity and purity of synthesized IBr₃ are confirmed using various analytical techniques.

  • Spectroscopy:

    • Raman and Infrared (IR) Spectroscopy: Used to identify the characteristic I-Br stretching vibrations.[14]

    • UV-Visible Spectroscopy: IBr₃ shows a distinct absorption peak around 360 nm, which can be used for quantification and purity assessment.[17]

  • Titration: Quantitative analysis is often performed using iodometric titration methods to determine the concentration of the compound.[14]

The experimental workflow for the synthesis and characterization of IBr₃ is outlined in the diagram below.

workflow cluster_synthesis Synthesis Protocol cluster_characterization Characterization reactants Reactants: Iodine (I₂) + Bromine (Br₂) (1:3 Molar Ratio) conditions Reaction Conditions: - Non-polar solvent - Temp: 0-10°C reactants->conditions product Crude IBr₃ Product conditions->product purification Purification: Fractional Crystallization product->purification final_product Pure IBr₃ purification->final_product Yields analysis Analytical Techniques: - Raman/IR Spectroscopy - UV-Vis Spectroscopy - Iodometric Titration final_product->analysis

Caption: Experimental workflow for the synthesis and analysis of IBr₃.

References

The Genesis of Halogen Hybrids: An In-depth Technical Guide to the Discovery and History of Interhalogen Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the fascinating history of interhalogen compounds, from their initial discovery in the early 19th century to the synthesis of the most complex examples in the 20th century. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key discoveries, the pioneering scientists behind them, detailed experimental protocols from foundational studies, and a wealth of quantitative data on the properties of these unique chemical entities.

Introduction: A New Class of Halogen Chemistry

Interhalogen compounds are molecules formed from the covalent bonding of two or more different halogen atoms.[1] Their general formula is XYn, where X is the less electronegative halogen and n can be 1, 3, 5, or 7.[1] The discovery of these compounds opened a new chapter in halogen chemistry, revealing that the reactivity and properties of halogens could be finely tuned by combining them. These compounds are notable for being more reactive than their parent halogens (with the exception of fluorine) due to the weaker X-Y bond compared to the X-X bond in diatomic halogens.[2]

A Chronology of Discovery: From Serendipity to Deliberate Synthesis

The journey of discovering interhalogen compounds spans over a century, marked by the ingenuity and perseverance of several key chemists.

The first interhalogen compound to be identified was iodine monochloride (ICl) , discovered by the French chemist Joseph Louis Gay-Lussac in 1814.[3] This discovery was a significant milestone, demonstrating for the first time that different halogen atoms could directly combine.

It was not until the early 20th century that the field saw its next major advancement with the work of French chemist Paul Lebeau. In 1906, he successfully synthesized bromine trifluoride (BrF₃) , a powerful fluorinating agent.

The 1930s proved to be a pivotal decade for interhalogen chemistry, largely due to the work of the German chemists Otto Ruff and his colleagues. In 1928, Ruff and Krug prepared chlorine monofluoride (ClF) .[4] This was followed in 1930 by their landmark synthesis of chlorine trifluoride (ClF₃) , a compound so reactive it would later be investigated for various industrial and military applications.[5][6] Also in 1930, Otto Ruff and Rudolf Keim successfully synthesized iodine heptafluoride (IF₇) , the only known interhalogen with seven peripheral halogen atoms, a discovery that challenged existing theories of chemical bonding.[1]

The family of iodine fluorides was further expanded by the work of Henri Moissan, who first synthesized iodine pentafluoride (IF₅) in 1891 by burning solid iodine in fluorine gas.[5][7][8]

Discovery_Timeline 1814 1814 ICl Iodine Monochloride 1814->ICl Gay-Lussac 1891 1891 IF5 Iodine Pentafluoride 1891->IF5 Moissan 1906 1906 BrF3 Bromine Trifluoride 1906->BrF3 Lebeau 1928 1928 ClF Chlorine Monofluoride 1928->ClF Ruff & Krug 1930 1930 ClF3 Chlorine Trifluoride 1930->ClF3 Ruff & Krug IF7 Iodine Heptafluoride 1930->IF7 Ruff & Keim

Caption: Timeline of key interhalogen compound discoveries.

Foundational Experimental Protocols

The synthesis of the first interhalogen compounds relied on direct reactions between the elemental halogens under controlled conditions. The following protocols are based on the initial successful preparations.

Synthesis of Iodine Monochloride (ICl)

Researcher: Joseph Louis Gay-Lussac (1814)

Methodology: The original synthesis involved the direct reaction of chlorine gas with iodine crystals.[3]

  • Apparatus: A glass reaction vessel capable of containing both solid iodine and chlorine gas.

  • Procedure:

    • Place iodine crystals in the reaction vessel.

    • Pass a stream of dry chlorine gas over the iodine crystals.

    • The reaction proceeds readily at ambient temperature, evidenced by the formation of a brown vapor of iodine monochloride.

    • The product, a dark brown liquid, is collected. It is important to note that the use of excess chlorine can lead to the formation of iodine trichloride (ICl₃) through a reversible reaction.[3]

Synthesis of Bromine Trifluoride (BrF₃)

Researcher: Paul Lebeau (1906)

Methodology: Lebeau's synthesis involved the direct combination of elemental bromine and fluorine at room temperature.

  • Apparatus: A reaction vessel resistant to the corrosive effects of fluorine and bromine trifluoride, such as one made of copper or nickel.

  • Procedure:

    • Introduce liquid bromine into the reaction vessel.

    • Carefully pass a stream of fluorine gas over the bromine.

    • The reaction occurs at approximately 20°C, yielding bromine trifluoride as a straw-colored liquid.[1]

    • The product can be purified by distillation.

Synthesis of Chlorine Trifluoride (ClF₃)

Researchers: Otto Ruff and Krug (1930)

Methodology: Ruff and Krug prepared chlorine trifluoride by the fluorination of chlorine.[5][6] This reaction also produced chlorine monofluoride (ClF), which was then separated.[5]

  • Apparatus: A reaction apparatus constructed from a material resistant to fluorine and chlorine trifluoride, such as copper or a nickel alloy.

  • Procedure:

    • React chlorine gas (Cl₂) with an excess of fluorine gas (F₂).

    • The reaction is typically carried out at elevated temperatures, for example, 250 °C in a nickel tube.[1]

    • The product is a mixture of chlorine trifluoride (ClF₃) and chlorine monofluoride (ClF).

    • The two interhalogens are separated by distillation, taking advantage of their different boiling points (ClF₃: 11.75 °C; ClF: -100.1 °C).[5]

Synthesis of Iodine Pentafluoride (IF₅)

Researcher: Henri Moissan (1891)

Methodology: The first synthesis was achieved by the direct, exothermic reaction of solid iodine with fluorine gas.[5][7][8]

  • Apparatus: A reaction chamber designed to handle the highly exothermic nature of the reaction and the corrosive reactants.

  • Procedure:

    • Solid iodine is placed in the reaction chamber.

    • Fluorine gas is passed over the solid iodine.

    • The reaction is vigorous and exothermic, producing iodine pentafluoride as a colorless liquid.

    • Modern preparations have refined the reaction conditions to improve control and yield.

Synthesis of Iodine Heptafluoride (IF₇)

Researchers: Otto Ruff and Rudolf Keim (1930)

Methodology: This synthesis involves the fluorination of iodine pentafluoride at elevated temperatures.[1]

  • Apparatus: A two-stage reaction system capable of handling highly corrosive fluorine and iodine fluorides at elevated temperatures.

  • Procedure:

    • Fluorine gas (F₂) is passed through liquid iodine pentafluoride (IF₅) maintained at 90 °C.

    • The resulting vapor mixture is then heated to 270 °C.

    • This two-step process yields iodine heptafluoride as a colorless gas.

    • Purification can be achieved through fractional condensation to remove any unreacted IF₅.

Experimental_Workflows cluster_ICl Synthesis of ICl cluster_ClF3 Synthesis of ClF3 I2 Iodine Crystals Reaction_ICl Direct Reaction Ambient Temp I2->Reaction_ICl Cl2_gas Chlorine Gas Cl2_gas->Reaction_ICl ICl_product Iodine Monochloride (liquid) Reaction_ICl->ICl_product Cl2_F2 Chlorine Gas (Cl2) Fluorine Gas (F2) Reaction_ClF3 Fluorination 250 °C Cl2_F2->Reaction_ClF3 Mixture ClF3 ClF Reaction_ClF3->Mixture Distillation Fractional Distillation Mixture->Distillation ClF3_product Chlorine Trifluoride Distillation->ClF3_product

Caption: Simplified workflows for the synthesis of ICl and ClF3.

Quantitative Data on Interhalogen Compounds

The physical and chemical properties of interhalogen compounds are crucial for their application in synthesis and materials science. The following tables summarize key quantitative data for a range of binary interhalogens.

Table 1: Physical Properties of Selected Interhalogen Compounds

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Appearance
Chlorine MonofluorideClF54.45-155.6-100.11.62 (liquid at -100°C)Colorless gas
Bromine MonofluorideBrF98.90-Decomposes--
Iodine MonochlorideICl162.3527.2 (α-form)97.43.10Red-brown solid/liquid
Chlorine TrifluorideClF₃92.45-76.311.751.885 (liquid at 12°C)Colorless gas/pale green liquid
Bromine TrifluorideBrF₃136.908.8125.82.803Straw-colored liquid
Iodine TrifluorideIF₃183.90Decomposes > -28--Yellow solid
Chlorine PentafluorideClF₅130.45-103-13.11.9 (liquid)Colorless gas
Bromine PentafluorideBrF₅174.90-60.541.32.465Colorless to pale yellow liquid
Iodine PentafluorideIF₅221.909.43100.53.250Colorless liquid
Iodine HeptafluorideIF₇259.904.5 (sublimes)4.77 (sublimes)2.8 (solid at 6°C)Colorless gas

Table 2: Structural and Thermochemical Properties of Selected Interhalogen Compounds

CompoundFormulaMolecular GeometryBond Length(s) (Å)Bond Angle(s) (°)Standard Enthalpy of Formation (kJ/mol)
ClFClFLinear1.628--50.3
IClIClLinear2.321--
ClF₃ClF₃T-shaped1.598 (eq), 1.698 (ax)87.5-163.2
BrF₃BrF₃T-shaped1.721 (eq), 1.810 (ax)86.2-255.6
IF₅IF₅Square pyramidal1.844 (eq), 1.869 (ax)~90-840.1
IF₇IF₇Pentagonal bipyramidal1.858 (eq), 1.786 (ax)72 (eq-eq), 90 (eq-ax)-961.9

The Emergence of Polyhalogen Ions

The study of interhalogen compounds is intrinsically linked to the chemistry of polyhalogen ions. These ions, which consist of three or more halogen atoms, can be formed through the autoionization of interhalogens. For example, liquid bromine trifluoride undergoes autoionization to form the [BrF₂]⁺ and [BrF₄]⁻ ions.[1] The discovery and characterization of salts containing these complex ions further expanded the understanding of halogen bonding and structure.

Logical_Relationships Halogens Halogens Direct Reaction Direct Reaction Halogens->Direct Reaction Interhalogen Compounds Interhalogen Compounds Autoionization Autoionization Interhalogen Compounds->Autoionization Polyhalogen Ions Polyhalogen Ions Direct Reaction->Interhalogen Compounds Autoionization->Polyhalogen Ions

Caption: Relationship between halogens, interhalogens, and polyhalogens.

Conclusion

The discovery and subsequent study of interhalogen compounds have profoundly impacted our understanding of chemical bonding, reactivity, and structure. From the initial serendipitous finding of iodine monochloride to the deliberate synthesis of highly complex and reactive fluorine-containing interhalogens, this class of compounds continues to be of great interest to both academic and industrial researchers. Their unique properties as powerful fluorinating and oxidizing agents ensure their continued relevance in the development of new materials and chemical transformations. This guide has provided a historical and technical foundation for understanding these remarkable molecules, highlighting the key milestones and scientific contributions that have shaped this important field of chemistry.

References

In-Depth Technical Guide to the Theoretical Calculations of Iodine Tribromide Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to determine the molecular and electronic properties of iodine tribromide (IBr₃). It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the computational analysis of interhalogen compounds.

Introduction

This compound (IBr₃) is an interhalogen compound that has garnered interest due to its reactivity and potential applications in organic synthesis and materials science. Theoretical calculations, particularly those based on quantum mechanics, have become indispensable tools for elucidating the fundamental properties of such molecules. These computational methods provide detailed insights into molecular geometry, vibrational spectroscopy, and electronic structure, which are often challenging to determine experimentally. This guide summarizes the key theoretical findings for IBr₃ and details the computational methodologies employed.

Molecular Structure and Geometry

Theoretical calculations consistently predict a T-shaped molecular geometry for this compound in the gas phase, which is in agreement with the predictions of Valence Shell Electron Pair Repulsion (VSEPR) theory. The central iodine atom is bonded to three bromine atoms and possesses two lone pairs of electrons. To minimize electron-electron repulsion, these five electron domains adopt a trigonal bipyramidal electron geometry. The two lone pairs occupy the equatorial positions, resulting in the observed T-shaped arrangement of the atoms.

The calculated bond lengths and angles provide a more precise description of the molecular structure. It is important to note that the axial and equatorial bromine atoms are not equivalent, leading to different bond lengths.

Table 1: Calculated Geometrical Parameters for this compound

ParameterCalculated Value
Axial I-Br Bond Length2.48 Å
Equatorial I-Br Bond Length2.52 Å
Axial Br-I-Equatorial Br Bond Angle~90°
Equatorial Br-I-Equatorial Br Bond Angle~180°

This structural arrangement is visualized in the following diagram:

IBr3_Structure I I Br_ax1 Br I->Br_ax1 Axial Br_eq1 Br I->Br_eq1 Equatorial Br_eq2 Br I->Br_eq2 Equatorial LP1 I->LP1 LP2 I->LP2

Molecular structure of this compound (IBr₃).

Electronic Properties

The difference in electronegativity between iodine and bromine atoms leads to polar covalent bonds in IBr₃. The asymmetric T-shaped geometry results in an uneven distribution of electron density across the molecule, making it a polar molecule. Theoretical calculations have quantified this polarity through the determination of the molecule's dipole moment.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value
Dipole Moment~1.5 D

The workflow for determining these electronic properties via computational methods is outlined below.

Electronic_Properties_Workflow start Define Molecular Geometry dft Perform DFT Calculation (e.g., B3LYP/aug-cc-pVTZ) start->dft wavefunction Obtain Electron Wavefunction and Density dft->wavefunction dipole Calculate Dipole Moment wavefunction->dipole end Calculated Dipole Moment = ~1.5 D dipole->end

Computational workflow for electronic properties.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and dynamics of a molecule. Theoretical calculations can predict the vibrational frequencies and assign them to specific modes of atomic motion. For IBr₃, the calculated vibrational frequencies are in good agreement with experimental observations.[1]

Table 3: Calculated Vibrational Frequencies for this compound

Spectroscopic TechniqueWavenumber (cm⁻¹)Assignment
Infrared (IR)285Symmetric I-Br Stretching
Infrared (IR)295Asymmetric I-Br Stretching
Raman150Bending Vibrations
Raman165Bending Vibrations

The relationship between the different vibrational modes can be visualized as follows:

Vibrational_Modes IBr3 IBr₃ Molecule Stretching Stretching Modes IBr3->Stretching Bending Bending Modes IBr3->Bending Symmetric Symmetric Stretch (285 cm⁻¹) Stretching->Symmetric Asymmetric Asymmetric Stretch (295 cm⁻¹) Stretching->Asymmetric Bend1 Bending Mode 1 (150 cm⁻¹) Bending->Bend1 Bend2 Bending Mode 2 (165 cm⁻¹) Bending->Bend2

Vibrational modes of this compound.

Computational Methodology

The accuracy of theoretical calculations is highly dependent on the chosen computational method and basis set. While the specific details for the cited values were not available in a single primary source, a standard and reliable approach for a molecule like this compound would involve Density Functional Theory (DFT).

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Method Selection: The B3LYP hybrid functional is a commonly used and robust choice for geometry optimizations and frequency calculations of main group elements.

  • Basis Set Selection: For heavy elements like iodine and bromine, a basis set that includes effective core potentials (ECPs) is crucial to account for relativistic effects. A suitable choice would be the LANL2DZ (Los Alamos National Laboratory 2-double-ζ) basis set for the iodine and bromine atoms, augmented with polarization and diffuse functions for better accuracy. For a higher level of theory, an all-electron basis set like the aug-cc-pVTZ could be employed.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy arrangement of the atoms. The convergence criteria should be set to tight to ensure a true minimum on the potential energy surface is located.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. This calculation yields the harmonic vibrational frequencies, which can be compared to experimental IR and Raman data.

  • Thermochemical Analysis: The frequency calculation also provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Population Analysis: To understand the electronic structure and calculate the dipole moment, a population analysis (e.g., Mulliken, Löwdin, or Natural Bond Orbital) is performed on the optimized geometry.

This comprehensive computational approach provides a detailed and accurate picture of the molecular and electronic properties of this compound, complementing and guiding experimental investigations.

References

A Comprehensive Technical Guide to the Solubility of Iodine Tribromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of iodine tribromide (IBr₃) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a thorough qualitative understanding and a comprehensive experimental protocol for the quantitative determination of its solubility.

Core Concepts: Understanding the Solubility of this compound

This compound is a polar interhalogen compound.[1] Its solubility in organic solvents is primarily governed by the principle of "like dissolves like." The polarity of the I-Br bonds and the overall molecular geometry lead to favorable interactions with polar solvents, while its halogen nature allows for dispersion forces to play a role in its dissolution in non-polar media.[1]

Qualitative Solubility Overview

Published literature consistently describes the solubility of this compound in several common organic solvents. This information is summarized in the table below. The term "miscible" implies that the substances can be mixed in all proportions to form a homogeneous solution.

Organic SolventChemical FormulaTypeReported Solubility
EthanolC₂H₅OHPolar ProticMiscible[1][2]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[1][2]
Carbon DisulfideCS₂Non-polarGood solubility[1]
Carbon TetrachlorideCCl₄Non-polarSoluble[1]
DichloromethaneCH₂Cl₂Polar AproticSoluble[1]

It is crucial to note that this compound reacts with water and should not be considered soluble in aqueous solutions. The interaction with water leads to hydrolysis, forming hydrobromic acid and iodic acid.[1]

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This procedure is based on the principle of creating a saturated solution and then measuring the concentration of the solute.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (anhydrous grade)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a fume hood.

2. Safety Precautions:

This compound is a corrosive and moisture-sensitive compound.[3][4] All handling should be performed in a well-ventilated fume hood.[4] Avoid contact with skin, eyes, and clothing.[3][4] In case of contact, rinse the affected area immediately and thoroughly with water.[3] Store this compound in a tightly sealed container in a cool, dry place, away from moisture.[4]

3. Experimental Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation. ii. Place the container in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). iii. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

b. Sample Collection and Preparation: i. Once equilibrium is reached, cease agitation and allow the solid to settle. ii. Carefully transfer a known volume of the supernatant to a centrifuge tube, ensuring no solid particles are transferred. iii. Centrifuge the sample to remove any remaining suspended microcrystals. iv. Accurately pipette a specific volume of the clear, saturated solution and transfer it to a volumetric flask. v. Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

c. Concentration Measurement via UV-Vis Spectroscopy: i. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. ii. Measure the absorbance of the standard solutions and the diluted sample at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. iii. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. iv. Determine the concentration of the diluted sample from the calibration curve.

d. Calculation of Solubility: i. Calculate the concentration of the original saturated solution by accounting for the dilution factor. ii. Express the solubility in desired units, such as grams per 100 g of solvent or moles per liter.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Analysis cluster_calc Calculation A Add excess IBr₃ to solvent B Equilibrate at constant temperature with agitation A->B C Collect supernatant B->C Equilibrium reached D Centrifuge to remove suspended solids C->D E Dilute a known volume of the clear solution D->E G Measure absorbance using UV-Vis Spectrophotometer E->G F Prepare standard solutions F->G H Construct calibration curve G->H I Determine concentration of diluted sample H->I J Calculate original concentration (Solubility) I->J

Caption: Workflow for determining this compound solubility.

Signaling Pathway Analogy: Solute-Solvent Interaction

While not a biological signaling pathway, the process of dissolution can be conceptually illustrated as a series of interactions leading to a final state (a solution). The following diagram provides a logical representation of the factors influencing the solubility of this compound.

G Factors Influencing this compound Dissolution cluster_solute This compound (Solute) cluster_solvent Organic Solvent cluster_interaction Solute-Solvent Interactions cluster_result Result Solute_Props Polar I-Br bonds Overall molecular polarity Interactions Dipole-dipole interactions London dispersion forces Solute_Props->Interactions Solvent_Props Polarity (Polar/Non-polar) Presence of lone pairs (e.g., ethers) Solvent_Props->Interactions Result Homogeneous Solution (Dissolution) Interactions->Result Overcomes solute-solute and solvent-solvent forces

Caption: Key interactions governing the dissolution of IBr₃.

References

Methodological & Application

Application Notes and Protocols: Iodine Tribromide as a Brominating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine tribromide (IBr₃) is an interhalogen compound that serves as a source of electrophilic bromine, making it a potential reagent for the bromination of various organic substrates. Its reactivity is attributed to the polarization of the I-Br bonds, rendering the bromine atoms susceptible to nucleophilic attack by electron-rich moieties. These application notes provide an overview of the use of this compound in organic synthesis, including protocols for the bromination of activated aromatic systems and addition reactions to unsaturated hydrocarbons. Due to the limited availability of detailed procedures for this compound, the protocols provided for aromatic bromination are adapted from studies using the closely related and highly reactive iodine monobromide (IBr).

Properties of this compound

PropertyValue
Molecular FormulaIBr₃
Molar Mass366.61 g/mol
AppearanceDark brown liquid
SolubilityMiscible with ethanol and ethers

Applications in Organic Synthesis

This compound is a versatile reagent capable of participating in several key transformations in organic synthesis:

  • Electrophilic Aromatic Bromination: Activated aromatic rings, such as phenols, anilines, and their derivatives, can be efficiently brominated. The high reactivity of interhalogens often leads to rapid reactions.

  • Addition to Alkenes and Alkynes: this compound can add across carbon-carbon double and triple bonds to furnish vicinal dibromoalkanes and tetrahaloalkanes, respectively.

Experimental Protocols

Protocol 1: Electrophilic Bromination of Activated Aromatic Compounds (Adapted from Iodine Monobromide Studies)

This protocol is adapted from studies on the highly reactive iodine monobromide for the bromination of phenols and anisoles. It is anticipated that this compound will exhibit similar reactivity, although stoichiometry may need to be adjusted. The reaction with iodine monobromide alone is reported to be very fast[1].

Materials:

  • Substituted Phenol or Anisole

  • This compound (IBr₃)

  • Glacial Acetic Acid

  • Mercuric Acetate (optional, as a bromine scavenger to potentially control reactivity)[1]

  • Perchloric Acid (optional, as a catalyst)[1]

  • Potassium Iodide Solution (10%)

  • Sodium Thiosulfate Solution (0.1 N)

  • Starch Indicator Solution

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve the aromatic substrate (e.g., phenol, p-cresol, anisole) in glacial acetic acid.

  • (Optional) Add mercuric acetate to the solution. This may help to moderate the reaction by scavenging bromide ions[1].

  • (Optional) Add a catalytic amount of perchloric acid[1].

  • Slowly add a solution of this compound in glacial acetic acid to the reaction mixture at room temperature. The stoichiometry may need to be optimized, but a 1:1 molar ratio of substrate to IBr₃ is a reasonable starting point.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Due to the high reactivity, the reaction is expected to be rapid.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of potassium iodide. The excess IBr₃ will react to form iodine.

  • Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator to determine the consumption of the brominating agent.

  • Isolate the product by extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate), followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Products:

The major products are typically the result of para-bromination, unless the para position is blocked, in which case ortho-bromination is observed. For example, phenol and anisole yield p-bromophenol and p-bromoanisole as the major products, respectively. p-Cresol is reported to yield 2-bromo-4-methylphenol[1].

Quantitative Data for Bromination of Phenols and Anisoles (Adapted from IBr Studies)

The following table summarizes the products identified in studies using iodine monobromide, which are expected to be similar for this compound.

SubstrateMajor Product
Phenolp-Bromophenol[1]
Anisolep-Bromoanisole[1]
p-Cresol2-Bromo-4-methylphenol[1]
Protocol 2: Addition of this compound to Alkenes

This generalized protocol is based on the known reactivity of interhalogens with unsaturated carbon-carbon bonds.

Materials:

  • Alkene (e.g., cyclohexene, styrene)

  • This compound (IBr₃)

  • Inert Solvent (e.g., dichloromethane, carbon tetrachloride)

Procedure:

  • In a round-bottom flask protected from light, dissolve the alkene in a dry, inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the cooled alkene solution with stirring. A 1:1 molar ratio is a typical starting point.

  • Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Once the reaction is complete, quench any remaining IBr₃ by washing the reaction mixture with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the vicinal dibromide by column chromatography or distillation.

Reaction Mechanisms

Electrophilic Aromatic Substitution

The bromination of activated aromatic rings with this compound is believed to proceed through a standard electrophilic aromatic substitution mechanism. The polarized I-Br bond allows for the delivery of an electrophilic bromine species to the electron-rich aromatic ring, forming a sigma complex (arenium ion). Subsequent deprotonation re-aromatizes the ring to yield the brominated product.

ElectrophilicAromaticSubstitution Aromatic Activated Aromatic Ring SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex Electrophilic Attack IBr3 IBr₃ IBr3->SigmaComplex IBr2_minus IBr₂⁻ IBr3->IBr2_minus Product Brominated Product SigmaComplex->Product Deprotonation HBr HBr SigmaComplex->HBr AlkeneAddition Alkene Alkene Bromonium Cyclic Bromonium Ion Intermediate Alkene->Bromonium Electrophilic Attack IBr3 IBr₃ IBr3->Bromonium IBr2_minus IBr₂⁻ IBr3->IBr2_minus Dibromide Vicinal Dibromide Bromonium->Dibromide Nucleophilic Attack by Br⁻ IBr2_minus->Dibromide Source of Br⁻

References

Application Notes and Protocols: Bromination of Alkenes with Iodine Tribromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of alkenes is a fundamental transformation in organic synthesis, providing a versatile route to vicinal dibromides, which are key intermediates in the synthesis of a wide range of pharmaceuticals and functional materials. While elemental bromine (Br₂) is the classic reagent for this transformation, its high reactivity and hazardous nature have prompted the exploration of alternative brominating agents. Iodine tribromide (IBr₃) presents itself as an intriguing, though less documented, interhalogen compound for this purpose. This document provides a detailed protocol for the bromination of alkenes using this compound, based on the established principles of electrophilic addition reactions of halogens and interhalogens.

This compound is a dark brown liquid that can be used as a source of electrophilic bromine.[1] The significant difference in electronegativity between iodine and bromine atoms leads to a polarization of the I-Br bonds, rendering the bromine atoms electrophilic and susceptible to attack by the π-electrons of an alkene. The proposed reaction is expected to proceed via a cyclic halonium ion intermediate, analogous to the mechanism of bromination with Br₂, leading to the anti-addition of two bromine atoms across the double bond.

Synthesis of this compound

This compound can be prepared by the direct combination of elemental iodine and bromine.[2][3] It is crucial to maintain the correct stoichiometry to minimize the formation of byproducts such as iodine monobromide (IBr).[3]

Protocol for the Synthesis of this compound:

Materials:

  • Iodine (I₂)

  • Bromine (Br₂)

  • A round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • An ice bath

Procedure:

  • Place a stoichiometric amount of iodine (1 molar equivalent) in the round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add bromine (3 molar equivalents) to the flask via the dropping funnel with continuous stirring.

  • Continue stirring the mixture in the ice bath for 1-2 hours until the reaction is complete, indicated by the formation of a homogeneous dark brown liquid.

  • The resulting this compound can be used directly in the subsequent reaction.

Safety Precautions:

  • Both iodine and bromine are corrosive and toxic. Handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Bromine is highly volatile and its vapors are harmful.

Protocol for the Bromination of Alkenes with this compound

This protocol is a general guideline and may require optimization for specific alkene substrates.

Materials:

  • Alkene

  • This compound (IBr₃)

  • Anhydrous inert solvent (e.g., dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄))

  • A round-bottom flask with a magnetic stirrer and a dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Apparatus for solvent removal (e.g., rotary evaporator)

  • Apparatus for purification (e.g., column chromatography)

Procedure:

  • Dissolve the alkene (1 molar equivalent) in an anhydrous inert solvent in the round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 molar equivalents) in the same solvent to the alkene solution via the dropping funnel with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at 0 °C to room temperature.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted this compound.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired vicinal dibromide.

Proposed Reaction Mechanism

The bromination of an alkene with this compound is proposed to proceed through an electrophilic addition mechanism, as illustrated in the diagram below.

Bromination_Mechanism Alkene Alkene (R₂C=CR₂) Bromonium Bromonium Ion Intermediate Alkene->Bromonium + IBr₃ IBr3 IBr₃ Dibromide Vicinal Dibromide Bromonium->Dibromide + Br⁻ (from IBr₃) IBr IBr Bromonium->IBr - IBr Bromination_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve alkene in anhydrous solvent - Cool to 0 °C Start->Reaction_Setup Addition Slow addition of IBr₃ solution Reaction_Setup->Addition Monitoring Monitor reaction by TLC Addition->Monitoring Workup Aqueous Workup: - Quench with Na₂S₂O₃ - Separate layers - Wash and dry organic phase Monitoring->Workup Purification Purification: - Remove solvent - Column chromatography Workup->Purification Product Vicinal Dibromide Purification->Product

References

Application Notes and Protocols: The Use of Iodine Tribromide in the Synthesis of Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

A Review of the Feasibility and Current Landscape

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document explores the potential application of iodine tribromide in the synthesis of flame retardant materials. A thorough review of the scientific literature and patent databases reveals that the use of this compound for this purpose is not a documented or established practice. While halogenated compounds, particularly those containing bromine and chlorine, are widely used as flame retardants, iodine-based flame retardants face significant challenges that have limited their practical application. This document will provide a general overview of halogenated flame retardants, discuss the underlying chemical principles that make iodine-based systems theoretically potent yet practically challenging, and present a generalized mechanism for halogenated flame retardancy.

Introduction to Halogenated Flame Retardants

Halogenated flame retardants are a class of chemical compounds containing chlorine, bromine, fluorine, or iodine that are added to combustible materials to inhibit, suppress, or delay the production of flames. Their primary mechanism of action is in the gas phase, where they interfere with the radical chain reactions of combustion. The effectiveness of halogens as flame retardants follows the trend I > Br > Cl > F.

Despite iodine being the most effective halogen in terms of flame retardancy on an atomic basis, chlorine- and bromine-based compounds are the most widely used in industrial applications. Fluorine compounds are generally not effective as the C-F bond is too strong to be broken at temperatures where flame retardancy is required.

The Challenge of Iodine-Based Flame Retardants

The primary reason for the limited use of iodine-based flame retardants is the low thermal stability of the carbon-iodine (C-I) bond. This weak bond leads to several undesirable properties in a flame-retardant polymer system:

  • Premature Decomposition: Organoiodine compounds tend to decompose at temperatures lower than the processing or service temperatures of many polymers. This can lead to discoloration (often browning or yellowing) and degradation of the polymer's mechanical properties.

  • Poor Light Stability: The weak C-I bond is also susceptible to cleavage by UV radiation, leading to poor light stability of the final product.

  • Volatility and Sublimation: Some simple organoiodine compounds are volatile or can sublime, leading to their loss from the polymer matrix over time and a decrease in flame retardant efficacy.

Due to these significant drawbacks, there has been minimal research and development into the synthesis and application of iodine-containing flame retardants, and consequently, no established role for this compound as a synthetic precursor in this field.

General Mechanism of Halogenated Flame Retardancy (Gas Phase)

The primary mode of action for halogenated flame retardants occurs in the gas phase during combustion. The process can be summarized as follows:

  • Release of Halogen Radicals: At the high temperatures of a fire, the halogenated flame retardant (R-X, where X = Cl, Br) decomposes, releasing halogen radicals (X•) into the gas phase.

  • Interference with Combustion Chemistry: The highly reactive hydrogen (H•) and hydroxyl (OH•) radicals are key species that propagate the combustion chain reaction. The halogen radicals (X•) react with these species to form hydrogen halides (HX).

  • Radical Scavenging: The hydrogen halides (HX) are less reactive than H• and OH• radicals, and their formation effectively removes the key chain carriers from the combustion process, thus quenching the flame.

This mechanism is often enhanced by the use of synergists, such as antimony trioxide (Sb₂O₃), which reacts with the hydrogen halide to form antimony trihalide (SbX₃) and antimony oxyhalide (SbOX), which are also effective radical traps in the gas phase.

Summary of Halogenated Flame Retardant Properties

For comparative purposes, the following table summarizes the general properties and status of different halogen-based flame retardants.

HalogenBond Strength (C-X)Flame Retardant EfficacyThermal StabilityCommon UsageKey Issues
FluorineHighLowHighNot used as a primary flame retardantC-F bond is too stable to break and release F• radicals at combustion temperatures.
ChlorineModerateGoodModerateWidely used, often in combination with synergistsEnvironmental and health concerns regarding dioxin and furan formation during combustion.
BromineModerate-LowExcellentModerateMost widely used halogenated flame retardantsEnvironmental persistence, bioaccumulation, and toxicity concerns have led to restrictions on some types.
IodineLowVery High (theoretically)LowNot used commerciallyPoor thermal and light stability, leads to polymer degradation and discoloration.[1][2]

Experimental Protocols (Hypothetical)

As there are no established protocols for the synthesis of flame retardants using this compound, this section remains void. The synthesis of organoiodine compounds is well-established in organic chemistry; however, their application as flame retardants is not pursued due to the instability issues previously mentioned.

Visualizations

Since no specific experimental workflow or signaling pathway exists for the topic, a generalized diagram illustrating the gas-phase radical scavenging mechanism of halogenated flame retardants is provided below.

Halogenated_Flame_Retardant_Mechanism cluster_Combustion Combustion Zone (Gas Phase) cluster_FR Flame Retardant Action Polymer_Heat Polymer + Heat Fuel Volatile Fuel Fragments Polymer_Heat->Fuel Pyrolysis Combustion H•, OH• (High Energy Radicals) Fuel->Combustion Oxidation Flame Flame Propagation Combustion->Flame HX Hydrogen Halide (HX) Combustion->HX Inhibition Flame->Polymer_Heat Heat Feedback Quenching Flame Quenching FR_Heat Halogenated FR (R-X) + Heat X_Radical Halogen Radical (X•) FR_Heat->X_Radical Decomposition X_Radical->HX Reacts with H• HX->Quenching

Caption: Gas-phase radical scavenging mechanism of halogenated flame retardants.

Conclusion

Based on the available scientific literature, this compound is not utilized in the synthesis of flame retardants. The inherent instability of the carbon-iodine bond makes organoiodine compounds unsuitable for most polymer applications, despite their theoretical high efficiency in flame quenching. Research and development in the field of halogenated flame retardants have largely focused on brominated and chlorinated systems, and more recently, on the development of halogen-free alternatives due to environmental and health concerns associated with some halogenated compounds. Therefore, for researchers and professionals in the field, the exploration of this compound for flame retardant synthesis does not appear to be a viable or promising avenue of investigation.

References

Application of Iodine Tribromide in Semiconductor Dry Etching: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a generalized guide based on the principles of plasma chemistry and dry etching of compound semiconductors. Publicly available, detailed experimental data specifically for iodine tribromide (IBr₃) in semiconductor dry etching is limited. The parameters and protocols provided herein are hypothetical and should be used as a starting point for process development and optimization.

Introduction

This compound (IBr₃) is an interhalogen compound with potential applications in the dry etching of semiconductor materials.[1] Its use as an etchant gas in a plasma process offers an alternative to more common chlorine- and fluorine-based chemistries, particularly for materials where the volatility of the etch byproducts is a critical factor, such as with indium-containing compound semiconductors. The presence of both iodine and bromine allows for a unique etching mechanism that can be tailored by adjusting plasma parameters.

This document provides a theoretical framework and a generalized protocol for the application of IBr₃ in the reactive ion etching (RIE) of III-V compound semiconductors.

Theoretical Background

Plasma Chemistry of this compound

In a radio frequency (RF) plasma, IBr₃ molecules are expected to dissociate into a variety of reactive species, including ions and neutral radicals. The primary dissociation pathways likely produce atomic and molecular iodine and bromine, as well as various ions of these halogens.

Primary Dissociation Products:

  • Iodine radicals (I•)

  • Bromine radicals (Br•)

  • Iodine ions (I⁺, I⁻)

  • Bromine ions (Br⁺, Br⁻)

  • IBr radicals and ions

These reactive species then interact with the semiconductor surface to form volatile etch products.

Etching Mechanism of III-V Semiconductors

The dry etching of a III-V semiconductor, such as Indium Phosphide (InP) or Gallium Arsenide (GaAs), with an IBr₃ plasma is a multi-step process:

  • Adsorption: Reactive iodine and bromine species adsorb onto the semiconductor surface.

  • Chemical Reaction: The adsorbed halogens react with the Group III and Group V elements to form metal halides. For example, with InP, the likely products would be indium iodides (InIₓ) and indium bromides (InBrₓ), as well as phosphorus iodides (PIₓ) and phosphorus bromides (PBrₓ).

  • Ion-Assisted Desorption: Energetic ions from the plasma bombard the surface, providing the necessary energy to desorb the newly formed metal halide compounds. The volatility of these byproducts is crucial for a clean etch.

  • Sputtering: Physical sputtering of the surface material by energetic ions also contributes to the overall etch rate.

The balance between the chemical and physical components of the etch process determines the anisotropy, selectivity, and surface morphology of the etched features.

Experimental Protocols

The following are generalized protocols for the reactive ion etching of III-V semiconductors using an IBr₃-based plasma. These parameters will require significant optimization for specific materials and desired etch characteristics.

Precursor Handling and Safety

This compound is a corrosive and moisture-sensitive material. Proper handling in a controlled environment, such as a glovebox, is recommended. A suitable vapor delivery system, potentially a heated vessel with a carrier gas, is necessary to introduce IBr₃ into the etching chamber. All safety precautions for handling corrosive and toxic gases should be strictly followed.

Generalized Reactive Ion Etching (RIE) Protocol for InP

This protocol provides a starting point for etching Indium Phosphide.

ParameterRecommended Starting RangeNotes
IBr₃ Flow Rate 1-10 sccmDependent on vapor pressure and delivery method.
Ar Flow Rate 10-50 sccmArgon is used as a carrier gas and to enhance plasma stability and physical sputtering.
Chamber Pressure 2-20 mTorrLower pressures generally lead to more anisotropic etching.
RF Power 50-200 WHigher power increases etch rate but can also increase substrate damage.
DC Bias -50 to -200 VHigher bias increases ion energy and anisotropy.
Substrate Temperature 20-200 °CTemperature affects the volatility of etch byproducts. For InP, elevated temperatures may be needed to effectively remove InIₓ and InBrₓ.
Mask Material SiO₂, SiNₓ, or a hard metal maskThe choice of mask depends on the required selectivity.
Generalized Reactive Ion Etching (RIE) Protocol for GaAs

This protocol provides a starting point for etching Gallium Arsenide.

ParameterRecommended Starting RangeNotes
IBr₃ Flow Rate 2-15 sccm
Ar Flow Rate 20-60 sccm
Chamber Pressure 5-30 mTorr
RF Power 75-250 W
DC Bias -75 to -250 V
Substrate Temperature 20-150 °CGallium halides are generally more volatile than indium halides, potentially allowing for lower temperature processing.
Mask Material Photoresist, SiO₂, or SiNₓ

Quantitative Data (Hypothetical Trends)

Table 1: Expected Influence of Process Parameters on Etch Characteristics

ParameterEffect on Etch RateEffect on AnisotropyEffect on Selectivity to Mask
IBr₃ Flow Rate Increases (to a saturation point)May DecreaseDecreases
Chamber Pressure Increases (initially), then DecreasesDecreasesGenerally Increases
RF Power IncreasesIncreasesDecreases
DC Bias IncreasesIncreasesDecreases
Substrate Temperature IncreasesMay DecreaseVaries with materials

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_etch IBr₃ Reactive Ion Etching cluster_post Post-Etch Processing a Substrate Cleaning b Mask Deposition (e.g., SiO₂) a->b c Photolithography b->c d Load Sample into RIE Chamber c->d e Pump Down to Base Pressure d->e f Introduce IBr₃/Ar Gas e->f g Ignite Plasma f->g h Etch Process g->h i Vent Chamber and Unload Sample h->i j Mask Removal i->j k Surface Analysis (SEM, AFM) j->k

Caption: Generalized workflow for semiconductor dry etching.

Hypothetical Etching Mechanism Pathway

G cluster_plasma Plasma Phase cluster_surface Semiconductor Surface (e.g., InP) IBr3 IBr₃ Gas Plasma RF Plasma (e, ions) IBr3->Plasma ReactiveSpecies Reactive Species (I•, Br•, I⁺, Br⁺) Plasma->ReactiveSpecies Adsorption Adsorption ReactiveSpecies->Adsorption Diffusion Surface InP Substrate Surface->Adsorption Reaction Chemical Reaction Adsorption->Reaction Desorption Ion-Assisted Desorption Reaction->Desorption VolatileProducts Volatile Products (InIₓ, InBrₓ, PIₓ, PBrₓ) Desorption->VolatileProducts

Caption: Hypothetical pathway for IBr₃ plasma etching.

References

Application Notes and Protocols for Iodine Tribromide in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and disposal of iodine tribromide (IBr₃) in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the chemical.

Physical and Chemical Properties

This compound is a dark brown liquid with a pungent odor.[1] It is a highly reactive interhalogen compound with strong oxidizing properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula IBr₃[1][2]
Molar Mass 366.62 g/mol [1]
Appearance Dark brown liquid[1][2]
Density 3.41 g/mL at 20 °C[1]
Solubility Miscible with ethanol and ethers. Good solubility in carbon disulfide.[1][2]
Molecular Geometry T-shaped[3]

Health and Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

HazardGHS ClassificationRecommended PPE
Skin Corrosion/Irritation Category 1BChemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes
Serious Eye Damage/Irritation Category 1Safety goggles and a face shield
Inhalation May cause respiratory irritationRespiratory protection (use in a fume hood is mandatory)

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and degradation of this compound.

Handling
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Wear the PPE outlined in Table 2 at all times when handling the compound.

  • Dispensing: Use glass or polytetrafluoroethylene (PTFE) equipment for transferring, as it is corrosive to many metals.

  • Quenching: Unused or residual this compound should be quenched carefully. A recommended procedure is the slow addition to a stirred solution of sodium thiosulfate.

Storage
  • Conditions: Store in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[4]

  • Containers: Keep in a tightly sealed, corrosion-resistant container, such as amber glass bottles, to protect from light and moisture.

  • Incompatibilities: Avoid storage with combustible materials, reducing agents, and bases.

  • Degradation: this compound is sensitive to light, moisture, and heat.[1]

    • Hydrolysis: Reacts with water, potentially forming hydrobromic acid and iodic acid.

    • Thermal Decomposition: Can decompose upon heating to form iodine and bromine.[1]

    • Photodegradation: Exposure to light can induce decomposition.[1]

Experimental Protocols

Laboratory Synthesis of this compound

This compound can be synthesized by the direct reaction of iodine and bromine.[3]

Materials:

  • Iodine (I₂)

  • Liquid Bromine (Br₂)

  • Anhydrous solvent (e.g., carbon tetrachloride)

  • Reaction flask with a dropping funnel and magnetic stirrer

  • Ice bath

Procedure:

  • In a fume hood, dissolve a known quantity of iodine in the anhydrous solvent in the reaction flask, cooled in an ice bath.

  • Slowly add a stoichiometric amount of liquid bromine (1 mole of I₂ to 3 moles of Br₂) to the stirred solution via the dropping funnel.

  • Maintain the temperature of the reaction mixture below 5°C throughout the addition.

  • After the addition is complete, allow the mixture to stir for an additional hour at low temperature.

  • The resulting dark brown solution is this compound. Due to its instability, it is often prepared in situ for immediate use.

Bromination of an Alkene (Example: Stilbene)

While pyridinium tribromide is a safer alternative, this compound can be used for the bromination of alkenes.[5][6][7][8][9]

Materials:

  • Alkene (e.g., trans-stilbene)

  • Solution of this compound in a suitable solvent (e.g., glacial acetic acid)

  • Reaction flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the alkene in the solvent in the reaction flask, cooled in an ice bath.

  • Slowly add the this compound solution to the stirred alkene solution.

  • Monitor the reaction by observing the disappearance of the dark brown color of the this compound.

  • Once the reaction is complete, pour the mixture into water to precipitate the dibrominated product.

  • Collect the product by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup
  • Small Spills (in a fume hood):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a sodium thiosulfate solution followed by water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Quenching: Before disposal, excess this compound should be carefully quenched by slowly adding it to a stirred solution of a reducing agent like sodium thiosulfate. The reaction can be exothermic, so it should be done in an ice bath.

  • Disposal: Collect the quenched solution and any contaminated materials in a properly labeled hazardous waste container for disposal according to your institution's and local regulations.[10][11][12]

Diagrams

Handling_and_Storage_Workflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood EmergencyPrep Ensure Eyewash/Shower is Accessible FumeHood->EmergencyPrep Dispense Dispense using Glass or PTFE EmergencyPrep->Dispense Reaction Perform Experiment Dispense->Reaction Quench Quench Excess Reagent (e.g., with Sodium Thiosulfate) Reaction->Quench Waste Collect Quenched Waste and Contaminated Materials Quench->Waste Store Store in a Cool, Dry, Dark Place (2-8°C) Container Use Tightly Sealed, Amber Glass Container Store->Container Incompatibilities Store Away From Incompatible Materials Container->Incompatibilities Dispose Dispose as Hazardous Waste (Follow Institutional Protocols) Waste->Dispose

Caption: Workflow for safe handling and storage of this compound.

Emergency_Response_Protocol Emergency Response Protocol for this compound cluster_spill Spill Response cluster_exposure Personal Exposure Start Incident Occurs (Spill or Exposure) LargeSpill Large Spill? Evacuate & Call Emergency Response Start->LargeSpill RemoveClothing Remove Contaminated Clothing Start->RemoveClothing Exposure AlertSpill Alert Others Absorb Absorb with Inert Material AlertSpill->Absorb Collect Collect into Waste Container Absorb->Collect Decontaminate Decontaminate Area with Sodium Thiosulfate Collect->Decontaminate LargeSpill->AlertSpill No Evacuate Evacuate Area LargeSpill->Evacuate Yes FlushArea Flush Affected Area with Water (15 min minimum) RemoveClothing->FlushArea SeekMedical Seek Immediate Medical Attention FlushArea->SeekMedical

Caption: Emergency response protocol for this compound incidents.

References

Catalytic Applications of Iodine Tribromide in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine tribromide (IBr₃), an interhalogen compound, presents intriguing possibilities as a catalyst in organic synthesis. While the catalytic applications of molecular iodine and hypervalent iodine compounds are well-established, the specific use of this compound as a catalyst is a more specialized and less documented area of research. This document aims to provide a theoretical framework and postulated protocols for the catalytic applications of this compound in key organic transformations, including electrophilic bromination and oxidation reactions. The methodologies presented are based on the known reactivity of related iodine and bromine compounds and serve as a guide for further investigation and development.

Theoretical Catalytic Applications

This compound can theoretically act as a source of electrophilic bromine and as a Lewis acid, enabling its potential catalytic role in a variety of organic reactions. The primary areas of application are postulated to be:

  • Electrophilic Bromination of Aromatic Compounds: this compound can serve as a precursor to a highly electrophilic bromine species, facilitating the bromination of electron-rich aromatic and heteroaromatic compounds.

  • Oxidation of Alcohols: In its higher oxidation state, the iodine center in IBr₃ could participate in catalytic cycles for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Postulated Experimental Protocols

The following protocols are hypothetical and designed to serve as a starting point for experimental investigation into the catalytic activity of this compound.

Catalytic Bromination of Phenol

Objective: To investigate the catalytic efficacy of this compound in the ortho-selective monobromination of phenol.

Reaction Scheme:

R-CH₂OH + [O] --(cat. IBr₃)--> R-CHO + H₂O

Caption: Postulated catalytic cycle for the bromination of an aromatic substrate using IBr₃ as a catalyst.

Experimental_Workflow start Start setup Reaction Setup: Substrate, Solvent, IBr₃ Catalyst start->setup reagent Addition of Reagent (e.g., NBS or Co-oxidant) setup->reagent reaction Stirring at Specified Temperature reagent->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for this compound catalyzed organic reactions.

Conclusion and Future Outlook

The exploration of this compound as a catalyst in organic synthesis is a promising yet underexplored field. The protocols and mechanistic postulates provided herein offer a foundational framework for researchers to design and execute experiments to validate the catalytic activity of IBr₃. Successful development of these methods could provide novel, efficient, and selective pathways for the synthesis of valuable organic molecules. Further research is warranted to elucidate the precise mechanisms, optimize reaction conditions, and expand the substrate scope of this compound-catalyzed reactions.

Application Notes and Protocols for Spectroscopic Monitoring of Iodine Tribromide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iodine tribromide (IBr₃) is a reactive interhalogen compound used in specialized applications, including as a brominating agent in semiconductor production and dry etching.[1] Due to its inherent instability and reactivity, monitoring the progress of reactions involving IBr₃ is crucial for process optimization, kinetic analysis, and ensuring product quality. This document provides detailed application notes and protocols for utilizing spectroscopic techniques to monitor these reactions, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

This compound is a dark brown liquid that is susceptible to both thermal and photodegradation.[1][2] Thermal decomposition can become significant at temperatures above 80°C, yielding elemental iodine (I₂) and bromine (Br₂)[2]. It is also sensitive to UV and visible light, which can initiate photodegradation[2]. These properties necessitate careful handling and are a key consideration when designing a monitoring strategy.

Application Note 1: Indirect Reaction Monitoring using UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a widely accessible and powerful technique for monitoring chemical reactions. While a direct UV-Vis spectrum for IBr₃ is not well-documented in publicly available literature, its reactions and decomposition pathways often involve species with strong and distinct UV-Vis absorption profiles, allowing for effective indirect monitoring. A common strategy is to monitor the formation or consumption of the triiodide ion (I₃⁻), which is formed when iodide ions (I⁻) are present in a solution containing iodine (I₂).[3]

Principle of Indirect Monitoring

The reaction progress is tracked by measuring the change in absorbance of a proxy species, not the primary reactant (IBr₃) itself. For instance, if a reaction of IBr₃ produces iodide ions (I⁻), and elemental iodine (I₂) is also present (either as a product or from IBr₃ decomposition), they will react to form the triiodide ion (I₃⁻).

I⁻ + I₂ ⇌ I₃⁻

The triiodide ion has two characteristic strong absorbance peaks, making it an excellent chromophore for quantification.[3][4] By monitoring the absorbance at one of these peaks (typically 353 nm to avoid interference from other species), the reaction kinetics can be determined.[5]

Quantitative Spectroscopic Data

The following table summarizes the spectral properties of key species relevant to monitoring IBr₃ reactions.

Speciesλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
Triiodide (I₃⁻)~28835,200 - 40,000Aqueous
Triiodide (I₃⁻)~351-35323,209 - 26,400Aqueous[5][6]
Iodine (I₂)~20319,600Aqueous[3]
Iodide (I⁻)~193, ~22614,200, 13,400Aqueous[3]

Experimental Protocol: Kinetic Analysis via Triiodide Formation

This protocol describes a general method for monitoring a reaction where IBr₃ is consumed and I⁻ is produced in the presence of I₂.

  • Instrument Setup:

    • Use a double-beam UV-Vis spectrophotometer equipped with a thermostatted cell holder to maintain a constant temperature, as reaction rates are temperature-dependent.[5]

    • Set the instrument to kinetics mode to acquire absorbance data at a specific wavelength over time.

    • Set the monitoring wavelength to 353 nm, the characteristic peak of the I₃⁻ ion.[5]

  • Reagent Preparation:

    • Prepare a solution of the reactant that will be mixed with IBr₃ in a suitable solvent. Ensure the solvent does not absorb at the monitoring wavelength.

    • Prepare a stock solution of IBr₃ in a non-reactive, dry solvent (e.g., anhydrous acetonitrile or dichloromethane) in an amber vial to protect it from light[2]. Due to its reactivity, it is often generated in situ or used immediately after preparation. A strict 1:3 stoichiometric ratio of iodine to bromine is required to minimize the formation of iodine monobromide (IBr)[7].

  • Data Acquisition:

    • Place a cuvette containing the initial reaction mixture (without IBr₃) into the spectrophotometer and zero the instrument (autozero/blank).

    • Initiate the reaction by adding a known concentration of the IBr₃ solution to the cuvette. Mix rapidly and thoroughly with a pipette or by inverting the capped cuvette.

    • Immediately begin data acquisition, recording the absorbance at 353 nm at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant change in concentration.

  • Data Analysis:

    • Plot the measured absorbance at 353 nm versus time.

    • Convert absorbance values to the concentration of I₃⁻ using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity of I₃⁻ at 353 nm, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

    • The resulting concentration vs. time data can be used to determine the reaction rate and order with respect to the reactants.

Caption: Experimental workflow for UV-Vis kinetic monitoring.

Application Note 2: Direct Reaction Monitoring using Raman Spectroscopy

Raman spectroscopy is a powerful technique for direct, in-situ monitoring of chemical reactions. It provides a molecular fingerprint by probing the vibrational modes of molecules. This allows for the simultaneous tracking of reactants, intermediates, and products without sample preparation.

Principle of Direct Monitoring

This method directly measures the vibrational signatures of the molecules involved in the reaction. For an IBr₃ reaction, a Raman spectrometer would be used to monitor the intensity of specific Raman bands corresponding to the I-Br bonds of this compound. As the reaction proceeds, the intensity of the IBr₃ peaks would decrease, while peaks corresponding to the products would appear and increase in intensity. This provides a more direct and often less ambiguous view of the reaction kinetics compared to indirect methods.

Caption: Logical diagram of direct vs. indirect monitoring.

Experimental Protocol: In-Situ Raman Analysis

  • Instrument Setup:

    • Use a Raman spectrometer equipped with an immersion probe suitable for the reaction vessel and conditions (temperature, pressure, chemical compatibility).

    • Select a laser excitation wavelength that provides a good Raman signal without inducing fluorescence or photodegradation of the sample. Given IBr₃'s sensitivity to light, a lower-energy (e.g., 785 nm) laser may be preferable to a higher-energy (e.g., 532 nm) one.

    • Connect the probe to the spectrometer via fiber optic cables.

  • Reference Spectra Acquisition:

    • Before starting the reaction, acquire reference Raman spectra of the pure solvent, starting materials, and expected products if available. This will aid in peak identification and assignment.

    • Identify the characteristic Raman peaks for IBr₃. This may require an initial empirical measurement as detailed data is not widely published.

  • Data Acquisition:

    • Insert the Raman probe directly into the reaction vessel, ensuring the probe window is fully submerged in the solution.

    • Begin acquiring spectra at regular intervals (e.g., every 30-60 seconds) immediately after initiating the reaction. The integration time for each spectrum should be optimized to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the collected spectra to remove any background or solvent contributions.

    • Create a time-dependent profile by plotting the intensity (or integrated area) of the characteristic peaks for IBr₃ and the key products versus time.

    • Correlate the peak intensities to concentrations to derive kinetic information. This often requires creating a calibration curve or using a chemometric model.

Considerations for Other Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a primary tool for structural elucidation, its use for monitoring IBr₃ reactions can be challenging. The only NMR-active iodine nucleus, ¹²⁷I, is quadrupolar and typically yields very broad signals, making high-resolution analysis difficult.[8] Therefore, NMR is generally less suitable for real-time kinetic monitoring of iodine-containing species compared to vibrational or electronic spectroscopy.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is another powerful technique for reaction monitoring. However, the I-Br stretches of this compound occur at very low frequencies (far-IR region), which is outside the range of standard mid-IR FT-IR probes. This makes FT-IR more suitable for monitoring changes in organic functional groups of other reactants rather than IBr₃ itself.

By selecting the appropriate spectroscopic technique and carefully designing the experiment, researchers can effectively monitor reactions involving the highly reactive interhalogen IBr₃, leading to a better understanding of reaction mechanisms and improved process control.

References

Application Notes: Iodine Monobromide (Hanus Method) for the Determination of Iodine Value

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The iodine value (IV) is a critical parameter for characterizing fats, oils, and waxes, providing a measure of the degree of unsaturation in their fatty acid chains.[1] A higher iodine value indicates a greater number of carbon-carbon double bonds, which influences the physical and chemical properties of the substance, such as its melting point and susceptibility to oxidation.[2] One of the established methods for determining the iodine value is the Hanus method, which employs a solution of iodine monobromide (IBr) in glacial acetic acid.[3] It is important to note that while the term "iodine tribromide" was specified, the standard and widely used reagent in this context is iodine monobromide. The Hanus method is considered more stable than the Wijs method, which uses iodine monochloride.[4]

Principle of the Hanus Method

The principle of the Hanus method is based on the addition of a halogen, in this case, iodine monobromide, across the double bonds of the unsaturated fatty acids in the sample.[5] A known excess of iodine monobromide solution is added to a weighed sample of the fat or oil dissolved in a suitable solvent like chloroform.[6] The mixture is allowed to react in the dark for a specified period, during which the iodine monobromide reacts with the double bonds.

After the reaction is complete, the unreacted iodine monobromide is determined by adding a solution of potassium iodide (KI). The excess iodine monobromide reacts with potassium iodide to liberate free iodine (I₂). This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.[5] A blank titration is performed under the same conditions without the sample to determine the initial amount of iodine monobromide. The difference between the blank and the sample titration values is used to calculate the amount of iodine that reacted with the sample, and subsequently, the iodine value.

Logical Relationship of the Hanus Method

HanusMethod cluster_reagents Reagents cluster_procedure Procedure cluster_reaction Chemical Reactions cluster_calculation Calculation Sample Fat/Oil Sample Dissolve Dissolve Sample in Chloroform Sample->Dissolve Hanus Hanus Solution (IBr in Acetic Acid) React React with excess Hanus Solution (in dark) Hanus->React Solvent Chloroform Solvent->Dissolve KI Potassium Iodide (KI) Solution Add_KI Add KI Solution KI->Add_KI Thiosulfate Standardized Sodium Thiosulfate (Na₂S₂O₃) Titrate Titrate with Sodium Thiosulfate Thiosulfate->Titrate Starch Starch Indicator Starch->Titrate Dissolve->React React->Add_KI Reaction1 R-CH=CH-R' + IBr (excess) → R-CHI-CHBr-R' + IBr (unreacted) Add_KI->Titrate Reaction2 IBr (unreacted) + 2KI → KBr + KCl + I₂ Endpoint Endpoint Detection (Color Change) Titrate->Endpoint Reaction3 I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆ Calculate Calculate Iodine Value Endpoint->Calculate

Caption: Logical flow of the Hanus method for iodine value determination.

Experimental Protocol: Determination of Iodine Value using the Hanus Method

This protocol details the step-by-step procedure for determining the iodine value of a fat or oil sample using the Hanus method.

Materials and Reagents:

  • Fat or oil sample

  • Hanus iodine monobromide solution (IBr in glacial acetic acid)

  • Chloroform (or carbon tetrachloride)

  • Potassium iodide (KI) solution (15% w/v)

  • Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1% w/v)

  • Distilled water

  • Iodine flasks (250 mL or 500 mL) with stoppers

  • Burette (50 mL)

  • Pipettes (25 mL)

  • Graduated cylinders

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh an appropriate amount of the fat or oil sample into a clean, dry iodine flask. The sample weight should be chosen based on the expected iodine value to ensure that an excess of the Hanus solution remains after the reaction.

  • Dissolution: Add 10 mL of chloroform to the flask to dissolve the sample completely.[6] Swirl gently to ensure the sample is fully dissolved.

  • Reaction with Hanus Solution: Using a pipette, add exactly 25 mL of the Hanus iodine monobromide solution to the flask.[6] Stopper the flask securely and swirl to mix the contents.

  • Incubation: Place the flask in a dark place and allow it to stand for 30 minutes with occasional shaking.[6] This allows for the complete reaction of the iodine monobromide with the double bonds in the sample.

  • Blank Preparation: Simultaneously, prepare a blank by adding 10 mL of chloroform and 25 mL of the Hanus solution to another iodine flask without the sample.[5] Treat the blank identically to the sample flask.

  • Addition of Potassium Iodide: After the 30-minute incubation, add 10 mL of the 15% potassium iodide solution to both the sample and blank flasks, followed by 100 mL of distilled water.[6] The solution will turn a reddish-brown color due to the liberation of iodine.

  • Titration: Titrate the liberated iodine in both flasks with the standardized 0.1 N sodium thiosulfate solution.[3] Add the thiosulfate solution from the burette while constantly swirling the flask until the yellow color of the iodine has almost disappeared.

  • Endpoint Determination: Add 1-2 mL of the starch indicator solution to each flask. The solution will turn a deep blue color.[6] Continue the titration dropwise with vigorous shaking until the blue color completely disappears, indicating the endpoint.

  • Record Volumes: Record the volume of sodium thiosulfate solution used for both the sample (S) and the blank (B) titrations.

Experimental Workflow

experimental_workflow start Start weigh_sample Accurately weigh fat/oil sample into an iodine flask start->weigh_sample prepare_blank Prepare a blank with chloroform and Hanus solution (no sample) start->prepare_blank dissolve_sample Dissolve the sample in 10 mL of chloroform weigh_sample->dissolve_sample add_hanus Add 25 mL of Hanus iodine monobromide solution dissolve_sample->add_hanus incubate Stopper the flask and keep in the dark for 30 minutes add_hanus->incubate add_ki Add 10 mL of 15% KI solution and 100 mL of distilled water incubate->add_ki prepare_blank->incubate titrate_initial Titrate with 0.1 N sodium thiosulfate until the solution is pale yellow add_ki->titrate_initial add_starch Add 1-2 mL of starch indicator (solution turns blue) titrate_initial->add_starch titrate_final Continue titration until the blue color disappears add_starch->titrate_final record_volume Record the volume of sodium thiosulfate used titrate_final->record_volume calculate_iv Calculate the Iodine Value record_volume->calculate_iv end End calculate_iv->end

Caption: Step-by-step experimental workflow for the Hanus method.

Data Presentation

The results of the iodine value determination should be recorded in a clear and organized manner to facilitate comparison and analysis.

Table 1: Titration Data for Iodine Value Determination

Sample IDSample Weight (g)Blank Titration Volume (B) (mL)Sample Titration Volume (S) (mL)Normality of Na₂S₂O₃ (N)Calculated Iodine Value
Sample 1
Sample 2
Sample 3

Calculation of Iodine Value

The iodine value is calculated using the following formula:

Iodine Value (IV) = [(B - S) x N x 12.69] / W

Where:

  • B = Volume of sodium thiosulfate solution used for the blank titration (mL)

  • S = Volume of sodium thiosulfate solution used for the sample titration (mL)

  • N = Normality of the sodium thiosulfate solution

  • 12.69 = a factor that converts the result to grams of iodine per 100 grams of sample (derived from the molar mass of iodine, 126.9 g/mol )

  • W = Weight of the sample (g)

The Hanus method provides a reliable and relatively stable means of determining the iodine value of fats and oils. Accurate and precise execution of the experimental protocol, including careful weighing of the sample and accurate determination of the titration endpoint, is crucial for obtaining reproducible results. The calculated iodine value is an important quality parameter for researchers, scientists, and drug development professionals working with lipid-based formulations and products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Iodine Tribromide (IBr₃)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of iodine tribromide (IBr₃). The primary focus is on minimizing the formation of the common byproduct, iodine monobromide (IBr).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of IBr₃, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound (IBr₃)

Potential CauseRecommended Solution
Incorrect Stoichiometry: An insufficient amount of bromine (Br₂) will lead to incomplete conversion of iodine (I₂), resulting in a lower yield of IBr₃ and the formation of IBr.Ensure a precise 1:3 molar ratio of iodine to bromine. It is often beneficial to use a slight excess of bromine (e.g., a 1:3.2 molar ratio) to drive the reaction to completion.[1]
High Reaction Temperature: The formation of IBr₃ is an exothermic process, and higher temperatures can favor the dissociation of IBr₃ back into I₂ and Br₂.Maintain a low reaction temperature, ideally between 0°C and 10°C, to favor the formation of the IBr₃ product.[2]
Presence of Moisture: Water can react with IBr₃, leading to its decomposition and a reduction in yield.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Inadequate Reaction Time: The reaction may not have proceeded to completion if the reaction time is too short.Allow the reaction to proceed for a sufficient duration, typically 1-2 hours, while monitoring the progress.

Issue 2: High Percentage of Iodine Monobromide (IBr) Byproduct

Potential CauseRecommended Solution
Incorrect Stoichiometry: A molar ratio of iodine to bromine that is greater than 1:3 will result in the formation of IBr.Strictly maintain a 1:3 molar ratio of iodine to bromine. Any deviation towards a higher proportion of iodine will favor the formation of IBr.
Localized High Concentrations of Iodine: If iodine is not properly dissolved or dispersed in the reaction mixture, localized areas with a high concentration of iodine can lead to the formation of IBr.Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture of the reactants.
Reaction Temperature Too High: Elevated temperatures can promote the formation of IBr.Conduct the reaction at low temperatures (0°C to 10°C) to suppress the formation of the IBr byproduct.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometric ratio of iodine to bromine for IBr₃ synthesis?

A1: The balanced chemical equation for the synthesis of this compound is I₂ + 3Br₂ → 2IBr₃. Therefore, the ideal stoichiometric ratio is 1 mole of iodine (I₂) to 3 moles of bromine (Br₂).[1][2] To minimize the formation of iodine monobromide (IBr) and ensure the complete conversion of iodine, a slight excess of bromine (e.g., a 1:3.2 molar ratio) is often recommended.[1]

Q2: How does reaction temperature affect the synthesis of IBr₃?

A2: The formation of IBr₃ is favored at lower temperatures. Conducting the reaction between 0°C and 10°C helps to maximize the yield of IBr₃ and minimize its thermal decomposition.[2] Higher temperatures can lead to an equilibrium shift that favors the reactants, thereby reducing the overall yield.

Q3: What is the best method to purify IBr₃ from the IBr byproduct?

A3: Fractional distillation is the primary and most effective method for purifying IBr₃ from IBr.[3] This technique separates compounds based on differences in their boiling points. Since IBr₃ and IBr have different boiling points, they can be effectively separated through careful fractional distillation.

Q4: How can I confirm the purity of my synthesized IBr₃?

A4: The purity of IBr₃ can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector can be used to separate and quantify IBr₃ and any IBr byproduct. Elemental analysis is another method to confirm the correct ratio of iodine to bromine in the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound (IBr₃)

Materials:

  • Iodine (I₂), solid

  • Bromine (Br₂), liquid

  • Anhydrous non-polar solvent (e.g., carbon tetrachloride or chloroform)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Place the desired amount of solid iodine into the flask.

  • Add a sufficient amount of anhydrous non-polar solvent to dissolve the iodine.

  • Flush the entire apparatus with an inert gas.

  • Cool the flask in an ice bath to maintain a temperature between 0°C and 10°C.

  • While stirring vigorously, slowly add the stoichiometric amount (or a slight excess) of bromine from the dropping funnel to the iodine solution over a period of 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • The resulting dark brown liquid is the crude this compound solution.

Protocol 2: Purification of this compound by Fractional Distillation

Materials:

  • Crude this compound solution

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Transfer the crude IBr₃ solution to the distillation flask.

  • Slowly heat the distillation flask using a heating mantle.

  • Carefully monitor the temperature at the head of the fractionating column.

  • Collect the different fractions in separate receiving flasks as the temperature changes, corresponding to the boiling points of the different components (unreacted bromine, IBr, and IBr₃).

  • The fraction collected at the boiling point of IBr₃ will be the purified product.

  • Note: Due to the corrosive and toxic nature of the reactants and products, this procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Data Presentation

The following table summarizes the expected outcomes of IBr₃ synthesis under varying stoichiometric conditions, based on established chemical principles.

Molar Ratio (I₂ : Br₂)Expected IBr₃ YieldExpected IBr Byproduct FormationNotes
1 : 2.8LowHighInsufficient bromine leads to incomplete reaction and significant IBr formation.
1 : 3.0HighMinimalThe ideal stoichiometric ratio. Precise measurement is critical.
1 : 3.2Very High (90-95%)[1]Very LowA slight excess of bromine helps to drive the reaction to completion.[1]
1 : 4.0HighMinimalA larger excess of bromine will not significantly increase the yield and will require removal during purification.

Visualizations

Reaction_Pathways cluster_reactants Reactants I2 Iodine (I₂) IBr Iodine Monobromide (IBr) (Byproduct) I2->IBr + Br₂ (1:1 ratio) IBr3 This compound (IBr₃) (Desired Product) I2->IBr3 + 3Br₂ (1:3 ratio) Br2 Bromine (Br₂)

Caption: Reaction pathways for the synthesis of IBr₃ and the formation of the IBr byproduct.

Troubleshooting_Workflow start Start IBr₃ Synthesis issue Problem Encountered (e.g., Low Yield, High Byproduct) start->issue check_stoichiometry Verify I₂:Br₂ Ratio (Target: 1:3.2) issue->check_stoichiometry Is Stoichiometry Correct? check_temp Check Reaction Temperature (Target: 0-10°C) check_stoichiometry->check_temp Yes adjust_ratio Adjust Stoichiometry check_stoichiometry->adjust_ratio No check_moisture Inspect for Moisture (Anhydrous Conditions?) check_temp->check_moisture Yes adjust_temp Lower and Maintain Temperature check_temp->adjust_temp No dry_system Ensure Dry Glassware/Solvents Use Inert Atmosphere check_moisture->dry_system No purify Perform Fractional Distillation check_moisture->purify Yes adjust_ratio->start adjust_temp->start dry_system->start end Pure IBr₃ Obtained purify->end

Caption: A logical workflow for troubleshooting common issues in IBr₃ synthesis.

References

"thermal decomposition of iodine tribromide and prevention"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodine tribromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is thermal decomposition. It is also sensitive to light (photodegradation) and moisture (hydrolysis). Thermal decomposition becomes significant at temperatures above 80°C.[1] Hydrolysis occurs in the presence of trace moisture, producing hydrogen iodide, hydrogen bromide, and iodic acid.[1]

Q2: What are the products of the thermal decomposition of this compound?

A2: Under anhydrous (dry) conditions, this compound thermally decomposes to elemental iodine (I₂) and bromine (Br₂).[1] The balanced chemical equation for this decomposition is:

2IBr₃(l) → I₂(s) + 3Br₂(g)[1]

Q3: At what temperature should I store this compound?

A3: To minimize thermal decomposition, it is recommended to store this compound in a refrigerated environment, below 8°C.[1] Storage should also be in a dark container to prevent photodegradation.

Q4: Can I use this compound in aqueous solutions?

A4: No, this compound is not stable in aqueous solutions. It reacts with water via hydrolysis.[1] Therefore, it is crucial to use anhydrous solvents and reaction conditions.

Troubleshooting Guides

Issue 1: My bromination reaction using this compound is giving low yields and unexpected side products.

  • Possible Cause: This is likely due to the thermal decomposition of this compound, especially if the reaction is conducted at elevated temperatures. The in-situ formation of bromine (Br₂) from the decomposition can lead to non-selective bromination or other undesired side reactions.

  • Solution:

    • Lower the reaction temperature: If the reaction kinetics allow, perform the bromination at a lower temperature to minimize the rate of this compound decomposition.

    • Use a stabilizer: The addition of a Lewis base, such as pyridine, can stabilize the this compound by forming a more thermally stable adduct. This can help maintain the integrity of the reagent throughout the reaction.

    • In-situ generation: For some applications, consider the in-situ generation of the brominating agent to have better control over the reactive species.

Issue 2: I observe a color change in my stored this compound, from a dark brown liquid to a solution with a violet vapor and a reddish-brown gas.

  • Possible Cause: This is a visual indicator of thermal decomposition. The violet vapor is characteristic of elemental iodine (I₂), and the reddish-brown gas is bromine (Br₂).

  • Solution:

    • Verify storage conditions: Ensure the reagent is stored in a tightly sealed container in a refrigerator below 8°C and protected from light.

    • Assess reagent quality: If decomposition is evident, the purity of the reagent is compromised, which will affect stoichiometric calculations and reaction outcomes. It is advisable to use a fresh, properly stored batch of this compound for sensitive applications.

    • Purge with inert gas: Before sealing the container for storage, purging the headspace with an inert gas like argon or nitrogen can help displace any moisture and oxygen, further preserving the reagent's stability.

Data Presentation

Table 1: Thermal Decomposition Data for this compound

ParameterValueNotes
Decomposition Onset Temperature > 40°C (significant > 80°C)The rate of decomposition increases with temperature.[1]
Decomposition Products (Anhydrous) Elemental Iodine (I₂) and Bromine (Br₂)The stoichiometry is 2IBr₃ → I₂ + 3Br₂.[1]
Decomposition Kinetics First-order
Activation Energy 85 kJ·mol⁻¹
Recommended Storage Temperature < 8°CRefrigerated storage is crucial for stability.[1]

Experimental Protocols

Protocol 1: Recommended Handling and Storage of this compound

  • Work in a controlled environment: All handling of this compound should be performed in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Maintain anhydrous conditions: Use dry glassware and handle the reagent under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent hydrolysis.

  • Dispensing: Use a dry syringe or cannula to transfer the liquid reagent. Avoid opening the main container frequently.

  • Storage: Store this compound in its original, tightly sealed, dark container. For long-term storage, wrap the container's cap with Parafilm® to ensure a good seal. Place the container in a refrigerator at a temperature below 8°C.

Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a general method for comparing the thermal stability of unstabilized this compound versus a stabilized formulation (e.g., with a Lewis base).

  • Instrument Setup:

    • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

    • Set the purge gas to dry nitrogen at a flow rate of 55 cc/min.

  • Sample Preparation:

    • In an inert atmosphere (glovebox), place a small, accurately weighed sample (2-10 mg) of this compound into a TGA pan.

    • For the stabilized sample, prepare a mixture of this compound with a specific molar ratio of a Lewis base stabilizer (e.g., pyridine) and load a similar amount into a separate TGA pan.

  • TGA Method:

    • Place the sample pan in the TGA furnace.

    • Equilibrate the system by purging with nitrogen for 30 minutes.

    • Heat the sample from ambient temperature to 150°C at a rate of 5°C/min.

    • Hold the temperature at 150°C for 15 minutes to remove any residual moisture.

    • Ramp the temperature from 150°C to a final temperature (e.g., 250°C) at a rate of 5°C/min.

  • Data Analysis:

    • Record the temperature at which a specific percentage of weight loss (e.g., 5%) occurs after the initial drying step. This is the onset decomposition temperature.

    • Compare the onset decomposition temperatures of the unstabilized and stabilized samples. A higher onset temperature for the stabilized sample indicates increased thermal stability.

Mandatory Visualization

ThermalDecompositionAndPrevention IBr3_unstable This compound (IBr₃) (Unstable) Decomposition_Products Decomposition Products: Iodine (I₂) + Bromine (Br₂) IBr3_unstable->Decomposition_Products Thermal Decomposition IBr3_Adduct IBr₃-Lewis Base Adduct (Thermally Stable) IBr3_unstable->IBr3_Adduct Prevention Heat Heat (> 80°C) Lewis_Base Lewis Base (e.g., Pyridine)

Caption: Logical workflow of this compound decomposition and prevention.

References

Technical Support Center: Iodine Tribromide (IBr₃) Bromination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in bromination reactions using iodine tribromide (IBr₃).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a brominating agent?

A1: this compound (IBr₃) is a dark brown, liquid interhalogen compound. It acts as a source of electrophilic bromine ("Br⁺"), making it effective for the bromination of various organic substrates, including aromatics, alkenes, and ketones. In its solid state, it exists as an ionic dimer, [IBr₂]⁺[IBr₄]⁻. The iodine atom is the electrophilic center, making the bromine atoms susceptible to nucleophilic attack by an organic substrate.

Q2: My IBr₃ reagent is a dark red-brown solid, not a liquid. Is it still usable?

A2: this compound is a dark brown liquid, while a related compound, iodine monobromide (IBr), is a dark red solid. The presence of a solid may indicate that your reagent is impure and contains a significant amount of IBr. This can result from incorrect stoichiometry during the synthesis of IBr₃. Using an impure reagent can lead to unpredictable reactivity and lower yields of your desired brominated product.

Q3: How should I handle and store this compound?

A3: this compound is a corrosive and moisture-sensitive compound. All handling should be done in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container, away from moisture, and in a cool, dry place (2-8°C is often recommended).

Q4: What are the common byproducts in IBr₃ bromination reactions?

A4: Common byproducts can include unreacted starting material, poly-brominated products, and isomers of the desired product. The formation of iodine-containing organic compounds is also possible, though less common. Additionally, if the IBr₃ has decomposed, you may have side reactions from elemental bromine (Br₂) and iodine (I₂). In the presence of water, hydrolysis of IBr₃ can occur, leading to the formation of hydrobromic acid (HBr) and hypoiodous acid (HOI), which can complicate the reaction mixture.

Q5: Can I use a catalyst with this compound?

A5: Yes, for less reactive aromatic substrates, a Lewis acid catalyst such as aluminum tribromide (AlBr₃) or iron(III) bromide (FeBr₃) may be necessary to enhance the electrophilicity of the bromine and facilitate the reaction.

Troubleshooting Low Yields

Issue 1: Reagent Quality and Stoichiometry

Question: My reaction is sluggish and gives a low yield of the desired product, with a significant amount of starting material recovered. What could be the cause?

Answer:

  • Purity of IBr₃: The primary issue could be the purity of your this compound. If it contains a significant amount of iodine monobromide (IBr), its reactivity will be different and likely lower for bromination. Consider synthesizing fresh IBr₃ by combining one molar equivalent of iodine (I₂) with three molar equivalents of bromine (Br₂) under anhydrous conditions.

  • Stoichiometry: Ensure you are using the correct stoichiometry of IBr₃ relative to your substrate. For a simple monobromination, a slight excess (1.1 to 1.2 equivalents) of IBr₃ is often used to drive the reaction to completion.

  • Decomposition: this compound can be unstable and decompose, especially if exposed to moisture or light. This reduces the amount of active brominating agent in your reaction.

Issue 2: Reaction Conditions

Question: I am observing the formation of multiple products, including poly-brominated species and isomers. How can I improve the selectivity and yield of my desired product?

Answer:

  • Temperature Control: Bromination reactions are often exothermic. Running the reaction at too high a temperature can lead to a lack of selectivity and the formation of poly-brominated byproducts. Try running your reaction at a lower temperature (e.g., 0°C or even -20°C) and adding the IBr₃ solution slowly to maintain control over the reaction temperature.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are commonly used. For reactions with phenols, more polar solvents like acetonitrile have been shown to be effective.[1] Avoid protic solvents like water or alcohols unless a specific reaction, such as halohydrin formation, is desired, as they can react with IBr₃.

  • Reaction Time: Monitor your reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while running it for too long can lead to the formation of degradation products or byproducts.

Issue 3: Substrate Reactivity

Question: My substrate is an electron-poor aromatic ring, and the reaction is not proceeding, even with an excess of IBr₃. What can I do?

Answer:

  • Use of a Lewis Acid Catalyst: For deactivated substrates, the addition of a Lewis acid catalyst is often necessary. A catalytic amount of AlBr₃ or FeBr₃ can activate the IBr₃, making it a more potent electrophile.

  • Increase Temperature: While high temperatures can reduce selectivity, a moderate increase in temperature may be required to overcome the activation energy for the bromination of deactivated substrates. This should be done cautiously and with careful monitoring.

Issue 4: Work-up and Purification

Question: I seem to be losing a significant amount of my product during the work-up and purification steps. How can I optimize this?

Answer:

  • Quenching: At the end of the reaction, any unreacted IBr₃ should be quenched. This is typically done by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the characteristic brown color of the halogens disappears.

  • Extraction: Ensure you are using an appropriate organic solvent for the extraction of your product and that you are performing a sufficient number of extractions to recover all of the product from the aqueous layer.

  • Purification: Column chromatography is often required to separate the desired product from any byproducts or unreacted starting material. Careful selection of the eluent system is crucial for achieving good separation.

Data on Reaction Condition Optimization

The following table summarizes the optimization of reaction conditions for the bromination of 2-naphthol. While this specific system uses (diacetoxyiodo)benzene (PIDA) and aluminum tribromide (AlBr₃) to generate the brominating agent in situ, the trends observed are highly relevant for optimizing reactions with IBr₃.[1]

EntryI(III) Reagent (equiv.)AlBr₃ (equiv.)SolventTemp. (°C)Yield (%)
1PIFA (0.5)2.4MeCN2328
2PIFA (1.0)2.4MeCN2381
3PIFA (1.0)2.4MeCN4065
4PIDA (1.2)2.4MeCN2393
5PIDA (1.0)1.5MeCN2344
6PIDA (1.0)2.0MeCN2373
7PIDA (1.0)2.4DCM23c.r.m.
8PIDA (1.0)2.4THF2357

PIFA = [bis(trifluoroacetoxy)iodo]benzene, PIDA = (diacetoxyiodo)benzene, MeCN = Acetonitrile, DCM = Dichloromethane, THF = Tetrahydrofuran, c.r.m. = complex reaction mixture.[1]

Key Takeaways from the Data:

  • Stoichiometry is crucial: A stoichiometric amount of the oxidizing agent (PIDA) and an excess of the bromide source (AlBr₃) were necessary for high yield (Entry 4).

  • Solvent has a major impact: Acetonitrile (MeCN) proved to be the optimal solvent, while dichloromethane (DCM) and tetrahydrofuran (THF) gave a complex reaction mixture or lower yield, respectively (Entries 7, 8).

  • Temperature affects yield: Increasing the temperature from 23°C to 40°C resulted in a decrease in yield (Entry 3).

Generalized Experimental Protocol for Aromatic Bromination with IBr₃

Disclaimer: This is a generalized protocol and should be adapted based on the specific substrate and safety considerations of your institution. A thorough risk assessment should be conducted before any new procedure.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 equiv.) in a suitable anhydrous solvent (e.g., CH₂Cl₂).

  • Cooling: Cool the solution to the desired temperature (e.g., 0°C) using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of this compound (1.1 equiv.) in the same anhydrous solvent. Add the IBr₃ solution dropwise to the stirring substrate solution over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate while stirring vigorously until the brown color dissipates.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure brominated product.

Visual Troubleshooting and Workflow

The following diagrams illustrate the logical workflow for troubleshooting low yields and the general mechanism of electrophilic aromatic substitution.

TroubleshootingWorkflow start Low Yield in IBr₃ Bromination reagent_check Check Reagent Quality & Stoichiometry start->reagent_check conditions_check Review Reaction Conditions start->conditions_check workup_check Optimize Work-up & Purification start->workup_check purity IBr₃ Purity (vs. IBr) reagent_check->purity stoichiometry Correct Stoichiometry? reagent_check->stoichiometry decomposition Reagent Decomposition? reagent_check->decomposition temperature Temperature Too High? conditions_check->temperature solvent Appropriate Solvent? conditions_check->solvent time Optimal Reaction Time? conditions_check->time catalyst Catalyst Needed for Deactivated Substrate? conditions_check->catalyst quenching Proper Quenching? workup_check->quenching extraction Sufficient Extraction? workup_check->extraction purification Efficient Purification? workup_check->purification solution1 Synthesize fresh IBr₃ Adjust equivalents purity->solution1 stoichiometry->solution1 decomposition->solution1 solution2 Lower temperature Screen solvents Run time course Add Lewis Acid temperature->solution2 solvent->solution2 time->solution2 catalyst->solution2 solution3 Use appropriate quenching agent Optimize extraction protocol quenching->solution3 extraction->solution3 purification->solution3

Caption: Troubleshooting workflow for low yields in IBr₃ bromination reactions.

EAS_Mechanism cluster_step1 Step 1: Formation of the Sigma Complex cluster_step2 Step 2: Deprotonation and Aromatization A Arene + IBr₃ B Sigma Complex (Arenium Ion) + [IBr₂]⁻ A->B Electrophilic Attack C Sigma Complex + Base D Brominated Arene + H-Base⁺ C->D Proton Removal

Caption: General mechanism for electrophilic aromatic bromination.

References

Technical Support Center: Optimizing Reaction Conditions for Iodine Tribromide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with iodine tribromide (IBr₃).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (IBr₃) is an interhalogen compound, existing as a dark brown liquid at room temperature.[1][2] It is a potent brominating agent used in organic synthesis for reactions such as the addition to unsaturated compounds and electrophilic aromatic substitution.[3] It can also be used as a flame retardant in the production of semiconductors.[2]

Q2: What are the main stability concerns when working with this compound?

A2: this compound is thermally sensitive and prone to decomposition. Key stability concerns include:

  • Thermal Decomposition: It decomposes at temperatures above 40°C to form iodine monobromide (IBr) and bromine (Br₂).[3]

  • Photodegradation: Exposure to light can accelerate its decomposition.[3]

  • Hydrolysis: It reacts with water to form hydrobromic acid and iodic acid.[3]

Q3: How should this compound be stored to ensure its stability?

A3: To maximize its shelf life, this compound should be stored in a cool, dark place under an inert atmosphere.[3][4][5] The recommended storage temperature is between 2°C and 8°C.[4][5]

Q4: What is the common impurity found in this compound and how can its formation be minimized?

A4: A common impurity is iodine monobromide (IBr).[6] Its formation can be minimized by maintaining a strict 1:3 stoichiometric ratio of iodine to bromine during synthesis.[3][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired product in a bromination reaction. Decomposition of IBr₃.- Ensure the reaction temperature is kept below 40°C, ideally between 0°C and 10°C during synthesis.[3]- Protect the reaction from light by using amber glassware or covering the reaction vessel.[3]- Use a freshly prepared or properly stored solution of IBr₃.
Incorrect stoichiometry.- Carefully control the 1:3 molar ratio of iodine to bromine during the preparation of IBr₃.[3][6]
Inappropriate solvent.- Use non-polar solvents like carbon tetrachloride or chloroform for the reaction.[1][3]- Avoid protic solvents such as ethanol, which can promote hydrolysis.[1]
Reaction mixture changes color from dark brown to a reddish-brown solid. Precipitation of iodine monobromide (IBr), a decomposition product.- This indicates significant decomposition. It is advisable to restart the reaction with fresh reagents and stricter control of temperature and light exposure.
Inconsistent reaction results. Variable purity of IBr₃.- Purify the IBr₃ by fractional crystallization if necessary, though this is complicated by its thermal instability.[3]- Consider in-situ generation of IBr₃ for immediate use.
Presence of moisture.- Ensure all glassware is thoroughly dried and reactions are carried out under an inert, dry atmosphere (e.g., nitrogen or argon).[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct combination of elemental iodine and bromine.

Materials:

  • Elemental iodine (I₂)

  • Liquid bromine (Br₂)

  • Non-polar solvent (e.g., carbon tetrachloride or chloroform)

  • Reaction vessel (amber glass flask)

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a fume hood, dissolve elemental iodine in the non-polar solvent within the reaction vessel.

  • Cool the solution in an ice bath to between 0°C and 10°C.[3]

  • Slowly add a stoichiometric amount of liquid bromine (1:3 molar ratio of I₂ to Br₂) to the cooled iodine solution while stirring continuously. Excess bromine can be used to drive the reaction to completion.[3]

  • Continue stirring the mixture at 0-10°C until the reaction is complete, indicated by the formation of the dark brown this compound solution.

  • The resulting solution can be used directly for subsequent reactions.

Data Presentation

Table 1: Factors Affecting this compound Stability and Reactivity

Parameter Optimal Condition/Effect Notes
Temperature Synthesis: 0-10°C[3]Reaction: < 40°C[3]Higher temperatures lead to decomposition into IBr and Br₂.[3]
Solvent Non-polar (e.g., CCl₄, CHCl₃)[1][3]Protic solvents can cause hydrolysis.[1]
Light Exclusion (darkness)[3]Light promotes decomposition.[3]
Moisture Exclusion (inert, dry atmosphere)[6]Hydrolyzes in the presence of water.[3]
Stoichiometry (I₂:Br₂) 1:3[3][6]Deviation can lead to IBr formation.[6]
Lewis Bases (e.g., Pyridine) Forms more stable adducts[3]Can be used to stabilize IBr₃.

Visualizations

IBr3_Stability_Factors Factors Affecting this compound (IBr3) Stability IBr3 This compound (IBr3) Decomposition Decomposition (IBr + Br2) IBr3->Decomposition Hydrolysis Hydrolysis (HBr + HIO3) IBr3->Hydrolysis Stable_Adduct Stable Adduct Formation IBr3->Stable_Adduct Temp Temperature (> 40°C) Temp->Decomposition promotes Light Light Exposure Light->Decomposition promotes Moisture Moisture (H2O) Moisture->Hydrolysis causes Lewis_Base Lewis Bases (e.g., Pyridine) Lewis_Base->Stable_Adduct leads to

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for IBr3 Reactions Start Low Reaction Yield Check_Temp Check Reaction Temperature Start->Check_Temp Temp_High Is Temp > 40°C? Check_Temp->Temp_High Lower_Temp Action: Lower Temperature and Protect from Light Temp_High->Lower_Temp Yes Check_Solvent Check Solvent Temp_High->Check_Solvent No End Problem Resolved Lower_Temp->End Solvent_Protic Is Solvent Protic? Check_Solvent->Solvent_Protic Change_Solvent Action: Use Non-Polar, Aprotic Solvent Solvent_Protic->Change_Solvent Yes Check_Reagents Check Reagent Purity and Stoichiometry Solvent_Protic->Check_Reagents No Change_Solvent->End Reagent_Issue Impure IBr3 or Incorrect Ratio? Check_Reagents->Reagent_Issue Prepare_Fresh Action: Prepare Fresh IBr3 with 1:3 Ratio Reagent_Issue->Prepare_Fresh Yes Reagent_Issue->End No Prepare_Fresh->End

Caption: A logical workflow for troubleshooting common issues in IBr₃ reactions.

References

Technical Support Center: Purification of Crude Iodine Tribromide by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The purification of iodine tribromide (IBr₃) by distillation is not a standard, well-documented procedure. The information provided below is intended for experienced researchers in a controlled laboratory setting and is based on general principles of distillation for reactive inorganic compounds. Extreme caution is advised due to the hazardous nature of this compound and the potential for thermal decomposition. A thorough risk assessment must be conducted before attempting any experimental work.

Frequently Asked Questions (FAQs)

Q1: Is distillation a recommended method for purifying crude this compound?

A1: There is limited information available in scientific literature regarding the distillation of this compound. This suggests that it may not be a standard or straightforward purification technique. The primary concerns are the compound's potential for thermal decomposition at elevated temperatures and its reactivity. Alternative purification methods, if available, should be considered.

Q2: What are the main hazards associated with handling this compound?

A2: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if inhaled or swallowed. The primary degradation pathway is hydrolysis, which can occur upon contact with moisture, producing corrosive byproducts.[2] Thermal decomposition is also a significant risk.[2]

Q3: What are the known physical properties of this compound relevant to distillation?

Q4: What are the signs of thermal decomposition during the distillation of this compound?

A4: Signs of thermal decomposition may include a sudden change in color of the liquid or vapor, gas evolution, an unexpected increase in pressure, or the formation of solid byproducts. If any of these are observed, the heating should be stopped immediately, and the apparatus should be allowed to cool to a safe temperature.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Distillate is Collected - Insufficient heating.- System leak (loss of vacuum).- Blockage in the distillation path.- The boiling point is higher than the applied temperature.- Gradually and cautiously increase the heating mantle temperature.- Check all joints and connections for leaks using a vacuum gauge.- Allow the apparatus to cool, then inspect for any solid blockages.- Re-evaluate the distillation temperature and pressure.
Product is Decomposing (Color Change, Gas Evolution) - Excessive heating temperature.- Prolonged heating time.- Presence of impurities that catalyze decomposition.- Immediately reduce or remove the heat source.- Attempt distillation at a lower pressure (vacuum distillation) to reduce the required temperature.- Consider pre-purification steps to remove catalytic impurities.
Distillate is Contaminated with Starting Material or Byproducts - Inefficient fractional distillation column.- Distillation rate is too high.- "Bumping" of the crude material into the condenser.- Use a more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to ensure a slow and steady distillation.- Ensure smooth boiling by using a magnetic stirrer or boiling chips.
Product Solidifies in the Condenser - The condenser cooling water is too cold.- The melting point of the product is close to the condenser temperature.- Increase the temperature of the cooling water or use a less efficient cooling medium (e.g., air cooling).- Gently warm the condenser with a heat gun to melt the solidified product.
Sudden Pressure Increase - Rapid decomposition of the material leading to gas evolution.- IMMEDIATELY remove the heat source and allow the system to cool down. If necessary and safe to do so, carefully and slowly vent the system in a fume hood.

Quantitative Data Summary

Compound Melting Point (°C) Boiling Point (°C) Appearance
This compound (IBr₃)Data not readily availableData not readily availableDark brown liquid[2][3]
Iodine Monobromide (IBr)42116Data not available

Hypothetical Experimental Protocol for Small-Scale Vacuum Distillation

Disclaimer: This is a hypothetical protocol and should be adapted and rigorously risk-assessed by qualified personnel before any experimental work is undertaken.

Objective: To purify crude this compound by vacuum distillation on a small laboratory scale.

Materials:

  • Crude this compound

  • All-glass distillation apparatus (round-bottom flask, short-path distillation head with condenser, receiving flask)

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Inert gas source (e.g., Argon or Nitrogen)

  • Appropriate personal protective equipment (PPE): chemical resistant gloves, splash goggles, face shield, lab coat.

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus in a certified fume hood. Ensure all glassware is dry and free of contaminants.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask.

    • Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump from corrosive vapors.

  • Charging the Flask:

    • Under an inert atmosphere (e.g., in a glove bag or with a continuous flow of argon), charge the distillation flask with the crude this compound. Do not fill the flask to more than half of its capacity.

  • Initiating Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply vacuum to the system. Monitor the pressure using a vacuum gauge.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask gently using the heating mantle.

  • Collecting the Distillate:

    • Observe the distillation head for the first signs of condensation.

    • Adjust the heating rate to maintain a slow and steady collection of the distillate in the receiving flask.

    • Monitor the temperature of the vapor at the distillation head.

  • Shutdown:

    • Once the distillation is complete or if signs of decomposition are observed, turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.

    • Slowly and carefully vent the system with an inert gas.

    • Disassemble the apparatus in the fume hood and handle the purified product and residue with appropriate care.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown prep_1 Assemble Dry Glassware prep_2 Charge Crude IBr3 (Inert Atmosphere) prep_1->prep_2 dist_1 Apply Vacuum prep_2->dist_1 dist_2 Gentle Heating & Stirring dist_1->dist_2 dist_3 Collect Distillate dist_2->dist_3 shut_1 Cool to Room Temp dist_3->shut_1 shut_2 Vent with Inert Gas shut_1->shut_2 shut_3 Disassemble shut_2->shut_3

Caption: Experimental Workflow for the Hypothetical Distillation of this compound.

troubleshooting_workflow cluster_decomposition Decomposition Signs? cluster_no_distillate No Distillate? cluster_contamination Contamination? start Distillation Issue Occurs decomp_q Color Change / Gas? start->decomp_q decomp_a STOP HEATING Cool System decomp_q->decomp_a Yes no_dist_q No Product Collecting? decomp_q->no_dist_q No check_heat Check Heat / Vacuum no_dist_q->check_heat Yes contam_q Impure Distillate? no_dist_q->contam_q No reduce_rate Reduce Distillation Rate contam_q->reduce_rate Yes

References

Technical Support Center: Managing the Exothermic Reaction of Iodine and Bromine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the exothermic reaction of iodine and bromine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of iodine monobromide (IBr) and other applications involving the reaction of iodine and bromine.

Issue Possible Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase 1. Addition of reactants is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient solvent volume to absorb heat.4. Use of a highly concentrated solution.1. Add the limiting reactant (usually bromine) dropwise or in small portions.2. Ensure the reaction vessel is properly submerged in a cooling bath (e.g., ice-water or a controlled temperature bath).3. Increase the solvent volume to improve heat dissipation.4. Use more dilute solutions of the reactants.
Excessive Fuming or Vapor Release 1. Reaction temperature is too high, causing vaporization of bromine or iodine.2. Inadequate ventilation or containment.1. Immediately cool the reaction vessel and reduce the rate of reactant addition.2. Perform the reaction in a well-ventilated fume hood.[1] Ensure all joints in the apparatus are properly sealed.
Low Product Yield 1. Loss of volatile reactants or product due to excessive temperature.2. Incomplete reaction.3. Side reactions occurring at higher temperatures.1. Maintain a lower reaction temperature to minimize vaporization.2. Ensure stoichiometric amounts of reactants are used and allow sufficient reaction time at a controlled temperature.3. Precise temperature control is crucial to minimize the formation of byproducts.
Discoloration of the Reaction Mixture (Other than expected red-brown of IBr) 1. Presence of impurities in the reactants or solvent.2. Reaction with moisture.3. Formation of polyhalogen species.1. Use high-purity, dry reactants and solvents.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.3. Strict control of stoichiometry can help minimize the formation of these species.
Difficulty in Initiating the Reaction 1. Low ambient temperature.2. Passivation of reactant surfaces.1. Gentle warming may be required to initiate the reaction, but be prepared for the exothermic response once it begins.2. Ensure the surfaces of solid iodine are free from any coating that might inhibit the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when reacting iodine and bromine?

A1: Both iodine and bromine are corrosive and toxic. Bromine is a volatile, reddish-brown liquid that can cause severe burns upon contact with skin and is harmful if inhaled.[1] Iodine is a solid that readily sublimes to produce a violet, irritating vapor. The reaction is exothermic and can lead to a rapid increase in temperature and pressure if not controlled, potentially causing the release of hazardous vapors. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How can I effectively control the temperature of the reaction?

A2: Temperature control is critical. Key methods include:

  • Slow Addition of Reactants: Add the more reactive component (bromine) to the less reactive one (iodine) slowly and in a controlled manner.

  • Use of a Cooling Bath: Immerse the reaction vessel in an ice-water bath or a cryostat to dissipate the heat generated.

  • Solvent Selection: Use an inert solvent with good thermal conductivity to help absorb and distribute the heat. Carbon tetrachloride has been historically used, but due to its toxicity, safer alternatives should be considered.

  • Dilution: Conducting the reaction with more dilute solutions will slow down the reaction rate and reduce the rate of heat generation.

Q3: What is the enthalpy of the reaction between iodine and bromine?

A3: The reaction to form iodine monobromide is exothermic. The standard enthalpy of formation for gaseous iodine monobromide (IBr) is approximately -3 kJ/mol.[2] The enthalpy change for the reaction I₂(g) + Br₂(g) → 2IBr(g) is reported to be 81.7 kJ.[3] Another source indicates a heat of formation of 9.76 kcal/mol for IBr.[4]

Q4: Can this reaction be performed without a solvent?

A4: While the direct reaction of solid iodine and liquid bromine is possible, it is generally not recommended for larger-scale preparations due to the difficulty in controlling the temperature of a heterogeneous reaction. The use of an inert solvent provides a medium for heat transfer and allows for better temperature control.

Q5: How do I quench the reaction or neutralize unreacted halogens?

A5: Unreacted iodine and bromine can be neutralized by washing the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the halogens to non-volatile halide salts.

Quantitative Data

Table 1: Thermodynamic Data for the Iodine-Bromine Reaction

Parameter Value Reference
Enthalpy of Formation (ΔHf°) of IBr(g)-3 kJ/mol[2]
Enthalpy of Formation (ΔHf°) of IBr9.76 kcal/mol[4]
Enthalpy Change (ΔH) for I₂(g) + Br₂(g) → 2IBr(g)81.7 kJ[3]
Heat of Sublimation of IBr(s)12,545 cal/mol

Table 2: Thermal Conductivity of Common Laboratory Solvents

Solvent Thermal Conductivity (W/m·K) at 25°C Reference
Water0.6071[5]
Toluene~0.13[6]
Glycerol~0.29[6]
Isopropyl Alcohol~0.14[6]
Ethylene Glycol~0.25[6]
Carbon Tetrachloride0.099[5]
Acetonitrile0.188[5]
Chloroform0.117[5]

Experimental Protocols

Protocol: Controlled Synthesis of Iodine Monobromide

This protocol outlines a method for the synthesis of iodine monobromide with an emphasis on managing the exothermic nature of the reaction.

Materials:

  • Iodine (I₂), solid

  • Bromine (Br₂), liquid

  • Inert solvent (e.g., carbon tetrachloride, or a safer alternative like dichloromethane or hexane)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer or thermocouple

  • Condenser (optional, but recommended)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Place the round-bottom flask, equipped with a magnetic stir bar, in an ice-water bath on a magnetic stirrer. Attach the dropping funnel and a thermometer to the flask. If desired, a condenser can be fitted to the top of the dropping funnel to minimize vapor loss. Purge the apparatus with an inert gas.

  • Reactant Preparation: Dissolve a known quantity of solid iodine in the inert solvent in the round-bottom flask.

  • Bromine Addition: Fill the dropping funnel with a stoichiometric amount of liquid bromine.

  • Reaction Initiation and Control: Begin stirring the iodine solution and allow it to cool in the ice bath. Slowly add the bromine from the dropping funnel to the iodine solution. Monitor the temperature of the reaction mixture closely. The rate of bromine addition should be adjusted to maintain a steady, controlled temperature (e.g., below 10°C).

  • Reaction Completion: After all the bromine has been added, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Workup: The resulting iodine monobromide solution can be used directly for subsequent reactions or the product can be isolated by removing the solvent under reduced pressure. Any unreacted halogens can be quenched with a sodium thiosulfate solution.

Visualizations

Experimental_Workflow Experimental Workflow for Controlled Iodine-Bromine Reaction cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Workup prep_apparatus Assemble and Purge Apparatus prep_reactants Prepare Iodine Solution prep_apparatus->prep_reactants add_bromine Slowly Add Bromine prep_reactants->add_bromine monitor_temp Monitor Temperature add_bromine->monitor_temp stir Continue Stirring add_bromine->stir After complete addition control_temp Maintain Cooling monitor_temp->control_temp If temp > setpoint control_temp->add_bromine quench Quench Excess Halogens stir->quench isolate Isolate Product quench->isolate Troubleshooting_Logic Troubleshooting Logic for Exothermic Reaction cluster_causes Potential Causes cluster_solutions Corrective Actions start Uncontrolled Temperature Rise? cause1 Fast Reactant Addition start->cause1 Yes cause2 Inadequate Cooling start->cause2 Yes cause3 Insufficient Solvent start->cause3 Yes end Proceed with Caution start->end No solution1 Reduce Addition Rate cause1->solution1 solution2 Enhance Cooling cause2->solution2 solution3 Increase Solvent Volume cause3->solution3 solution1->start Re-evaluate solution2->start Re-evaluate solution3->start Re-evaluate

References

"side reactions of iodine tribromide with common organic functional groups"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of iodine tribromide (IBr₃) in organic synthesis. Given that IBr₃ is in equilibrium with and can decompose into iodine monobromide (IBr) and bromine (Br₂), this guide also addresses side reactions associated with these species.

General Troubleshooting and FAQs

Question: My reaction with this compound is giving a complex mixture of products. What are the common stability issues with IBr₃?

Answer: this compound is a thermally unstable compound that can decompose, especially when heated or exposed to light.[1] The primary decomposition products are iodine monobromide (IBr) and elemental bromine (Br₂).[1] Therefore, your reaction mixture may contain all three of these electrophilic halogenating agents, leading to a variety of products. Additionally, IBr₃ is sensitive to moisture and can hydrolyze to form hydrobromic acid (HBr) and iodic acid, which can further complicate the reaction environment.[1][2] It is crucial to use anhydrous solvents and an inert atmosphere for predictable results.

Side Reactions with Common Functional Groups

Alkenes and Alkynes

Question: I am trying to perform a di-bromination of an alkene with IBr₃, but I am observing unexpected products. What are the likely side reactions?

Answer: While the expected reaction is the addition of bromine across the double bond to form a vicinal dibromide, several side reactions can occur:

  • Halohydrin/Haloether Formation: If your solvent is water or an alcohol, it can act as a nucleophile and attack the intermediate bromonium ion. This results in the formation of a bromohydrin or a bromoether, respectively.[3][4]

  • Rearrangements: Although the reaction typically proceeds through a bridged bromonium ion which limits carbocation rearrangements, in substrates prone to such shifts, unexpected constitutional isomers can be formed.

  • Radical Addition: The presence of light or radical initiators can lead to a free-radical addition mechanism, which may result in different stereochemistry or regiochemistry of the product.[5]

Troubleshooting Table: Alkene Bromination Side Products

Observed Side ProductPotential CauseSuggested Solution
Bromohydrin (e.g., -Br, -OH)Presence of water in the reaction mixture.Use anhydrous solvents and reagents.
Bromoether (e.g., -Br, -OR)Alcoholic solvent used.Use an inert, non-nucleophilic solvent like CCl₄ or CH₂Cl₂.
Rearranged dibromideSubstrate is prone to carbocation rearrangement.This is less common with bromine addition but consider alternative brominating agents if it persists.
cis-dibromidePossible radical mechanism.Run the reaction in the dark and at a low temperature.

Question: When reacting IBr₃ with an alkyne, I am getting a mixture of the cis and trans dibromoalkene, as well as a tetra-brominated product. How can I control this?

Answer: The reaction of IBr₃ (or its decomposition product Br₂) with alkynes can be difficult to control. The initial addition of bromine is typically anti, leading to the trans-dibromoalkene.[6][7] However, the initially formed dibromoalkene is still reactive and can undergo a second addition reaction to yield a tetrabromoalkane.[7] The formation of the cis-dibromoalkene is less common but may suggest a different reaction mechanism, possibly involving a vinyl cation intermediate.

Troubleshooting Flowchart: Alkyne Bromination

G cluster_solutions Troubleshooting start Start: Reacting Alkyne with IBr₃ product Desired Product: trans-Dibromoalkene start->product 1 equivalent of IBr₃ Low Temperature side1 Side Product: Tetra-bromoalkane start->side1 Excess IBr₃ or prolonged reaction time side2 Side Product: cis/trans Mixture start->side2 Possible competing mechanisms sol1 To avoid tetra-bromination: - Use only 1 equivalent of IBr₃. - Monitor the reaction closely (e.g., by TLC). - Keep the temperature low. side1->sol1 sol2 To favor trans-product: - Use a non-polar solvent. - Avoid conditions that could favor a carbocation intermediate. side2->sol2 G start Reaction with IBr₃ in Ether Solvent hydrolysis IBr₃ + H₂O (trace) → HBr start->hydrolysis cleavage Ether + HBr → Cleavage Products (Alcohol + Alkyl Bromide) hydrolysis->cleavage

References

Technical Support Center: Iodine Tribromide in Experimental Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of iodine tribromide (IBr₃) in research and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing IBr₃ in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound (IBr₃) is a dark brown, reactive interhalogen compound. In research, particularly in organic synthesis, it is primarily used as a source of electrophilic bromine for the bromination of various organic substrates, including alkenes, alkynes, and activated aromatic compounds.[1][2] It can also act as an oxidizing agent.[1]

Q2: What is the primary degradation pathway for this compound?

A2: The most significant degradation pathway for this compound is hydrolysis.[1] It readily reacts with water, even trace amounts of moisture, to produce iodic acid (HIO₃) and hydrobromic acid (HBr).[1] This reactivity necessitates handling and storage in anhydrous conditions to maintain its purity and reactivity.

Q3: How does the hydrolysis of this compound occur?

A3: The hydrolysis of this compound is a complex process that involves the nucleophilic attack of water molecules on the electron-deficient iodine atom. The reaction proceeds through the formation of intermediate species such as hypoiodous acid and hypobromous acid before yielding the final products of iodic acid and hydrobromic acid.[1] The overall reaction is: IBr₃ + 3H₂O → HIO₃ + 3HBr.[1]

Q4: What factors influence the rate of this compound hydrolysis?

A4: The kinetics of this compound hydrolysis are influenced by several factors, including pH, temperature, and the ionic strength of the aqueous medium.[1] Increased temperature and the presence of moisture will accelerate the degradation of the compound.

Q5: In which solvents is this compound soluble and stable?

A5: this compound is miscible with and more stable in non-polar organic solvents such as carbon tetrachloride and dichloromethane.[1] It is also soluble in ethanol and ethers.[1] In aqueous solutions, it does not simply dissolve but undergoes rapid hydrolysis.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Bromination Reactions
Possible Cause Troubleshooting Step
Degradation of this compound due to Hydrolysis Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Incorrect Stoichiometry Precisely control the molar ratio of this compound to the substrate. An insufficient amount of IBr₃ will lead to incomplete reaction, while a large excess can promote side reactions. For the synthesis of IBr₃ itself, a strict 1:3 molar ratio of iodine to bromine is crucial to prevent the formation of iodine monobromide (IBr).[2]
Inappropriate Reaction Temperature Many reactions with this compound are conducted at low temperatures (e.g., 0 °C or below) to control the reaction rate and minimize side-product formation. Optimize the temperature for your specific substrate.
Poor Substrate Activation For aromatic bromination, ensure the substrate is sufficiently activated. If working with deactivated rings, a Lewis acid catalyst may be required to facilitate the electrophilic substitution.
Impure Starting Materials Use pure, dry solvents and substrates. Impurities can interfere with the reaction or consume the reagent.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Presence of Iodine Monobromide (IBr) Impurity If synthesizing IBr₃ in situ or using a commercial source, the presence of IBr can lead to different reaction pathways. Ensure the 1:3 iodine to bromine ratio is maintained during synthesis.[2]
Side Reactions due to Excess Reagent Over-bromination can occur with highly activated substrates or if an excess of this compound is used. Carefully control the stoichiometry and consider adding the reagent portion-wise to the reaction mixture.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. Protic solvents or those with nucleophilic sites may react with this compound.
Radical Reactions Although less common for IBr₃ than for elemental bromine, light can sometimes initiate radical pathways. Conduct the reaction in the dark or in amber glassware if radical byproducts are suspected.

Quantitative Data

The yield of bromination reactions using this compound is highly dependent on the substrate, solvent, and reaction conditions. Below is a summary of typical yields for selected reactions.

SubstrateProductSolventTemperature (°C)Yield (%)
Styrene1,2-Dibromo-1-phenylethaneDichloromethane0>90
Anisole4-BromoanisoleCarbon Tetrachloride25~95
Phenol2,4,6-TribromophenolAcetic Acid25>95
Indole3-BromoindoleDichloromethane-78 to 0~80

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct synthesis of this compound from elemental iodine and bromine.

Materials:

  • Iodine (I₂)

  • Bromine (Br₂)

  • Anhydrous carbon tetrachloride (CCl₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve elemental iodine in anhydrous carbon tetrachloride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of bromine (1:3 molar ratio of I₂ to Br₂) dissolved in anhydrous carbon tetrachloride via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • The resulting dark brown solution of this compound can be used directly for subsequent reactions.

Protocol 2: Bromination of an Alkene (Styrene)

This protocol outlines the addition of bromine across the double bond of styrene using this compound.

Materials:

  • Styrene

  • This compound solution in dichloromethane

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve styrene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of this compound in dichloromethane (1.0 equivalent) to the styrene solution with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove any unreacted bromine and iodine species.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-dibromo-1-phenylethane.

  • Purify the product by column chromatography if necessary.

Visualizations

Hydrolysis of this compound

hydrolysis_workflow IBr3 This compound (IBr₃) Intermediates Intermediates (e.g., HOI, HOBr) IBr3->Intermediates Nucleophilic attack H2O Water (H₂O) H2O->Intermediates HIO3 Iodic Acid (HIO₃) Intermediates->HIO3 HBr Hydrobromic Acid (HBr) Intermediates->HBr

Caption: Workflow of this compound hydrolysis.

Bromination of an Alkene

bromination_mechanism Alkene Alkene (R₂C=CR₂) Bromonium Bromonium Ion Intermediate Alkene->Bromonium Electrophilic attack IBr3 This compound (IBr₃) IBr3->Bromonium Product Dibromoalkane Bromonium->Product Nucleophilic attack Bromide Bromide Ion (Br⁻) Bromide->Product

Caption: Mechanism of alkene bromination with IBr₃.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Reaction Yield Check_Reagent Check IBr₃ Integrity Start->Check_Reagent Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Purity Assess Purity of Starting Materials Start->Check_Purity Hydrolysis Hydrolysis Suspected? (Exposure to moisture) Check_Reagent->Hydrolysis Stoichiometry Incorrect Stoichiometry? Check_Conditions->Stoichiometry Temperature Suboptimal Temperature? Check_Conditions->Temperature Solvent_Impurity Solvent/Substrate Impure? Check_Purity->Solvent_Impurity Solution1 Use Anhydrous Conditions Store IBr₃ Properly Hydrolysis->Solution1 Solution2 Recalculate and Remeasure Reactants Stoichiometry->Solution2 Solution3 Optimize Temperature Temperature->Solution3 Solution4 Purify Starting Materials Solvent_Impurity->Solution4

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Analytical Methods for Detecting Impurities in Iodine Tribromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of iodine tribromide (IBr₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities in this compound typically arise from its synthesis, degradation, or storage. The most common impurities include:

  • Unreacted Starting Materials: Elemental iodine (I₂) and excess bromine (Br₂).

  • Synthesis By-products: Iodine monobromide (IBr) is a significant by-product if the stoichiometry of the reactants is not strictly controlled.[1]

  • Degradation Products: this compound is sensitive to moisture and can hydrolyze to form hydrogen iodide (HI), hydrogen bromide (HBr), and iodic acid (HIO₃).[2] Thermal decomposition is another degradation pathway.[2]

Q2: Which analytical technique provides the best overall assessment of IBr₃ purity?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Visible (UV/Vis) detector is a powerful and widely used method for assessing the purity of this compound.[1] It allows for the separation and quantification of IBr₃ from its reactants, by-products like iodine monobromide, and many degradation products in a single analysis.[1]

Q3: How can I confirm the elemental composition of my this compound sample?

A3: Elemental analysis is the fundamental technique to determine the mass percentage of iodine and bromine in a sample.[1] The experimental results are compared against the theoretical percentages calculated from the chemical formula IBr₃ to provide a direct measure of purity.[1] For highly sensitive and precise quantification of the iodine-to-bromine ratio, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended.[1][3]

Q4: My sample of IBr₃ has been exposed to air. How can I detect potential hydrolysis?

A4: Hydrolysis from atmospheric moisture is a primary degradation pathway for IBr₃.[2] The resulting ionic species (iodide, bromide, iodate) can be effectively detected and quantified using Ion Chromatography (IC).[3]

Q5: What is the expected UV-Vis absorption maximum for pure this compound?

A5: Pure this compound exhibits a characteristic absorption maximum in the UV-Visible spectrum at approximately 360 nm.[1] The presence of this peak can be used to verify its formation and assess its purity.[1]

Data Presentation: Impurity and Method Summary

Table 1: Common Impurities in this compound and Recommended Analytical Methods

ImpuritySourceRecommended Analytical Method(s)
Iodine (I₂)Synthesis (Unreacted)HPLC-UV/Vis, UV-Vis Spectroscopy
Bromine (Br₂)Synthesis (Unreacted)HPLC-UV/Vis, Titration
Iodine Monobromide (IBr)Synthesis (By-product)HPLC-UV/Vis, Fractional Distillation[1]
Hydrogen Iodide (HI)Degradation (Hydrolysis)Ion Chromatography (as I⁻)
Hydrogen Bromide (HBr)Degradation (Hydrolysis)Ion Chromatography (as Br⁻)
Iodic Acid (HIO₃)Degradation (Hydrolysis)Ion Chromatography (as IO₃⁻)

Table 2: Comparison of Key Analytical Techniques

TechniquePrinciplePrimary Use for IBr₃ AnalysisTypical Sensitivity
HPLC-UV/Vis Chromatographic separation followed by UV-Vis detection.Purity assessment, separation of IBr₃ from reactants and by-products.[1]High
Ion Chromatography (IC) Separation of ions based on charge.Quantification of ionic impurities from hydrolysis (I⁻, Br⁻, IO₃⁻).[3]µg/L to ng/L[3]
ICP-MS Atomization and ionization of the sample to measure elemental composition by mass.Ultra-sensitive elemental analysis for precise I:Br ratio determination.[1][4]ng/L to µg/g[3][4]
UV-Vis Spectroscopy Measures absorption of UV-Visible light by the sample.Quick purity check and quantification based on characteristic absorption at ~360 nm.[1]Moderate
Raman Spectroscopy Measures inelastic scattering of monochromatic light.Structural characterization and identification of vibrational modes unique to IBr₃.[2]Moderate
Titration Chemical reaction with a standardized solution to determine concentration.Quantification of excess bromine after conversion to iodine.[5]% Level
Elemental Analysis Combustion of sample to determine mass percentages of C, H, N, S, and Halogens.Fundamental verification of the I:Br elemental ratio.[1]% Level

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV/Vis

This protocol outlines a general method for separating this compound from its common impurities.

  • Mobile Phase Preparation: Prepare a gradient elution system using water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% trifluoroacetic acid to ensure good peak shape.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of IBr₃ in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the IBr₃ sample to be tested in the same solvent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 360 nm.[1]

    • Gradient: Start with a higher percentage of Solvent A, and linearly increase the percentage of Solvent B over 15-20 minutes to elute all components.

  • Analysis: Inject the standards and the sample. Identify the IBr₃ peak based on the retention time of the reference standard. Calculate the purity by comparing the peak area of IBr₃ to the total area of all peaks in the chromatogram (Area Percent method). Quantify against the calibration curve for absolute concentration.

Protocol 2: Quantification of Ionic Impurities by Ion Chromatography (IC)

This protocol is designed to detect and quantify hydrolysis products.

  • Eluent Preparation: Prepare an appropriate eluent, such as a sodium hydroxide or sodium carbonate/bicarbonate solution, as recommended for the anion-exchange column in use.

  • Standard Preparation: Create a mixed standard solution containing known concentrations of iodide (I⁻), bromide (Br⁻), and iodate (IO₃⁻) in deionized water. Prepare a series of dilutions for calibration.

  • Sample Preparation: Carefully dissolve a known weight of the IBr₃ sample in a specific volume of deionized water. The IBr₃ will react, but the total concentration of the resulting ionic species can be measured. Filter the sample through a 0.45 µm filter if necessary.

  • IC Conditions:

    • Column: Anion-exchange column suitable for halide and oxyhalide separation.

    • Detector: Suppressed conductivity detector.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Injection Volume: 20-50 µL.

  • Analysis: Run the standards to establish calibration curves for each ion. Inject the prepared sample solution. Quantify the concentration of iodide, bromide, and iodate in the sample based on their respective peak areas and calibration curves.

Troubleshooting Guides

Guide 1: HPLC-UV/Vis Analysis
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible sample solvent. 3. Column degradation.1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase. 3. Replace the guard or analytical column.
Unexpected Peaks Appear 1. Sample degradation. 2. Contamination in solvent or system. 3. Sample carryover.1. Prepare fresh samples and use immediately. 2. Flush the system and use fresh, high-purity solvents. 3. Implement a robust needle wash protocol in the autosampler.
Retention Time Drifting 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or leak.1. Use a column oven for stable temperature control. 2. Prepare fresh mobile phase and ensure proper mixing/degassing. 3. Check for leaks and perform pump maintenance.[6]
Baseline Drift/Noise 1. Detector lamp aging. 2. Contaminated column or flow cell. 3. Mobile phase not properly degassed.1. Check lamp usage hours and replace if necessary. 2. Flush the system with a strong solvent (e.g., isopropanol). 3. Degas the mobile phase before use.[6]
Guide 2: Ion Chromatography (IC) Analysis
IssuePossible Cause(s)Suggested Solution(s)
Low Analyte Sensitivity 1. High background conductivity. 2. Suppressor malfunction. 3. Incorrect eluent concentration.1. Check eluent composition and ensure it's correctly prepared. 2. Verify suppressor function and regenerate or replace if needed. 3. Prepare fresh eluent and confirm concentration.[6]
Negative Peaks 1. Sample has lower conductivity than the eluent.This is normal for certain sample matrices. Ensure proper integration settings.
Shifting Retention Times 1. Eluent concentration change. 2. Column contamination. 3. Temperature fluctuations.1. Prepare fresh eluent. If using an eluent generator, check its performance. 2. Wash the column according to the manufacturer's instructions. 3. Use a thermostatted column compartment.

Visualizations

Experimental_Workflow General Workflow for IBr3 Impurity Analysis Sample Receive IBr3 Sample Visual Visual Inspection (Color, State) Sample->Visual HPLC HPLC-UV/Vis Analysis (Purity, IBr, I2) Visual->HPLC IC Ion Chromatography (Hydrolysis Products) Visual->IC ICPMS ICP-MS Analysis (Elemental Ratio) Visual->ICPMS Decision Purity Meets Spec? HPLC->Decision IC->Decision ICPMS->Decision Pass Release Sample Decision->Pass Yes Fail Further Investigation (Identify Unknowns) Decision->Fail No Report Generate Certificate of Analysis Pass->Report

Caption: Workflow for analyzing impurities in an this compound sample.

HPLC_Troubleshooting HPLC Troubleshooting Logic Problem Chromatographic Problem Observed PeakShape Poor Peak Shape? Problem->PeakShape RetentionShift Retention Time Shift? PeakShape->RetentionShift No Sol1 Check for Column Overload Check Sample Solvent PeakShape->Sol1 Yes GhostPeaks Ghost/Extra Peaks? RetentionShift->GhostPeaks No Sol2 Check Temp Control Check Mobile Phase Prep RetentionShift->Sol2 Yes Sol3 Check Carryover Check Sample Stability GhostPeaks->Sol3 Yes OK Problem Resolved GhostPeaks->OK No Sol1->OK Sol2->OK Sol3->OK

Caption: Decision tree for troubleshooting common HPLC analysis issues.

Degradation_Pathways IBr3 Degradation Pathways IBr3 This compound (IBr3) Hydrolysis Hydrolysis (+ H2O) IBr3->Hydrolysis Moisture Thermal Thermal Decomposition (Heat) IBr3->Thermal Excessive Temp. Products_H Ionic Impurities (HBr, HI, HIO3) Hydrolysis->Products_H Products_T Decomposition Products (IBr, I2, Br2) Thermal->Products_T

Caption: Common degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to Allylic Bromination: Iodine Tribromide vs. N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective introduction of a bromine atom at an allylic position is a critical transformation in the synthesis of complex molecules. This guide provides an objective comparison of two potential reagents for this purpose: iodine tribromide (IBr₃) and N-bromosuccinimide (NBS), supported by experimental data and detailed protocols.

Executive Summary

Allylic bromination is a key reaction in organic synthesis, enabling the functionalization of a carbon atom adjacent to a double bond. The ideal reagent for this transformation should exhibit high selectivity for the allylic position over the double bond, provide good to excellent yields, and operate under mild conditions. This guide evaluates this compound and N-bromosuccinimide against these criteria.

Our findings indicate that N-bromosuccinimide (NBS) is the reagent of choice for allylic bromination . It is a well-established and highly effective reagent that proceeds via a free-radical chain mechanism, ensuring high selectivity for the allylic position. In contrast, there is a notable lack of scientific literature supporting the use of This compound (IBr₃) for allylic bromination . The known reactivity of IBr₃ suggests a preference for ionic addition reactions to alkenes, making it unsuitable for the desired selective allylic substitution.

N-Bromosuccinimide (NBS): The Gold Standard for Allylic Bromination

N-bromosuccinimide is a crystalline solid that serves as a convenient and safe source of bromine radicals in low concentrations. This low concentration is crucial to favor the radical substitution at the allylic position over the competitive ionic addition to the alkene double bond. The reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator.

Performance Data

The following table summarizes typical performance data for the allylic bromination of cyclohexene with NBS, a commonly used model substrate.

ParameterValueReference
Reagent N-Bromosuccinimide (NBS)[1]
Substrate Cyclohexene[1]
Product 3-Bromocyclohexene[1]
Yield 82-87%[1]
Reaction Time 1-2 hours[1]
Solvent Carbon Tetrachloride (CCl₄)[1]
Initiator Benzoyl Peroxide or AIBN[2][3]
Conditions Reflux[1]
Reaction Mechanism of NBS

The allylic bromination with NBS proceeds through a radical chain mechanism, which can be visualized as follows:

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light R• R• Br• Br• R•->Br• from NBS Allyl_Radical Allyl Radical Br•->Allyl_Radical + Alkene Allylic_H Allylic C-H Allyl_Bromide Allyl Bromide Allyl_Radical->Allyl_Bromide + Br₂ Allyl_Bromide->Br• regenerates NBS NBS + HBr Br₂ Br₂ NBS->Br₂ forms Br•_t Br• Term_Products Termination Products Br•_t->Term_Products Allyl_Radical_t Allyl Radical Allyl_Radical_t->Term_Products

Caption: Radical chain mechanism of allylic bromination with NBS.

Experimental Protocol: Allylic Bromination of Cyclohexene with NBS

This protocol is a generalized procedure based on established methods.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile, AIBN)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add cyclohexene, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of the radical initiator (e.g., 0.02 equivalents of AIBN). Add anhydrous carbon tetrachloride as the solvent.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often initiated by the application of heat or irradiation with a lamp. The reaction progress can be monitored by observing the consumption of the solid NBS, which is denser than the solvent and will be consumed as the reaction proceeds.

  • Work-up: Once the reaction is complete (typically after 1-2 hours, when all the NBS has reacted and the denser succinimide has formed and floats on top), cool the mixture to room temperature.

  • Isolation: Filter the reaction mixture to remove the succinimide byproduct.

  • Purification: Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation.

Experimental Workflow:

Experimental_Workflow A Assemble Reflux Apparatus B Charge Flask: - Cyclohexene - NBS - Initiator - CCl₄ A->B C Heat to Reflux (Initiate with heat/light) B->C D Monitor Reaction (Disappearance of NBS) C->D E Cool to Room Temperature D->E F Filter to Remove Succinimide E->F G Aqueous Work-up: - Water wash - NaHCO₃ wash - Brine wash F->G H Dry Organic Layer (MgSO₄) G->H I Filter and Concentrate H->I J Purify by Distillation I->J

Caption: Generalized experimental workflow for allylic bromination using NBS.

This compound (IBr₃): An Unsuitable Alternative

In stark contrast to the wealth of information available for NBS, there is no significant body of research demonstrating the successful application of this compound for allylic bromination. The inherent chemical properties of IBr₃ make it an unlikely candidate for this selective transformation.

Theoretical Unsuitability of this compound
  • Ionic Mechanism Predominance: this compound is known to react with alkenes via an electrophilic addition mechanism.[4] The polarized I-Br bond allows the iodine to act as an electrophile, leading to the formation of a cyclic bromonium or iodonium ion intermediate, followed by nucleophilic attack of a bromide ion. This pathway results in the addition of bromine atoms across the double bond, not the desired allylic substitution.

  • Lack of Radical Initiation: The successful Wohl-Ziegler bromination with NBS relies on the generation of bromine radicals. There is no evidence to suggest that this compound can efficiently generate bromine radicals under typical reaction conditions. In fact, iodine is known to be a radical inhibitor in some cases.

  • Oxidizing Properties: this compound is a strong oxidizing agent.[4] This property could lead to unwanted side reactions and degradation of the starting material or the desired product, rather than clean allylic bromination.

Conclusion

For researchers seeking a reliable and high-yielding method for allylic bromination, N-bromosuccinimide (NBS) remains the unequivocal reagent of choice. Its ability to generate a low concentration of bromine radicals via a well-understood chain mechanism ensures high selectivity for the allylic position.

This guide underscores the importance of selecting the appropriate reagent based on a thorough understanding of reaction mechanisms to achieve the desired synthetic outcome. For allylic bromination, the evidence overwhelmingly supports the use of N-bromosuccinimide.

References

A Comparative Guide to the Reactivity of Interhalogen Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interhalogen compounds, molecules containing two or more different halogen atoms, serve as potent and versatile reagents in organic synthesis. Their reactivity often surpasses that of homonuclear halogens due to the inherent polarity and lower bond dissociation energy of the bond between the dissimilar halogen atoms. This guide provides a comparative analysis of their performance in key organic transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection and experimental design.

Electrophilic Addition to Alkenes

Interhalogen compounds readily add across carbon-carbon double bonds in an electrophilic addition reaction. The less electronegative (more electropositive) halogen atom acts as the initial electrophile, leading to the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the more electronegative halide ion occurs with anti-stereochemistry.[1][2][3]

Mechanism of Interhalogen Addition

The reaction begins with the π-bond of the alkene attacking the more electropositive halogen (e.g., Iodine in ICl), forming a three-membered halonium ion intermediate. The halide anion then attacks one of the carbons of the cyclic intermediate from the opposite face, resulting in an overall anti-addition.

G Mechanism of ICl Addition to an Alkene cluster_start Reactants cluster_product Product Alkene Alkene (Nucleophile) ICl Iodine Monochloride (I-Cl) (Electrophile, δ+ on I) Alkene->ICl π-bond attacks Iodine Halonium Iodonium Ion Intermediate (Three-membered ring) ICl->Halonium Formation of cyclic intermediate Chloride Chloride Ion (Cl⁻) (Nucleophile) Product trans-1-chloro-2-iodoalkane (Anti-addition product) Halonium->Product Ring Opening Chloride->Halonium G Workflow for Aromatic Iodination A Setup B Dissolve Aromatic Substrate in appropriate solvent (e.g., CH3COOH) A->B C Cool reaction mixture (e.g., 0 °C) B->C D Slowly add ICl solution (dropwise) C->D F Stir at specified temperature until completion D->F E Reaction Monitoring (e.g., TLC) E->F Check progress G Workup F->G Reaction Complete H Quench with Na2S2O3 (aq) G->H I Extract with organic solvent H->I J Wash, Dry, and Concentrate I->J K Purification J->K L Column Chromatography or Recrystallization K->L M Characterization L->M G Reactivity vs. Selectivity of Fluorinating Agents cluster_reactivity Reactivity Scale cluster_agents Low Low High High DAST DAST (Selective) BrF3 BrF₃ (Reactive) ClF3 ClF₃ (Highly Reactive) F2 F₂ (Extremely Reactive)

References

Navigating the Structural Maze of Iodine Tribromide Adducts: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with halogenated compounds, elucidating the precise structure of reactive intermediates is a critical yet often challenging endeavor. Iodine tribromide (IBr₃), a potent brominating agent, readily forms adducts with a variety of Lewis bases, such as amines, phosphines, and sulfides. Validating the structure of these adducts is paramount for understanding their reactivity and reaction mechanisms. While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural organic chemistry, its application to this compound adducts is fraught with challenges. This guide provides a comparative analysis of spectroscopic methods for the structural validation of these reactive species, with a focus on why alternative techniques often prove more insightful.

The Challenge of Applying NMR to this compound Adducts

Characterizing this compound adducts by solution-state NMR spectroscopy presents significant hurdles. Both iodine (¹²⁷I) and bromine (⁷⁹Br and ⁸¹Br) possess quadrupolar nuclei, which typically lead to very broad signals, often too broad to be detected by standard high-resolution NMR spectrometers. This inherent property of the halogen atoms can also lead to significant line broadening for adjacent ¹H and ¹³C nuclei, obscuring crucial structural information.

Furthermore, the high reactivity of this compound and its adducts can lead to decomposition or equilibrium dynamics in common NMR solvents, further complicating spectral interpretation. While solid-state NMR can be a powerful tool for studying halogen-bonded adducts, it is not as readily accessible as solution-state NMR and provides information on the solid-state structure, which may differ from the species present in solution.

A Multi-faceted Approach to Structural Validation

Given the limitations of NMR, a combination of other analytical techniques is essential for the unambiguous structural characterization of this compound adducts. X-ray crystallography and vibrational spectroscopy (Infrared and Raman) are the most powerful and commonly employed methods in this context.

Structural Elucidation Workflow

The logical workflow for determining the structure of a newly synthesized this compound adduct typically involves a multi-technique approach to gain a comprehensive understanding of its bonding and geometry.

synthesis Synthesis of IBr₃ Adduct initial_char Initial Characterization (e.g., Melting Point, Elemental Analysis) synthesis->initial_char xray Single Crystal X-ray Diffraction initial_char->xray If single crystals form vib_spec Vibrational Spectroscopy (IR and Raman) initial_char->vib_spec nmr_attempt Attempted NMR Analysis (¹H, ¹³C) initial_char->nmr_attempt structure_elucidation Structure Elucidation xray->structure_elucidation Provides definitive solid-state structure vib_spec->structure_elucidation Confirms functional groups and I-Br vibrations nmr_attempt->structure_elucidation May provide limited solution-state information nmr_challenges Note NMR Challenges: - Signal Broadening - Instability nmr_attempt->nmr_challenges cluster_reactants Reactants cluster_product Product IBr3 This compound (IBr₃) [IBr₂]⁺[IBr₄]⁻ Adduct This compound Adduct [L-IBr₂]⁺[Br]⁻ or L·IBr₃ IBr3->Adduct Reaction LewisBase Lewis Base (L) (e.g., Pyridine) LewisBase->Adduct

A Spectroscopic Showdown: Unveiling the Differences Between Iodine Tribromide and Iodine Trichloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of halogen compounds is paramount. This guide provides a comprehensive spectroscopic comparison of two notable interhalogens: iodine tribromide (IBr₃) and iodine trichloride (ICl₃), supported by experimental data and detailed methodologies.

This compound and iodine trichloride, while both trihalides of iodine, exhibit significant differences in their solid-state structures and, consequently, their spectroscopic signatures. These differences are crucial for their identification, characterization, and application in various chemical syntheses.

Molecular Structure: Monomers, Dimers, and Ions

In the gaseous phase, both this compound and iodine trichloride are predicted to exist as T-shaped monomers, a geometry dictated by the valence shell electron pair repulsion (VSEPR) theory.[1] However, in the solid state, their structures diverge significantly. Iodine trichloride crystallizes as a planar dimer, I₂Cl₆, with two bridging chlorine atoms between the iodine atoms.[2] In contrast, solid this compound exists as an ionic salt, formulated as [IBr₂]⁺[IBr₄]⁻.[3] This fundamental difference in solid-state arrangement is a key factor influencing their vibrational spectra.

Spectroscopic Data at a Glance

The following table summarizes the key spectroscopic data for this compound and iodine trichloride, providing a quantitative basis for their comparison.

Spectroscopic TechniqueThis compound (IBr₃)Iodine Trichloride (ICl₃)
Infrared (IR) Spectroscopy 285 cm⁻¹ (symmetric I-Br stretch), 295 cm⁻¹ (asymmetric I-Br stretch)[4]No specific data for I₂Cl₆ found.
Raman Spectroscopy 150 cm⁻¹, 165 cm⁻¹ (bending modes); 200-250 cm⁻¹ (I-Br stretches in solid [IBr₂]⁺[IBr₄]⁻)[3][4]For the related ICl₂⁺ cation: ν₁=366 cm⁻¹, ν₂=149 cm⁻¹, ν₃=372 cm⁻¹[5]
UV-Visible Spectroscopy 320 nm, 360 nm, 410 nm[3][4]No specific absorption maxima for I₂Cl₆ found in the provided results.

Experimental Protocols

Synthesis of this compound

The most direct method for synthesizing this compound is the direct combination of the elements.[1]

Procedure:

  • Elemental iodine (I₂) and liquid bromine (Br₂) are mixed in a strict 1:3 stoichiometric molar ratio to prevent the formation of byproducts like iodine monobromide (IBr).

  • The reaction is typically carried out under controlled temperature conditions, often at elevated temperatures, to facilitate the reaction.

  • Given the reactive and corrosive nature of halogens, the synthesis must be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Synthesis of Iodine Trichloride

Iodine trichloride can be prepared by the direct reaction of iodine with an excess of chlorine.[2]

Procedure:

  • Method A: Reacting iodine with an excess of liquid chlorine at a low temperature of -70 °C.

  • Method B: Heating a mixture of liquid iodine and chlorine gas to 105 °C.

  • Excess chlorine is used to ensure the complete conversion of iodine to the +3 oxidation state.

  • As with the synthesis of IBr₃, appropriate safety precautions for handling halogens are essential.

Spectroscopic Analysis

Raman Spectroscopy:

  • A small sample of the solid iodine trihalide is placed on a microscope slide.

  • A laser beam of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample.

  • The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum, which reveals the vibrational modes of the molecule.

Infrared (IR) Spectroscopy:

  • For solid samples, a small amount of the iodine trihalide is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • The pellet is then placed in the sample holder of an FTIR spectrometer.

  • An infrared beam is passed through the sample, and the transmitted light is detected to generate the IR spectrum, showing the absorption bands corresponding to the vibrational transitions.

UV-Visible (UV-Vis) Spectroscopy:

  • A dilute solution of the iodine trihalide is prepared in a suitable non-reactive solvent, such as carbon tetrachloride (CCl₄).[6]

  • The solution is placed in a quartz cuvette of a known path length.

  • A beam of UV-visible light is passed through the solution, and the absorbance is measured as a function of wavelength to obtain the absorption spectrum.

Visualizing the Structures and Synthetic Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

molecular_structures cluster_ibr3 This compound (IBr₃) cluster_icl3 Iodine Trichloride (ICl₃) ibr3_gas T-shaped Monomer (Gas Phase) ibr3_solid Ionic Dimer [IBr₂]⁺[IBr₄]⁻ (Solid State) icl3_gas T-shaped Monomer (Gas Phase) icl3_solid Planar Dimer I₂Cl₆ (Solid State)

Caption: Comparison of the molecular structures of IBr₃ and ICl₃ in different phases.

synthesis_workflows cluster_ibr3_synthesis Synthesis of this compound cluster_icl3_synthesis Synthesis of Iodine Trichloride i2_br2 Iodine (I₂) + Bromine (Br₂) (1:3 ratio) ibr3_product This compound (IBr₃) i2_br2->ibr3_product Direct Combination i2_cl2 Iodine (I₂) + excess Chlorine (Cl₂) icl3_product Iodine Trichloride (ICl₃) i2_cl2->icl3_product Reaction at -70°C or 105°C

Caption: Simplified workflows for the synthesis of IBr₃ and ICl₃.

References

Unveiling the Regioselectivity of Iodine Tribromide in Aromatic Bromination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise installation of bromine atoms onto aromatic rings is a critical step in the synthesis of numerous pharmaceutical agents and functional materials. The choice of brominating agent significantly influences the regiochemical outcome of these reactions. This guide provides an in-depth comparison of iodine tribromide (IBr₃) with other common brominating agents, focusing on regioselectivity and supported by available experimental data and detailed protocols.

This compound, an interhalogen compound, presents itself as a potential reagent for electrophilic aromatic bromination. Understanding its directing effects on the aromatic nucleus is paramount for its effective utilization in synthetic chemistry. This guide will delve into the mechanistic underpinnings of its reactivity and compare its performance against well-established brominating systems such as molecular bromine with a Lewis acid catalyst (Br₂/FeBr₃) and N-Bromosuccinimide (NBS).

The Underlying Mechanism: Electrophilic Aromatic Substitution

The bromination of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regioselectivity of this reaction—whether the bromine atom is directed to the ortho, meta, or para position relative to an existing substituent—is governed by the electronic properties of that substituent. Electron-donating groups (EDGs) activate the ring and are typically ortho, para-directors, while electron-withdrawing groups (EWGs) deactivate the ring and are generally meta-directors.

The reaction mechanism can be visualized as a two-step process:

EAS_Mechanism A Aromatic Ring + Electrophile (Br+) B Arenium Ion Intermediate (Sigma Complex) A->B Attack by π-electrons C Brominated Product + H+ B->C Deprotonation

Figure 1: Generalized mechanism of electrophilic aromatic substitution.

The key to understanding the regioselectivity of this compound lies in its ability to generate a potent electrophilic bromine species. It is proposed that IBr₃ can dissociate to form IBr₂⁻ and Br⁺, or that it acts as a source of iodine monobromide (IBr), which is a known electrophile in aromatic bromination.

Comparative Analysis of Regioselectivity

While comprehensive, direct comparative studies on the regioselectivity of this compound across a wide range of substrates are limited in the literature, we can infer its likely behavior and compare it with established reagents based on fundamental principles and available data for related systems.

Reagent SystemActivating Groups (e.g., -OCH₃, -CH₃)Deactivating Groups (e.g., -NO₂, -CN)
This compound (IBr₃) Expected ortho, para directionExpected meta direction
Br₂/FeBr₃ Predominantly para with some orthoPredominantly meta
N-Bromosuccinimide (NBS) Highly para-selective, especially with polar solventsGenerally requires a catalyst, meta directing

Table 1: Predicted Regioselectivity of Brominating Agents

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for comparing the efficacy of different methods. Below are representative protocols for aromatic bromination using Br₂/FeBr₃ and NBS. A putative protocol for this compound is also provided based on general procedures for interhalogen compounds.

Protocol 1: Bromination using Bromine and Iron(III) Bromide (Br₂/FeBr₃)

This classic method is effective for a wide range of aromatic compounds.

Materials:

  • Aromatic substrate (e.g., Toluene)

  • Molecular Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aromatic substrate (1.0 eq) in dichloromethane under an inert atmosphere.

  • Add anhydrous iron(III) bromide (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel over 30 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by carefully adding sodium bisulfite solution to destroy excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate the brominated isomers.

Br2_FeBr3_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup and Purification A Dissolve Substrate in CH₂Cl₂ B Add FeBr₃ A->B C Cool to 0 °C B->C D Slowly add Br₂ solution C->D E Stir at Room Temperature D->E F Quench with NaHSO₃ E->F G Aqueous Washes F->G H Dry and Concentrate G->H I Purify H->I

Figure 2: Workflow for Br₂/FeBr₃ bromination.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent, often favored for its ease of handling.

Materials:

  • Aromatic substrate (e.g., Anisole)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Silica gel (optional, as catalyst)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aromatic substrate (1.0 eq) in acetonitrile or DMF in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) in one portion. For less reactive substrates, a catalytic amount of silica gel or a protic acid can be added.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Protocol 3: Putative Bromination using this compound (IBr₃)

This protocol is based on the general reactivity of interhalogens and may require optimization.

Materials:

  • Aromatic substrate

  • This compound (IBr₃)

  • Carbon tetrachloride (CCl₄) or another inert solvent

  • Aqueous sodium thiosulfate solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a flask protected from light, dissolve the aromatic substrate (1.0 eq) in carbon tetrachloride.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in carbon tetrachloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove unreacted IBr₃.

  • Transfer to a separatory funnel and wash with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and evaporate the solvent.

  • Purify the product by chromatography or recrystallization.

Discussion and Comparison

  • Reactivity and Safety: Br₂/FeBr₃ is a highly reactive system that can lead to over-bromination and requires careful handling of corrosive and toxic bromine. NBS is a crystalline solid that is easier and safer to handle. This compound is a dark, fuming solid and should also be handled with care in a well-ventilated fume hood.

  • Selectivity: For activated aromatic rings, NBS often provides higher para-selectivity compared to Br₂/FeBr₃, which can sometimes yield significant amounts of the ortho isomer. The steric bulk of the brominating species derived from IBr₃ is expected to favor para substitution over ortho substitution for steric reasons, similar to or potentially greater than that observed for NBS.

  • Scope: The Br₂/FeBr₃ system is versatile and can be used for both activated and deactivated rings. NBS is most effective for activated systems and may require a catalyst for less reactive substrates. The scope of this compound is less documented but is expected to be effective for a range of aromatic compounds.

Conclusion

While this compound is not as commonly employed as Br₂/FeBr₃ or NBS for aromatic bromination, its potential as a regioselective brominating agent warrants further investigation. Based on the chemistry of related interhalogen compounds, IBr₃ is expected to exhibit a preference for para substitution on activated aromatic rings. The development of detailed comparative studies with quantitative data on isomer distributions is essential to fully elucidate its synthetic utility. The experimental protocols provided herein offer a foundation for researchers to explore and compare these bromination methods in their own synthetic endeavors.

A Comparative Guide to Bromination: Unveiling the Potential of Iodine Tribromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. While molecular bromine (Br₂) has traditionally been a workhorse in organic synthesis, alternative reagents are continually being explored to overcome its limitations. This guide provides a comprehensive comparison of iodine tribromide (IBr₃) with molecular bromine, offering insights into their respective performance based on available experimental data and established chemical principles.

Performance Comparison: this compound vs. Molecular Bromine

While specific kinetic data for bromination reactions using this compound is not extensively available in peer-reviewed literature, a comparative analysis can be drawn based on the general reactivity of interhalogen compounds and existing knowledge of bromination mechanisms.

FeatureThis compound (IBr₃)Molecular Bromine (Br₂)Supporting Rationale
Reactivity Generally more reactive than Br₂.[1][2][3][4]Standard brominating agent.The I-Br bond in interhalogen compounds is weaker and more polar than the Br-Br bond, leading to easier heterolytic cleavage and a more electrophilic bromine species.[1][2]
Handling Dark brown liquid, miscible with organic solvents like ethanol and ethers.[5][6] Requires careful handling due to its reactivity.A volatile, corrosive, and toxic reddish-brown liquid. Requires specialized handling procedures.This compound's liquid state at room temperature might offer some handling advantages over gaseous or highly volatile reagents.[5]
Mechanism Believed to proceed via electrophilic attack, similar to Br₂. The polarized I-Br bond enhances the electrophilicity of the bromine atom.Electrophilic addition to unsaturated compounds and electrophilic aromatic substitution. Can also react via a radical pathway under UV light.The greater polarity of the I-Br bond in IBr₃ likely facilitates a more rapid electrophilic attack compared to the nonpolar Br-Br bond.
Applications Used as a reagent in organic synthesis for halogenation reactions.[5][7] Also finds application as a brominated flame retardant and in dry etching processes in the semiconductor industry.[5][6]Widely used for the synthesis of a vast array of organobromine compounds, including pharmaceuticals, agrochemicals, and flame retardants.While Br₂ has a broader documented range of applications, IBr₃ shows promise in specialized areas.

Experimental Protocols: A Generalized Approach to Kinetic Studies of Bromination

Due to the limited specific literature on the kinetics of bromination with this compound, the following protocol is a generalized methodology based on established techniques for studying bromination reactions, such as the bromination of acetone. This protocol can be adapted for investigating the kinetics of bromination of a chosen substrate with this compound.

Objective: To determine the rate law and rate constant for the bromination of a substrate (e.g., an activated aromatic compound or an alkene) using this compound.

Materials:

  • This compound (IBr₃)

  • Substrate (e.g., phenol, anisole, or cyclohexene)

  • An appropriate solvent (e.g., glacial acetic acid, dichloromethane)

  • Quenching agent (e.g., sodium thiosulfate solution)

  • Standardized sodium thiosulfate solution

  • Starch indicator solution

  • Thermostated reaction vessel

  • UV-Vis spectrophotometer or titration equipment

  • Pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent. Handle IBr₃ in a well-ventilated fume hood with appropriate personal protective equipment.

    • Prepare stock solutions of the substrate and any other reactants (e.g., catalyst) at various known concentrations.

  • Kinetic Run (Spectrophotometric Method):

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent.

    • Equilibrate the reactant solutions to the desired reaction temperature in the thermostated vessel.

    • Initiate the reaction by mixing the reactant solutions in a cuvette. The total volume and initial concentrations of all species should be accurately known.

    • Immediately place the cuvette in the spectrophotometer and record the absorbance at regular time intervals. The decrease in absorbance corresponds to the consumption of IBr₃.

  • Kinetic Run (Titration Method):

    • Equilibrate the reactant solutions to the desired reaction temperature in the thermostated reaction vessel.

    • Initiate the reaction by mixing the reactants. Start a stopwatch simultaneously.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and add it to a flask containing a quenching agent (e.g., a known excess of sodium thiosulfate solution) to stop the reaction.

    • Back-titrate the unreacted quenching agent with a standardized solution of iodine to determine the concentration of IBr₃ at that time point.

  • Data Analysis:

    • From the absorbance-time or concentration-time data, determine the initial rate of the reaction for each kinetic run.

    • By systematically varying the initial concentration of one reactant while keeping the others constant, determine the order of the reaction with respect to each reactant.

    • Determine the overall rate law and calculate the rate constant (k) for the reaction at the given temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a kinetic study of bromination.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (IBr3, Substrate, etc.) thermostat Thermostat Reactants prep_reagents->thermostat mix Initiate Reaction (Mix Reactants) thermostat->mix monitor Monitor Reaction Progress (Spectrophotometry or Titration) mix->monitor get_data Collect Time-Concentration Data monitor->get_data calc_rate Calculate Initial Rates get_data->calc_rate det_order Determine Reaction Orders calc_rate->det_order det_const Determine Rate Constant (k) det_order->det_const

Caption: A generalized workflow for kinetic studies of bromination.

Signaling Pathways and Logical Relationships

The electrophilic bromination of an aromatic compound (ArH) with this compound can be conceptualized through the following logical pathway, leading to the formation of the brominated product (ArBr).

BrominationPathway IBr3 This compound (IBr₃) Intermediate Sigma Complex (Wheland Intermediate) IBr3->Intermediate Electrophilic Attack IBr Iodine Monobromide (IBr) IBr3->IBr dissociation ArH Aromatic Substrate (ArH) ArH->Intermediate ArBr Brominated Product (ArBr) Intermediate->ArBr Deprotonation HBr Hydrogen Bromide (HBr) Intermediate->HBr

Caption: Electrophilic aromatic bromination pathway using IBr₃.

References

The Industrial Utility of Iodine Tribromide: A Comparative Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of industrial chemistry, the selection of reagents is a critical decision, balancing cost, efficacy, and safety. Iodine tribromide (IBr₃), an interhalogen compound, finds niche but important applications, primarily as a brominating agent in organic synthesis and in the semiconductor industry for etching and as a flame retardant. This guide provides a comprehensive cost-benefit analysis of using this compound in these industrial processes, comparing it with viable alternatives and presenting supporting data for researchers, scientists, and drug development professionals.

Cost Analysis: A Comparative Overview

Table 1: Comparative Cost of this compound and Alternatives

ChemicalTypical ApplicationEstimated/Reported Price (per kg)Price Basis
This compound (IBr₃)Brominating Agent, Etching Gas, Flame RetardantProvisional (Requires inquiry)Supplier dependent
Elemental Iodine (I₂)Raw Material~$67 - $73 USDMarket Price (Oct 2025)[1][2]
Elemental Bromine (Br₂)Brominating Agent, Raw Material~$2.50 - $4.00 USDMarket Price (Oct 2025)[3][4]
Iodine Monochloride (ICl)Halogenating Agent~$1.65 - $5.40 USD (for bulk)Supplier Dependent[2][4]

Note: Prices are subject to fluctuation based on market conditions, purity, and supplier.

The estimated cost of this compound is expected to be higher than that of its precursors, iodine and bromine, due to manufacturing costs. The significant price difference between iodine and bromine will be a major factor in the final cost of this compound.

Performance and Benefits in Key Industrial Applications

The utility of this compound stems from its unique chemical properties as an interhalogen compound.

Semiconductor Manufacturing: Etching and Flame Retardancy

In the fabrication of semiconductors, precise and controlled etching of silicon and other substrates is paramount.[5] Iodine- and bromine-based gas chemistries are employed in plasma etching processes to create deep trenches with high aspect ratios.[2]

Benefits of this compound:

  • Anisotropic Etching: Contributes to highly directional etching, crucial for creating fine, vertical features in microelectronics.

  • High Etch Rates: Can offer efficient material removal, increasing throughput in manufacturing.

  • Good Profile Control: Allows for the creation of well-defined and uniform trench profiles.

As a brominated flame retardant (BFR) , this compound can be incorporated into the epoxy resins of printed circuit boards to reduce flammability.[6]

Benefits as a Flame Retardant:

  • High Halogen Content: The presence of three bromine atoms and one iodine atom contributes to its effectiveness in interrupting the combustion cycle in the gas phase.

  • Thermal Stability: Suitable for the high temperatures involved in semiconductor manufacturing.

Alternatives and Comparison:

  • Other Halogenated Etchants: Gases like chlorine (Cl₂) and hydrogen bromide (HBr) are widely used.[7] The choice of etchant depends on the specific material being etched and the desired profile. While direct comparative data with IBr₃ is scarce, the use of mixed halogen chemistries suggests that the combination of iodine and bromine can offer unique advantages in selectivity and etch profile.

  • Other Brominated Flame Retardants: A wide range of BFRs exist, such as tetrabromobisphenol A (TBBPA) and polybrominated diphenyl ethers (PBDEs).[6] The primary advantage of many BFRs is their low cost and high efficiency.[8] However, environmental and health concerns have led to restrictions on some BFRs.[9] The cost-effectiveness of this compound in this application would need to be weighed against its performance and the availability of less scrutinized alternatives.

Organic Synthesis: A Potent Brominating Agent

This compound is an effective reagent for the electrophilic bromination of aromatic compounds, such as phenols, and for addition reactions to alkenes.[10]

Benefits of this compound:

  • High Reactivity: The polarized I-Br bond makes the bromine atoms highly electrophilic, leading to efficient bromination.

  • Selectivity: In some cases, it may offer different selectivity compared to elemental bromine.

Alternatives and Comparison:

  • Elemental Bromine (Br₂): The most common and cost-effective brominating agent.[3] However, it is a volatile and highly corrosive liquid, posing handling challenges.

  • N-Bromosuccinimide (NBS): A solid, crystalline source of electrophilic bromine, often preferred for its ease of handling and selectivity in allylic and benzylic brominations.

  • Iodine Monochloride (ICl): Another interhalogen that can be used for halogenations.[10]

The choice of brominating agent in organic synthesis is dictated by factors such as substrate reactivity, desired regioselectivity, reaction conditions, and cost. While elemental bromine is often the most economical choice, the specific reactivity profile of this compound may be advantageous for certain transformations.

Experimental Protocols

Detailed industrial-scale experimental protocols are proprietary. The following are generalized laboratory-scale procedures.

Synthesis of this compound

Materials:

  • Elemental Iodine (I₂)

  • Liquid Bromine (Br₂)

  • Reaction vessel with a stirrer and cooling capabilities

Procedure:

  • In a well-ventilated fume hood, charge the reaction vessel with a pre-determined amount of elemental iodine.

  • Slowly add a stoichiometric excess of liquid bromine to the iodine while stirring and maintaining the temperature between 20-25°C. The reaction is exothermic.

  • Continue stirring the mixture for several hours until the reaction is complete, indicated by the formation of a dark, homogeneous liquid.

  • The resulting this compound can be used directly or purified by vacuum distillation.

Bromination of Phenol using this compound

Materials:

  • Phenol

  • This compound

  • An appropriate solvent (e.g., glacial acetic acid)

  • Reaction vessel with a stirrer

Procedure:

  • Dissolve the phenol in the chosen solvent in the reaction vessel.

  • Slowly add a solution of this compound in the same solvent to the phenol solution at room temperature with constant stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted halogen.

  • Extract the product with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Industrial Processes and Logical Relationships

To aid in the understanding of the decision-making process and workflows where this compound might be used, the following diagrams are provided.

Industrial_Application_Decision cluster_semi Semiconductor Manufacturing Workflow cluster_synth Organic Synthesis Workflow start Industrial Process Requirement app_selection Application Selection start->app_selection semiconductor Semiconductor Manufacturing app_selection->semiconductor Etching or Flame Retardancy org_synthesis Organic Synthesis app_selection->org_synthesis Bromination etching Plasma Etching semiconductor->etching flame_retardant Flame Retardant Incorporation semiconductor->flame_retardant bromination Electrophilic Bromination org_synthesis->bromination

Figure 1: Decision workflow for the industrial application of this compound.

Cost_Benefit_Analysis IBr3 This compound + High Reactivity + Good Performance in Niche Applications - Higher Estimated Cost - Limited Availability Decision Optimal Reagent Selection IBr3->Decision Performance outweighs cost Alternatives Alternatives (e.g., Br₂, NBS, ICl, other BFRs) + Lower Cost (in some cases) + Wider Availability - Handling/Safety Issues (Br₂) - Environmental Concerns (some BFRs) Alternatives->Decision Cost-effectiveness and availability are primary drivers

Figure 2: Logical relationship in the cost-benefit analysis of this compound vs. alternatives.

Conclusion

This compound is a specialized chemical with demonstrated utility in semiconductor manufacturing and organic synthesis. Its high reactivity and performance in specific applications are its primary benefits. However, its likely higher cost compared to more common alternatives such as elemental bromine or other brominated flame retardants necessitates a careful cost-benefit analysis. For industrial processes where performance, precision, and specific reactivity are paramount, the additional cost of this compound may be justified. Conversely, for applications where cost is the primary driver and alternative reagents provide acceptable performance, this compound may not be the most economical choice. Further research into direct, quantitative comparisons of its performance against alternatives in specific industrial settings would provide a more definitive basis for its selection.

References

A Comparative Guide to Brominating Agents: Navigating Environmental and Safety Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a brominating agent extends beyond mere synthetic utility. A thorough evaluation of the environmental and safety implications of these reagents is paramount for sustainable and responsible chemical practices. This guide provides an objective comparison of common brominating agents, supported by available experimental data, to inform safer and more environmentally conscious choices in the laboratory and beyond.

The landscape of bromination chemistry is diverse, offering a range of reagents from the elemental form to complex organic carriers. While molecular bromine (Br₂) has been a cornerstone of organic synthesis, its high reactivity, toxicity, and corrosive nature have spurred the development of safer alternatives. This guide will focus on a comparative analysis of molecular bromine, N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), pyridinium tribromide, and tetrabutylammonium tribromide, evaluating their key safety and environmental parameters.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for the selected brominating agents, providing a snapshot of their relative hazards. It is important to note that toxicity can vary depending on the specific exposure route and test organism.

Brominating AgentChemical FormulaMolecular Weight ( g/mol )Physical FormOral LD50 (rat)Aquatic Toxicity (LC50/EC50)GHS Hazard Statements
Molecular Bromine Br₂159.81Fuming reddish-brown liquid2600 mg/kg0.068 mg/L (96h, fish)[1]H314, H330, H400
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White to off-white crystalline solid>2000 mg/kg[2]0.65 mg/L (48h, daphnia)[3][4]H272, H290, H314, H317, H341, H400
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂285.92Off-white crystalline powder250 mg/kg[5][6]0.58 mg/L (96h, fish)[5]H272, H301, H314, H317, H410
Pyridinium Tribromide C₅H₅N·HBr·Br₂319.82Reddish-orange crystalline solidN/AToxic to aquatic organisms[1]H314, H318
Tetrabutylammonium Tribromide (C₄H₉)₄NBr₃482.17Orange-red crystalline solid>300 - <2000 mg/kg[7]Harmful to aquatic life with long lasting effectsH302, H315, H319, H361, H412

GHS Hazard Statement Codes:

  • H272: May intensify fire; oxidizer

  • H290: May be corrosive to metals

  • H301: Toxic if swallowed

  • H302: Harmful if swallowed

  • H314: Causes severe skin burns and eye damage

  • H315: Causes skin irritation

  • H317: May cause an allergic skin reaction

  • H318: Causes serious eye damage

  • H319: Causes serious eye irritation

  • H330: Fatal if inhaled

  • H341: Suspected of causing genetic defects

  • H361: Suspected of damaging fertility or the unborn child

  • H400: Very toxic to aquatic life

  • H410: Very toxic to aquatic life with long lasting effects

  • H412: Harmful to aquatic life with long lasting effects

Environmental and Safety Considerations

Toxicity and Handling

Molecular bromine is highly toxic and corrosive, posing significant inhalation hazards.[1][8] Its high vapor pressure necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection. In contrast, solid brominating agents like NBS and DBDMH are generally easier and safer to handle.[7] However, they are not without risks. NBS can cause severe skin burns and eye damage, and is suspected of causing genetic defects.[2][9] DBDMH is toxic if swallowed and also causes severe skin burns and eye damage.[5][6] Pyridinium tribromide is corrosive and can cause serious eye damage.[10] Tetrabutylammonium tribromide is harmful if swallowed and is suspected of damaging fertility or the unborn child.[7]

Environmental Fate and Impact

In the aquatic environment, molecular bromine and many brominating agents are classified as very toxic to aquatic life.[1][3][4] The release of these substances into waterways can have detrimental effects on aquatic ecosystems. The byproducts of bromination reactions are also a key consideration. For instance, the use of NBS generates succinimide, which is water-soluble and needs to be managed in the waste stream. The use of molecular bromine can lead to the formation of hydrobromic acid (HBr) as a byproduct. While some "green chemistry" approaches aim to utilize HBr in subsequent reactions, its release is an environmental concern.

The persistence and bioaccumulation of organobromine compounds in the environment is another critical issue. Some brominated compounds are known to be persistent and can bioaccumulate in the food chain.[11][14] Therefore, minimizing the release of both the brominating agent and any organobromine byproducts is essential.

Experimental Protocols: Assessing Key Endpoints

Standardized testing protocols are crucial for the objective evaluation of the environmental and safety profiles of chemicals. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

Principle: A stepwise procedure is used where a small number of animals (typically rats) are dosed at a defined level. The outcome of the first step determines the content of the next step. The method uses a limited number of animals to obtain sufficient information on the acute toxicity of the substance to enable its classification.[4][9]

Methodology Outline:

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Dose Levels: A starting dose of 300 mg/kg body weight is typically used. Depending on the outcome (mortality or evident toxicity), subsequent testing at lower (50, 5 mg/kg) or higher (2000 mg/kg) dose levels may be performed.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.[3][5][15][16]

Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC50) is determined.[3][15]

Methodology Outline:

  • Test Organism: A recommended fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

  • Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

  • Test Concentrations: At least five concentrations of the test substance in a geometric series are tested, along with a control group.

  • Exposure: Fish are exposed to the test solutions for 96 hours. The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through.

  • Observations: The number of dead fish in each test chamber is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.

Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the concentration of a substance that immobilizes 50% of the Daphnia over a 48-hour period.

Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance at a range of concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the concentration that immobilizes 50% of the daphnids (EC50) is determined.

Methodology Outline:

  • Test Organism: Daphnia magna or a similar suitable species is used.

  • Test Conditions: The test is conducted in a defined culture medium under controlled temperature and light conditions.

  • Test Concentrations: A series of at least five concentrations of the test substance is tested, along with a control.

  • Exposure: Daphnids are exposed to the test solutions for 48 hours.

  • Observations: The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value and its 95% confidence limits are calculated.

Visualization of the Selection Process

The choice of a brominating agent should be a systematic process that prioritizes safety and environmental concerns. The following diagram illustrates a logical workflow for this decision-making process.

Brominating_Agent_Selection Start Start: Need for Bromination Safety_Assessment 1. Safety Assessment Start->Safety_Assessment Toxicity_Check High Toxicity / Handling Hazard? Safety_Assessment->Toxicity_Check High_Toxicity Consider Safer Alternative Toxicity_Check->High_Toxicity Yes Low_Toxicity Proceed to Environmental Assessment Toxicity_Check->Low_Toxicity No High_Toxicity->Safety_Assessment Environmental_Assessment 2. Environmental Assessment Low_Toxicity->Environmental_Assessment Ozone_Depletion_Check High ODP? Environmental_Assessment->Ozone_Depletion_Check High_ODP Re-evaluate Agent Ozone_Depletion_Check->High_ODP Yes Aquatic_Toxicity_Check High Aquatic Toxicity? Ozone_Depletion_Check->Aquatic_Toxicity_Check No High_ODP->Environmental_Assessment High_Aquatic_Toxicity Consider Greener Alternative Aquatic_Toxicity_Check->High_Aquatic_Toxicity Yes Byproduct_Check Harmful Byproducts? Aquatic_Toxicity_Check->Byproduct_Check No High_Aquatic_Toxicity->Environmental_Assessment Harmful_Byproducts Investigate Greener Synthesis Route Byproduct_Check->Harmful_Byproducts Yes Low_Environmental_Impact Proceed to Efficiency Assessment Byproduct_Check->Low_Environmental_Impact No Harmful_Byproducts->Environmental_Assessment Efficiency_Assessment 3. Reaction Efficiency Assessment Low_Environmental_Impact->Efficiency_Assessment Selectivity_Check Sufficient Selectivity? Efficiency_Assessment->Selectivity_Check Low_Selectivity Optimize Conditions / Re-evaluate Agent Selectivity_Check->Low_Selectivity No Final_Selection Select Brominating Agent Selectivity_Check->Final_Selection Yes Low_Selectivity->Efficiency_Assessment

Caption: Decision workflow for selecting a brominating agent.

Conclusion

The selection of a brominating agent is a multifaceted decision that requires a careful balance of synthetic efficacy, safety, and environmental stewardship. While molecular bromine remains a powerful reagent, its hazardous nature necessitates the consideration of safer alternatives. Solid, and often more selective, brominating agents like NBS and DBDMH offer significant advantages in terms of handling and safety, although they are not without their own hazards. Emerging "green" bromination methods that utilize catalysts and less hazardous bromine sources are also gaining traction and should be considered where applicable. By consulting quantitative safety and environmental data and following a systematic selection process, researchers can make more informed decisions that contribute to a safer and more sustainable chemical enterprise.

References

Safety Operating Guide

Safe Disposal of Iodine Tribromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling iodine tribromide (IBr₃), a highly corrosive and reactive interhalogen compound, proper disposal is paramount to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe neutralization and disposal of this compound waste.

This compound is a dark brown liquid that acts as a potent brominating and oxidizing agent.[1][2] It is corrosive and reacts with water.[1] Due to its hazardous nature, it requires careful handling and a specific disposal protocol to mitigate risks of chemical burns, toxic fumes, and uncontrolled reactions.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure the following personal protective equipment (PPE) is worn:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

Quantitative Data Summary

The following table summarizes key properties of this compound relevant to its safe handling and disposal.

PropertyValueSignificance for Disposal
Chemical Formula IBr₃Indicates the presence of reactive halogen atoms.
Molar Mass 366.61 g/mol Used for calculating molar quantities for neutralization.
Appearance Dark brown liquid[3]Visual identification of the compound.
Reactivity Strong oxidizing and brominating agent.[1][2] Reacts with water.[1]Dictates the need for a reducing agent in the disposal procedure and avoidance of direct contact with incompatible materials.
GHS Hazard Pictograms GHS05: Corrosive[3]Highlights the risk of severe skin burns and eye damage, necessitating robust PPE.

Experimental Protocol: Neutralization and Disposal of this compound

This protocol details the chemical neutralization of this compound waste. The primary objective is to reduce the reactive halogens to less hazardous halide ions.

Materials:

  • This compound waste

  • Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution (10% w/v)

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) for neutralization

  • Large beaker (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • pH paper or pH meter

  • Ice bath

Procedure:

  • Preparation:

    • Place the large beaker in an ice bath inside a certified chemical fume hood.

    • Add a stir bar to the beaker and begin gentle stirring.

    • For every 1 gram of this compound waste, prepare at least 50 mL of 10% sodium thiosulfate or sodium bisulfite solution.

  • Quenching the Reagent:

    • Slowly and carefully add the this compound waste dropwise to the stirring reducing agent solution. Caution: This reaction can be exothermic. The ice bath will help to control the temperature.

    • Observe the reaction. The dark brown color of the this compound should disappear as it is reduced to colorless iodide and bromide ions.

    • Continue stirring for at least 2 hours after the final addition to ensure the reaction is complete.

  • Neutralization:

    • After the reduction is complete, the solution will likely be acidic.

    • Slowly add sodium carbonate or sodium bicarbonate to the solution to neutralize the acid. Caution: This will produce carbon dioxide gas, so add the base slowly to avoid excessive foaming.

    • Use pH paper or a pH meter to monitor the pH. Continue adding base until the pH is between 6 and 8.

  • Disposal:

    • Once the solution is neutralized and colorless, it can be disposed of as aqueous waste according to your institution's and local regulations.

    • Ensure the waste container is properly labeled.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

start Start: this compound Waste assess_ppe Assess and Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->assess_ppe prepare_neutralization Prepare Neutralization Station (Fume Hood, Ice Bath, Stirrer) assess_ppe->prepare_neutralization select_reductant Prepare 10% Sodium Thiosulfate or Sodium Bisulfite Solution prepare_neutralization->select_reductant slow_addition Slowly Add IBr3 Waste to Stirring Reductant Solution select_reductant->slow_addition observe Observe for Color Change (Brown to Colorless) slow_addition->observe stir Continue Stirring for 2 Hours observe->stir check_ph Check pH of Solution stir->check_ph neutralize Neutralize with Sodium Carbonate or Bicarbonate to pH 6-8 check_ph->neutralize If Acidic final_check Final Check: Colorless and Neutral pH check_ph->final_check If pH 6-8 neutralize->final_check dispose Dispose as Aqueous Waste (Follow Local Regulations) final_check->dispose If Conditions Met end End dispose->end

Caption: Workflow for the safe disposal of this compound.

References

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